2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[2-[(prop-2-enoylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-8-10-6-4-3-5-9(10)7-12(15)16/h2-6H,1,7-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJQDQOTSWYRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid"
Title: Comprehensive Synthesis and Mechanistic Validation of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic Acid
Abstract The compound 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid (commonly referred to as 2-(2-(acrylamidomethyl)phenyl)acetic acid) is a highly versatile bifunctional building block. Featuring both a polymerizable acrylamide moiety and a carboxylic acid handle, it is of significant interest in the development of targeted covalent inhibitors, functional hydrogels, and advanced crosslinking agents. This technical guide details a robust, field-proven, five-step synthetic route starting from inexpensive o-tolylacetic acid. As a Senior Application Scientist, I have structured this protocol to emphasize the chemical causality behind each reagent choice and to embed self-validating analytical checkpoints within every step, ensuring high-fidelity replication.
Retrosynthetic Rationale & The Lactonization Pitfall
The synthesis of this target molecule hinges on the successful preparation of the key intermediate, 2-(aminomethyl)phenylacetic acid (). The most direct retrosynthetic disconnection suggests a benzylic bromination of o-tolylacetic acid followed by nucleophilic amination.
However, causality dictates that the carboxylic acid must be protected prior to benzylic functionalization. If 2-(bromomethyl)phenylacetic acid is exposed to basic conditions (such as those required for nucleophilic substitution), the carboxylate anion will rapidly undergo an intramolecular cyclization, yielding the highly stable 6-membered lactone, isochroman-3-one (). To circumvent this thermodynamic sink, our workflow employs a transient methyl ester protection strategy.
Caption: Retrosynthetic strategy highlighting the critical need for ester protection to prevent lactonization.
Step-by-Step Synthetic Methodologies
Step 1: Carboxylic Acid Protection (Fischer Esterification)
-
Causality: Converts the nucleophilic carboxylic acid into a non-nucleophilic methyl ester to prevent downstream lactonization.
-
Protocol: Dissolve o-tolylacetic acid (1.0 eq) in anhydrous methanol (10 volumes). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux the mixture for 4 hours. Concentrate in vacuo, dilute with ethyl acetate, and wash with saturated NaHCO₃ to remove unreacted acid.
-
Self-Validation: TLC (Hexane/EtOAc 4:1) will show a complete shift from a baseline spot (free acid) to a high Rf spot (ester).
Step 2: Wohl-Ziegler Benzylic Bromination
-
Causality: Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) selectively functionalizes the benzylic position (). Trifluorotoluene (PhCF₃) is utilized as a green alternative to toxic carbon tetrachloride.
-
Protocol: To a solution of methyl 2-(o-tolyl)acetate (1.0 eq) in PhCF₃, add NBS (1.05 eq) and AIBN (0.05 eq). Heat to 80 °C for 3 hours. Cool to 0 °C, filter off the precipitated succinimide, and concentrate the filtrate.
-
Self-Validation: ¹H NMR of the crude mixture will show the disappearance of the benzylic methyl singlet (~2.3 ppm) and the emergence of a deshielded methylene bromide singlet (~4.5 ppm).
Step 3: Azidation via Nucleophilic Substitution
-
Causality: Direct amination of benzylic bromides with ammonia often leads to over-alkylation (secondary/tertiary amines). Using sodium azide (NaN₃) in N,N-dimethylformamide (DMF) ensures a clean Sₙ2 displacement to yield a primary amine precursor.
-
Protocol: Dissolve the crude bromide (1.0 eq) in DMF. Add NaN₃ (1.2 eq) and stir at room temperature for 2 hours. Quench with water and extract with diethyl ether.
-
Self-Validation: Infrared (IR) spectroscopy provides absolute confirmation; an aliquot of the organic phase will display a massive, unmistakable asymmetric azide stretch at ~2100 cm⁻¹.
Step 4: Staudinger Reduction & Saponification
-
Causality: Catalytic hydrogenation (Pd/C, H₂) of benzylic azides carries a high risk of benzylic C-N bond hydrogenolysis (cleavage). The Staudinger reduction using triphenylphosphine (PPh₃) guarantees 100% chemoselectivity.
-
Protocol: Dissolve the azide (1.0 eq) in THF/H₂O (4:1). Add PPh₃ (1.1 eq) portion-wise. Stir for 2 hours at room temperature. Subsequently, add 2M NaOH (3.0 eq) and stir for an additional 4 hours to saponify the methyl ester. Extract the triphenylphosphine oxide byproduct with dichloromethane. The aqueous phase now contains the sodium salt of 2-(aminomethyl)phenylacetic acid.
-
Self-Validation: The immediate evolution of N₂ gas (bubbling) upon PPh₃ addition visually confirms the formation of the aza-ylide intermediate. Disappearance of the 2100 cm⁻¹ IR band validates complete reduction.
Step 5: Schotten-Baumann N-Acryloylation
-
Causality: To selectively N-acylate the primary amine without forming mixed anhydrides at the carboxylic acid, biphasic basic conditions are used. At pH > 9, the amine is highly nucleophilic, while the carboxylic acid exists as a non-nucleophilic carboxylate.
-
Protocol: Cool the aqueous phase from Step 4 (containing the amino acid sodium salt) to 0–5 °C. Add acryloyl chloride (1.2 eq) dropwise as a solution in THF, while simultaneously adding 1M NaOH to strictly maintain the pH between 9 and 10. Stir vigorously for 2 hours.
Caption: Step-by-step workflow for the Schotten-Baumann N-acryloylation of the amino acid intermediate.
-
Self-Validation (Isolation): The starting amino acid is highly soluble in acidic water (forming an ammonium chloride salt). However, the N-acryloylated target molecule lacks a basic amine and is a lipophilic carboxylic acid. When the reaction mixture is acidified to pH 2.0 with concentrated HCl, the product rapidly precipitates as a white solid. This phase change provides immediate confirmation of successful acylation and allows for isolation via simple vacuum filtration.
Quantitative Data & Reaction Metrics
| Synthetic Step | Reagents & Solvents | Temp / Time | Expected Yield | Key Analytical Metric |
| 1. Esterification | MeOH, cat. H₂SO₄ | 65 °C / 4 h | 95 - 98% | TLC: Rf shift to 0.7 (Hex/EtOAc 4:1) |
| 2. Bromination | NBS, AIBN, PhCF₃ | 80 °C / 3 h | 80 - 85% | ¹H NMR: CH₂Br singlet at ~4.5 ppm |
| 3. Azidation | NaN₃, DMF | 25 °C / 2 h | 90 - 95% | IR: Strong asymmetric stretch at 2100 cm⁻¹ |
| 4. Reduction & Hydrolysis | PPh₃, THF/H₂O, then NaOH | 25 °C / 6 h | 85 - 90% | Visual: N₂ gas evolution upon PPh₃ addition |
| 5. Acryloylation | Acryloyl Chloride, NaOH | 0-5 °C / 2 h | 75 - 80% | Isolation: Precipitation at pH 2.0 |
Analytical Characterization Signatures
To ensure the final API/monomer meets the rigorous standards required for drug development or materials science, the isolated 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid should exhibit the following spectral signatures:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (br s, 1H, COOH), 8.45 (t, J = 5.8 Hz, 1H, NH), 7.25–7.15 (m, 4H, Ar-H), 6.25 (dd, J = 17.1, 10.2 Hz, 1H, CH=CH₂ internal), 6.10 (dd, J = 17.1, 2.0 Hz, 1H, CH=CH₂ terminal trans), 5.60 (dd, J = 10.2, 2.0 Hz, 1H, CH=CH₂ terminal cis), 4.35 (d, J = 5.8 Hz, 2H, Ar-CH₂-N), 3.65 (s, 2H, Ar-CH₂-COO).
-
LC-MS (ESI-): Calculated for C₁₂H₁₃NO₃ [M-H]⁻ m/z 218.08; Found 218.1.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1514158, 2-Aminomethylphenylacetic acid" PubChem. URL:[Link]
-
The Journal of Organic Chemistry. "Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones" ACS Publications, 2024. URL:[Link]
-
DrugFuture. "Synthetic Routes and Database for Pharmaceutical Intermediates (Wohl-Ziegler Bromination)" DrugFuture. URL: [Link]
Mechanism of Action of Nedocromil Sodium: Dual-Target Modulation of Inflammatory Signaling
Executive Summary
Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative historically categorized as a "mast cell stabilizer."[1] However, modern pharmacological research has reclassified its mechanism as a multi-target intervention.[1] It functions through two primary molecular interfaces: (1) Direct blockade of Volume-Regulated Anion Channels (VRACs) and (2) Agonism of G-Protein Coupled Receptor 35 (GPR35) .[1] This dual action prevents the hyperpolarization necessary for calcium influx in excitable cells and recruits
Molecular Pharmacology
The Chloride Channel Blockade (The "Switch")
The classical mechanism of Nedocromil sodium involves the inhibition of chloride (
-
Mechanism: When
channels open, chloride ions exit the cell (moving down their electrochemical gradient).[1] This efflux removes negative charge, maintaining a polarized state that supports the driving force for Calcium ( ) influx through Calcium Release-Activated Calcium (CRAC) channels.[1] -
Nedocromil Action: Nedocromil blocks these
channels.[1][2] By preventing efflux, the cell membrane depolarizes prematurely or fails to repolarize, dissipating the electrochemical gradient required for sustained entry.[1] -
Outcome: Without
influx, the fusion of secretory granules (degranulation) is halted.[1]
GPR35 Agonism (The "Signal Dampener")
Recent transcriptomic and pharmacological profiling has identified Nedocromil sodium as a potent agonist for GPR35 , an orphan GPCR highly expressed in mast cells, eosinophils, and macrophages.[1]
-
Ligand Binding: Nedocromil binds to GPR35 with nanomolar affinity.[1]
-
Signaling Cascade: Activation of GPR35 recruits
-arrestin-2.[1] This recruitment has two effects:
Cellular Physiology
| Cell Type | Molecular Target | Physiological Outcome | Clinical Translation |
| Mast Cells | VRAC / GPR35 | Inhibition of granule fusion; reduced Histamine/Tryptase release.[1] | Prevention of acute allergic bronchoconstriction.[1][4][5] |
| Eosinophils | GPR35 | Reduced chemotaxis; inhibition of | Reduction of late-phase asthmatic inflammation.[1] |
| Sensory Neurons | Inhibition of C-fiber depolarization; reduced tachykinin release.[1] | Suppression of neurogenic cough and axon reflex.[1] | |
| Epithelial Cells | Modulation of ion transport and water flux.[1] | Reduction of mucosal edema.[1] |
Intracellular Signaling Pathways[1]
The following diagram illustrates the convergence of Chloride Channel blockade and GPR35 agonism to prevent Mast Cell activation.
Caption: Convergence of Nedocromil Sodium mechanisms. Blue hexagon represents the drug; Red nodes indicate inhibition; Green nodes indicate activation.
Experimental Validation Protocols
To validate the mechanism of action, researchers must employ self-validating protocols that isolate specific pathways.[1]
Protocol A: Fluorometric Histamine Release Assay (Mast Cell Stabilization)
Objective: Quantify the inhibition of IgE-mediated degranulation in Rat Peritoneal Mast Cells (RPMC).
-
Isolation:
-
Sensitization:
-
Drug Treatment (The Variable):
-
Challenge:
-
Add antigen (DNP-HSA, 10 ng/mL) to induce cross-linking.[1] Incubate for 20 minutes.
-
Stop reaction by placing tubes on ice and centrifuging (4°C).
-
-
Quantification (OPT Method):
-
Data Analysis:
-
Calculate % Release:
. -
Calculate % Inhibition relative to Control.[1]
-
Protocol B: Whole-Cell Patch Clamp (Chloride Current Blockade)
Objective: Electrophysiological verification of
-
Setup: Use RBL-2H3 cells or 3T3 fibroblasts (surrogates for mast cell ion channels).
-
Pipette Solution: High
to block channels, ensuring measured current is . -
Stimulation:
-
Establish Giga-ohm seal and break-in (Whole-cell configuration).
-
Perfuse with hypotonic saline (250 mOsm) to induce cell swelling and activate VRAC.[1]
-
Apply voltage ramps (-100 mV to +100 mV) every 5 seconds.
-
-
Intervention:
-
Once
stabilizes, perfuse Nedocromil Sodium ( ).[1]
-
-
Validation:
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating mast cell stabilization efficacy.
Caption: Step-by-step workflow for the Fluorometric Histamine Release Assay using Rat Peritoneal Mast Cells (RPMC).[1]
References
-
Paulmichl, M., et al. (1995).[1] "Role of Chloride Channel Modulation in the Mechanism of Action of Nedocromil Sodium." International Archives of Allergy and Immunology. Link
-
Yang, Y., et al. (2010).[1] "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[1][6][7][8] Pharmacology.[1][2][5][6][7][9][10][11] Link
-
Alton, E.W., et al. (1996).[1][2] "Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma." Journal of Allergy and Clinical Immunology. Link
-
Barnes, P.J. (1989).[1] "Effects of nedocromil sodium on airway microvascular leakage and neural reflexes."[1] Drugs. Link
-
BenchChem. (2025).[1] "Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil." BenchChem Technical Library. Link
Sources
- 1. karger.com [karger.com]
- 2. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium - Australian Prescriber [australianprescriber.tg.org.au]
- 6. semanticscholar.org [semanticscholar.org]
- 7. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 10. Understanding Mast Cell Stabilizers: Guardians Against Allergic Reactions - Oreate AI Blog [oreateai.com]
- 11. Nedocromil sodium modulates the function of long-term rat peritoneal mast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Nedocromil: A Technical Guide
Executive Summary
Nedocromil sodium (Disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate) is a pyranoquinoline derivative used primarily as a mast cell stabilizer in the treatment of asthma and allergic conjunctivitis.[1][2][3] Unlike corticosteroids, its mechanism relies on the blockade of chloride channels, preventing the depolarization of modification of calcium flux in inflammatory cells.
This guide provides a rigorous analysis of the physicochemical properties that dictate its formulation stability, bioavailability, and solid-state behavior. Key findings include its complex hydration landscape (monohydrate
Molecular Architecture & Identification[1][4]
Nedocromil is most commonly utilized in its disodium salt form to ensure adequate aqueous solubility for inhalation and ophthalmic delivery.[1]
| Parameter | Technical Specification |
| IUPAC Name | Disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate |
| Common Name | Nedocromil Sodium |
| CAS Number | 69049-74-7 |
| Molecular Formula | |
| Molecular Weight | 415.3 g/mol |
| Chemical Class | Pyranoquinoline dicarboxylic acid salt |
| Appearance | Yellow powder |
Structural Visualization
The following diagram illustrates the core chemical structure and the ionization pathway that leads to the active disodium form.
Figure 1: Conversion of Nedocromil free acid to its therapeutically active disodium salt form.[1][2]
Core Physicochemical Profile
Solubility & Lipophilicity
Nedocromil sodium is characterized by high hydrophilicity, a property that restricts its gastrointestinal absorption (bioavailability < 2%) but makes it ideal for localized delivery via inhalation or ophthalmic solutions.[1][2]
| Property | Value / Description | Implication |
| Aqueous Solubility | ~0.956 M (at 25°C) | Highly soluble; suitable for nebulizer solutions.[1][2] |
| Solubility in Organics | DMSO (20 mg/mL), Ethanol (30 mg/mL) | Limited solubility in non-polar solvents.[1][2] |
| Lipophilicity (LogP) | < 1.0 (Estimated) | Poor membrane permeability; requires paracellular transport or specific transporters.[1][2] |
| pKa | < 2.0 (Carboxylic acid moieties) | Exists as a dianion at physiological pH (7.4).[1][2] |
Solid-State Characterization (Hydrates)
Nedocromil sodium exhibits "pseudopolymorphism," existing in multiple hydration states that interconvert based on relative humidity (RH).[1][2] Controlling the hydrate form is critical for processing (milling/micronization) and shelf-life stability.[1][2]
-
Heptahemihydrate: The stable form at ambient conditions (>80% RH).[1][4]
-
Amorphous: Generated upon aggressive dehydration or milling; thermodynamically unstable.[1][2]
Figure 2: Humidity-dependent interconversion of Nedocromil Sodium hydrate forms.[1][2]
Stability & Degradation Pathways[1]
Nedocromil sodium is generally stable in the solid state if protected from moisture excursions that trigger hydrate shifts. In solution, however, it is susceptible to specific chemical degradation pathways.[1]
Primary Degradation Mechanisms[1][2]
-
Hydrolysis (Impurity E): Under acidic or basic conditions, the pyranoquinoline ring system can undergo hydrolytic cleavage, particularly at the ester/amide linkages if present or decarboxylation of the carboxylic acid groups.
-
Intramolecular Cyclization (Impurity D): Often driven by thermal stress or dehydration, leading to the formation of a condensed ring impurity.[1]
Photostability
Like many quinolone derivatives, Nedocromil can be sensitive to UV light.[1] Solutions should be protected from light to prevent photodegradation, which often manifests as discoloration (yellowing to brown).[1][2]
Experimental Protocols
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Nedocromil Sodium while accounting for hydrate conversion.[1]
Reagents:
-
0.1 N HCl and 0.1 N NaOH (for pH adjustment).
Workflow:
-
Preparation: Add excess Nedocromil Sodium powder to 10 mL of PBS in a glass vial.
-
Equilibration: Incubate the vial at 25°C ± 0.1°C in a shaking water bath for 24 hours.
-
Phase Separation: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV (Detection wavelength: ~254 nm or 326 nm).
-
Solid Phase Verification: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm the hydrate form (e.g., did it convert from Trihydrate to Heptahemihydrate during the assay?).
Protocol: pKa Determination via Potentiometric Titration
Objective: To determine the ionization constants of the dicarboxylic acid moieties.
Workflow:
-
Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Sample Prep: Dissolve ~5 mg of Nedocromil Sodium in 20 mL of degassed water (ensure carbonate-free).
-
Titration: Titrate with 0.1 M HCl to protonate the carboxylates fully (acidimetric), then back-titrate with 0.1 M KOH (alkalimetric).
-
Calculation: Use the Bjerrum plot method to calculate pKa values from the inflection points of the titration curve.
Biopharmaceutical Implications[1]
-
Inhalation Delivery: The high water solubility allows for the formulation of concentrated nebulizer solutions. However, the particle size of dry powder inhalers (DPI) must be strictly controlled. The Trihydrate is often preferred for milling because the Heptahemihydrate can be sticky or unstable during high-energy processing.[1]
-
Permeability: The low LogP and anionic nature at physiological pH mean Nedocromil does not cross the blood-brain barrier and has negligible oral bioavailability.[1] This confines its therapeutic action to the local tissue (lung/eye) where it is applied, reducing systemic side effects.[1]
References
-
Physical characterization of nedocromil sodium hydrates. National Institutes of Health (PubMed). [Link][1][2]
-
Nedocromil Sodium | C19H15NNa2O7 | CID 50295. PubChem. [Link][1][5]
-
Crystal structures and physical chemical properties of nedocromil salts. Journal of Pharmaceutical Sciences. (Cited via Scilit/ResearchGate snippets). [Link]
-
Nedocromil sodium: a review of its pharmacodynamic and pharmacokinetic properties. Drugs. [Link][1][2]
Sources
- 1. Nedocromil Sodium | C19H15NNa2O7 | CID 50295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nedocromil sodium trihydrate | C19H21NNa2O10 | CID 119025832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nedocromil (sodium salt) | CAS 69049-74-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Physical characterization of nedocromil sodium hydrates | Scilit [scilit.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Nedocromil Sodium: Structural Architecture, Mechanism, and Analytical Profiling
Executive Summary
Nedocromil sodium (CAS 69049-74-7) is a pyranoquinoline dicarboxylic acid derivative functioning as a mast cell stabilizer.[1][2][3][4] Unlike corticosteroids, it exhibits a non-steroidal anti-inflammatory profile by inhibiting the degranulation of sensitized mast cells, thereby preventing the release of histamine, leukotrienes (LTC4), and prostaglandins (PGD2).[5] This guide provides a rigorous technical analysis of its chemical structure, physicochemical properties, synthesis pathways, and validated analytical protocols for researchers in drug development and quality control.
Chemical Identity & Structural Architecture
Nedocromil sodium is the disodium salt of nedocromil. Its molecular architecture features a tricyclic pyrano[3,2-g]quinoline backbone, which confers rigidity and planar geometry essential for its interaction with chloride channel domains on the cell membrane.[1]
| Parameter | Technical Detail |
| Common Name | Nedocromil Sodium |
| CAS Number (Salt) | 69049-74-7 |
| CAS Number (Free Acid) | 69049-73-6 |
| IUPAC Name | Disodium 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate |
| Molecular Formula | C₁₉H₁₅NNa₂O₇ |
| Molecular Weight | 415.3 g/mol |
| Appearance | Yellow powder |
| Chirality | Achiral (Planar aromatic system) |
Structural Visualization
The structure consists of a central pyridine ring fused to a pyrone ring and a benzene ring, substituted with ethyl and propyl chains to modulate lipophilicity. The two carboxylate groups form the sodium salt, significantly enhancing aqueous solubility compared to the free acid.
Physicochemical Profile
Understanding the solid-state properties is critical for formulation, particularly for ophthalmic and inhalation delivery systems where particle size and hydration state influence bioavailability.[1]
Solubility & Stability[2][4][8][9]
-
Organic Solvents: Soluble in DMSO (20 mg/mL) and Ethanol (30 mg/mL); practically insoluble in non-polar solvents.[1]
-
Hygroscopicity: The compound exists in multiple hydrated forms:[7]
-
Thermal Properties: The trihydrate dehydrates to an anhydrate >150°C, which is unstable and rapidly rehydrates under ambient conditions.[7]
Pharmacological Mechanism
Nedocromil sodium operates via a dual-mechanism: blocking chloride ion flux and inhibiting specific signal transduction pathways in inflammatory cells.[1]
Core Mechanism: Chloride Channel Blockade & Signal Transduction
Nedocromil sodium inhibits the delayed chloride channels in the cell membrane of mast cells, eosinophils, and epithelial cells. By blocking Cl⁻ influx, the cell remains hyperpolarized, preventing Ca²⁺ influx necessary for degranulation.
Additionally, it inhibits IgE isotype switching in B-cells by targeting CD40-mediated deletional switch recombination, a mechanism distinct from simple mast cell stabilization.[1]
Pathway Diagram
The following diagram illustrates the inhibition of inflammatory mediator release.[5]
Figure 1: Molecular mechanism showing chloride channel blockade and inhibition of IgE switching/mediator release.[1][8][9]
Synthesis & Manufacturing Route
The synthesis of Nedocromil Sodium is a multi-step process involving Friedel-Crafts acylation and ring closure to form the tricyclic system.[10]
Synthetic Pathway[7]
-
Starting Material: m-Anisidine (3-methoxyaniline).[1]
-
Acylation: Reaction with acetyl chloride/acetic anhydride to form 3-methoxyacetanilide.[1]
-
Friedel-Crafts I: Acylation to introduce acetyl groups.[1]
-
Demethylation & Separation: Removal of the methyl group and separation of isomers to isolate the specific phenol intermediate.
-
Friedel-Crafts II: Introduction of the second acetyl group to form the key intermediate Compound E (3-acetamido-4,6-diacetyl phenol).[1]
-
Cyclization: Reaction with diethyl oxalate followed by acid-catalyzed cyclization to form the pyranoquinoline ring.[1]
-
Hydrolysis & Salt Formation: Hydrolysis of esters to carboxylic acids, followed by neutralization with NaOH.[1]
Figure 2: Synthetic pathway from m-anisidine to Nedocromil Sodium.
Analytical Methodologies
For quality control (QC) and pharmacokinetic studies, HPLC is the standard method. The polarity of the dicarboxylic acid requires ion-pair chromatography for optimal retention and peak shape.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Quantification of Nedocromil Sodium in bulk drug or biological fluids.[1]
| Parameter | Specification |
| Column | C8 (Octyl) or C18, 250 x 4.6 mm, 5 µm (e.g., Spherisorb C8) |
| Mobile Phase | Methanol : Phosphate Buffer (0.045 M) : Ion-Pair Reagent (550:447.6:2.4 v/v) |
| Ion-Pair Reagent | 0.05 M Dodecyl triethyl ammonium phosphate (DTEAP) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 251 nm (Primary), 326 nm (Secondary) |
| Injection Volume | 10 - 20 µL |
| Retention Time | ~6-8 minutes (Dependent on ion-pair concentration) |
Sample Preparation (Self-Validating Step):
-
Standard Solution: Dissolve 10 mg Nedocromil Sodium in 10 mL Mobile Phase.
-
System Suitability: Inject standard 5 times. RSD of peak area must be < 2.0%.[1]
-
Linearity Check: Prepare serial dilutions (0.04 µg/mL to 50 µg/mL). Correlation coefficient (r²) must be > 0.999.[1]
Note on Stability: Solutions should be protected from light and stored at 4°C. The drug is stable in neutral to slightly alkaline solutions but may precipitate or degrade in strong acids.
References
-
Cayman Chemical. Nedocromil (sodium salt) Product Information & Safety Data Sheet. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50295: Nedocromil Sodium. PubChem.[1] Link[1]
-
Zhang, G., et al. Mechanisms of inhibition of IgE synthesis by nedocromil sodium: nedocromil sodium inhibits deletional switch recombination in human B cells. Journal of Allergy and Clinical Immunology. Link
-
Miyamoto, T. Nedocromil sodium: an overview of its mode of action. Allergy. Link[1]
-
BenchChem. Application Notes and Protocols for the Preparation of Nedocromil Sodium Solution. Link
-
Google Patents. CN102516252A: Preparation method of Nedocromil sodium.[1] Link
-
Biomol. Nedocromil (sodium salt) - Technical Data. Link
Sources
- 1. Nedocromil Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Nedocromil (sodium salt) | CAS 69049-74-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Nedocromil Sodium | C19H15NNa2O7 | CID 50295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nedocromil [drugfuture.com]
- 5. Nedocromil = 98 HPLC 69049-74-7 [sigmaaldrich.com]
- 6. Nedocromil = 98 HPLC 69049-74-7 [sigmaaldrich.com]
- 7. scilit.com [scilit.com]
- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. CN102516252A - Preparation method of Nedocromil sodium - Google Patents [patents.google.com]
Technical Whitepaper: In Vitro Profiling of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid
This guide outlines the rigorous in vitro characterization of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid , a representative covalent fragment featuring an acrylamide warhead and a phenylacetic acid scaffold. This molecule is typical of "scout fragments" used in chemoproteomics to identify druggable cysteines or as a hit in fragment-based drug discovery (FBDD).
Executive Summary & Chemical Logic
Molecule Identity: 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid Class: Targeted Covalent Modifier / Covalent Fragment Warhead: Acrylamide (Prop-2-enoyl) – A soft electrophile targeting nucleophilic cysteine residues via Michael addition.[1] Scaffold: Phenylacetic acid – Provides a distinct vector for binding orientation and solubility (via the carboxylate).
Characterization Strategy:
Unlike reversible inhibitors, the potency of this molecule is time-dependent. Its characterization requires a shift from equilibrium thermodynamics (
Physicochemical & Reactivity Profiling
Before biological testing, the molecule's intrinsic stability and reactivity must be quantified. Acrylamides can be prone to hydrolysis or non-specific reactions if too reactive.
Glutathione (GSH) Reactivity Assay
This is the "gatekeeper" assay. It determines if the acrylamide warhead is too reactive (promiscuous) or suitably "tuned" for specific protein binding.
-
Rationale: Glutathione is the primary cellular antioxidant (1–10 mM in cells). If the molecule reacts too fast with GSH, it will be sequestered before reaching its protein target (high attrition risk).
-
Protocol:
-
Incubate compound (10 µM) with GSH (5 mM, pseudo-first-order excess) in PBS (pH 7.4) at 37°C.
-
Monitor the disappearance of the parent compound via LC-MS/MS at T=0, 15, 30, 60, 120 min.
-
Internal Standard: Use Warfarin or Tolbutamide.
-
Calculation: Plot
vs. Time. The slope is . -
Metric: Half-life (
).
-
-
Success Criteria:
suggests a "tuned" electrophile suitable for targeted probe development. indicates high promiscuity.
Aqueous Stability
The phenylacetic acid moiety is stable, but the acrylamide can hydrolyze.
-
Method: Incubate in PBS (pH 7.4) and Simulated Gastric Fluid (SGF) for 24 hours. Analyze by HPLC-UV.
-
Requirement: >95% parent remaining after 24h in PBS.
Biochemical Characterization: Kinetic Parameters
Standard
Time-Dependent Inhibition (TDI) Assay
-
Concept: Measure enzyme activity at varying pre-incubation times with the inhibitor.
-
Workflow:
-
Enzyme Activation: Prepare the target protein (e.g., a kinase or cysteine-protease) in assay buffer.
-
Incubation: Mix Enzyme + Inhibitor (at 5–8 concentrations). Incubate for varying times (
= 0, 10, 20, 40, 60 min). -
Reaction Trigger: Add substrate (at
concentration) to stop the pre-incubation and measure residual velocity ( ). -
Data Processing:
-
Step 1: Plot
vs. Time for each [I]. The slope is . -
Step 2: Plot
vs. [I]. -
Fit to the hyperbolic equation:
-
-
-
Key Metrics:
- (µM): Reversible binding affinity (first step).
- (s⁻¹): Rate of covalent bond formation (second step).
- (M⁻¹s⁻¹): The true potency index.
Intact Protein Mass Spectrometry
To confirm the stoichiometry of labeling (1:1 adduct).
-
Protocol:
-
Incubate Protein (1 µM) + Compound (10 µM) for 1 hour.
-
Desalt using Zeba spin columns or LC diversion.
-
Analyze via Q-TOF or Orbitrap MS (deconvoluted mass).
-
-
Expected Result: Mass shift of +217.2 Da (Molecular Weight of the compound minus H, assuming simple addition, or exact mass of the adduct).
-
Validation: Verify no +2x or +3x adducts, which indicate non-specific surface labeling.
Cellular Target Engagement & Selectivity
Demonstrating that the molecule penetrates the cell and engages the target in a complex environment.
Cellular Washout Assay (Irreversibility Check)
-
Rationale: Covalent inhibitors maintain efficacy after the free drug is removed.
-
Protocol:
-
Treat cells with
for 1 hour. -
Washout: Remove medium, wash 3x with PBS, add drug-free medium.
-
Incubate for 4–24 hours.
-
Measure functional readout (e.g., phosphorylation of substrate or cell viability).
-
-
Interpretation: If activity remains inhibited after washout, the mechanism is covalent. If activity recovers, it is reversible.
Activity-Based Protein Profiling (ABPP)
To assess selectivity across the proteome.
-
Method: Competitive ABPP.
-
Treat proteome with Compound (20 µM) vs DMSO.
-
Chase with a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Desthiobiotin).
-
Enrich biotinylated proteins and analyze by MS.
-
Result: Targets engaged by the compound will show reduced probe labeling (competition).
-
Visualization of Workflows
Covalent Inhibition Mechanism & Kinetics
The following diagram illustrates the two-step mechanism and the derivation of kinetic constants.
Caption: Two-step covalent binding mechanism: Initial reversible binding (
Experimental Characterization Workflow
A step-by-step decision tree for profiling the compound.
Caption: Critical path for validating a covalent fragment. GSH stability is the "Go/No-Go" gate.
Summary of Key Data Outputs
| Parameter | Assay | Target Value (Ideal) | Significance |
| GSH Reactivity (LC-MS) | Ensures low off-target toxicity. | ||
| TDI Kinetic Assay | Indicates potent covalent bonding efficiency. | ||
| Stoichiometry | Intact Protein MS | 1.0 | Confirms specific mono-labeling (no aggregation). |
| Cell Viability (Washout) | Shift < 2x | Confirms irreversible action (efficacy persists after wash). |
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3–20. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523–3538. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
-
MedChemExpress (MCE). "Covalent Fragment Library & Screening Tools." Link
Sources
"Nedocromil discovery and development history"
Title: The Discovery and Development of Nedocromil: A Technical Retrospective on Pyranoquinoline-Based Mast Cell Stabilization
Executive Summary Nedocromil sodium represents a pivotal milestone in the pharmacological management of allergic asthma and conjunctivitis. Developed by Fisons plc in the late 1970s as a successor to disodium cromoglycate, this pyranoquinoline dicarboxylic acid derivative demonstrated superior efficacy in inhibiting the activation of inflammatory cells. This whitepaper provides an in-depth technical analysis of nedocromil's discovery, its unique Annexin-A1-dependent mechanism of action, and the foundational experimental protocols that validated its clinical utility.
Introduction: The Evolution of Cromones
The pharmacological journey of cromones began with the isolation of khellin from the Egyptian medicinal herb Ammi visnaga. While khellin exhibited smooth muscle relaxant properties, its systemic toxicity limited clinical application. In the 1960s, scientists at Fisons plc synthesized disodium cromoglycate (cromolyn sodium), establishing the first-in-class "mast cell stabilizer"[1]. However, the quest for a molecule with higher potency, broader anti-inflammatory spectrum, and a longer duration of action led to extensive Structure-Activity Relationship (SAR) studies.
By the late 1970s, Fisons developed nedocromil sodium (the disodium salt of a pyranoquinoline dicarboxylic acid)[1]. Unlike first-generation cromones, nedocromil exhibited a dual mode of action: it not only stabilized mast cells but also profoundly inhibited eosinophil chemotaxis and activation, making it a highly effective prophylactic agent for both early and late-phase asthmatic responses[2].
Fisons plc cromone discovery workflow from natural prototype to clinical application.
Mechanism of Action: The Annexin-A1 Paradigm
For decades, the exact molecular target of cromones remained elusive, broadly categorized under the phenomenological umbrella of "calcium influx blockade" upon antigen stimulation. However, contemporary pharmacological research has elucidated that nedocromil's efficacy is heavily dependent on the Annexin-A1 (Anx-A1) system[3].
Nedocromil promotes the rapid intracellular activation and membrane translocation of Anx-A1 in mast cells and macrophages[3]. This protein acts as an endogenous anti-inflammatory mediator. By potentiating Anx-A1, nedocromil effectively terminates Protein Kinase C (PKC) signaling, thereby preventing the degranulation of pre-formed mediators (histamine) and the de novo synthesis of lipid mediators (prostaglandin D2 and leukotriene C4) derived from arachidonic acid metabolism[2].
Nedocromil mechanism of action highlighting the Annexin-A1 and Calcium blockade pathways.
Foundational Experimental Protocols
To validate the efficacy of nedocromil during its development, rigorous in vitro models were established. As an application scientist, understanding the causality behind these assay designs is critical. Nedocromil is a prophylactic agent; therefore, cellular models must incorporate pre-incubation steps prior to agonist stimulation to accurately reflect its pharmacodynamics.
Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber) This protocol evaluates nedocromil's ability to inhibit the late-phase allergic response driven by eosinophil infiltration[2].
-
Preparation of Chambers: Utilize a modified Boyden chamber setup. Causality Note: The physical separation of compartments using an 8 µm pore size microporous polycarbonate membrane is critical, as it allows active eosinophil diapedesis while preventing passive cellular crossover due to gravity.
-
Drug Pre-loading: Dispense 0.5 mL of conditioned medium containing varying concentrations of nedocromil sodium (10^-7, 10^-6, or 10^-5 M) into the lower compartment[2].
-
Cell Seeding: Seed 25 × 10^3 isolated human eosinophils into the upper compartment.
-
Incubation: Incubate the chambers for 90 minutes at 37°C in a humidified 5% CO2 atmosphere. This duration provides sufficient time for chemotactic gradients to form and cellular migration to occur.
-
Fixation and Staining: Remove the membrane, fix in absolute alcohol for 5 minutes (to preserve cellular morphology), and wash under running tap water for 1 minute. Stain with Chromotrope R for 5 minutes, which specifically highlights eosinophilic granules[2].
-
Dehydration and Mounting: Dehydrate the membrane in absolute alcohol for 5 minutes, clear in CNP 30 reagent, and mount using Styrolite™ medium.
-
Quantification: Examine via light microscopy. Count the number of migrated eosinophils on the underside of the membrane across 10 random high-power fields (HPF) at 40x magnification.
Protocol 2: Cord Blood Derived Mast Cell (CBDMC) Mediator Release Assay This assay demonstrates the Anx-A1 dependency of nedocromil's mast cell stabilization[4].
-
Cell Plating: Plate CBDMCs at a density of 2 × 10^5 cells per well in a 96-well plate[4].
-
Antibody Blockade (Mechanistic Proof): Treat specific control groups with 20 µg/mL of Anx-A1 neutralizing antibody (or an isotype control) to selectively disable the Anx-A1 pathway[4].
-
Prophylactic Drug Treatment: Pre-treat the cells with 10 nM nedocromil for exactly 5 minutes. Causality Note: This brief pre-incubation is essential to allow nedocromil to trigger Anx-A1 membrane translocation before the degranulation stimulus arrives.
-
Agonist Stimulation: Stimulate the cells with 10 µg/mL of compound 48/80 (a potent mast cell degranulator) for 10 minutes[4].
-
Supernatant Collection & Analysis: Centrifuge the plates to pellet the cells. Collect the supernatant and quantify histamine and Thromboxane B2 (TxB2) release using highly sensitive ELISA kits.
Clinical Efficacy and Quantitative Data
Nedocromil sodium was successfully translated into clinical practice, formulated as an inhalation aerosol (Tilade) for asthma and a 2% ophthalmic solution (Alocril) for allergic conjunctivitis. Clinical trials consistently demonstrated that nedocromil provided significant protection against allergen-induced bronchoconstriction and improved patient quality of life metrics[5].
The following table synthesizes key quantitative efficacy data from pivotal clinical evaluations[5][6][7]:
| Clinical Parameter | Baseline / Placebo / Control | Nedocromil Sodium Treatment | Statistical Significance (p-value) |
| Allergen-Induced FEV1 Drop (Asthma) | -26.30 ± 8.49% | -1.05 ± 2.78% (Slow Inspiration) | p < 0.001 |
| Days Worked with Ocular Symptoms | 18.95 days/month | 10.95 days/month | p < 0.0001 |
| Symptom-Free Days (Conjunctivitis) | 1.3 days/week | 3.8 days/week | p < 0.0001 |
| Job Effectiveness (Patient Reported) | 87% | 90% | p < 0.0001 |
| Morning Peak Expiratory Flow (PEF) | 232.9 ± 22.1 L/min | 256.1 ± 26.9 L/min | p = 0.012 |
Formulation and Delivery Innovations
Delivering a highly polar, hydrophilic dicarboxylic acid derivative to the respiratory mucosa presented significant pharmaceutical challenges. Formulators at Fisons explored various salt forms, including nedocromil magnesium and zinc, but the disodium salt remained the most viable[8]. To optimize pulmonary deposition, spray drying techniques were employed to generate discrete, spherical particles in the highly respirable 1 µm to 5 µm size range[8]. However, the physical stability of the amorphous spray-dried powder was highly sensitive to relative humidity, crystallizing at humidities >35%, which necessitated stringent moisture-controlled packaging for dry powder inhalers[8].
Conclusion
The discovery of nedocromil sodium by Fisons plc remains a classic example of phenotypic drug discovery evolving into targeted mechanistic pharmacology. By bridging the gap between first-generation cromones and modern targeted biologics, nedocromil provided a crucial therapeutic option that managed both the acute degranulation of mast cells and the chronic infiltration of eosinophils. Its legacy continues to inform the development of novel anti-inflammatory agents targeting the Annexin-A1 pathway.
References
1.[2] NCATS Inxight Drugs. "NEDOCROMIL SODIUM". ncats.io. URL: [Link] 2.[1] Yazid, S., et al. "The Anti-allergic Cromones: Past, Present, and Future". nih.gov. URL: [Link] 3.[5] Tauber, J. "Nedocromil sodium ophthalmic solution 2% twice daily in patients with allergic conjunctivitis". ovid.com. URL: [Link] 4.[3] Yazid, S., et al. "Anti-allergic drugs and the Annexin-A1 system". if-pan.krakow.pl. URL: [Link] 5.[4] Yazid, S., et al. "The Anti-allergic Cromones: Past, Present, and Future". researchgate.net. URL: [Link] 6.[8] "Characterisation and delivery of spray dried nedocromil sodium from a novel dry powder inhaler device". ucl.ac.uk. URL: [Link] 7.[6] Svendsen, U. G., et al. "Inhaled nedocromil sodium as additional treatment to high dose inhaled corticosteroids in the management of bronchial asthma". ersnet.org. URL: [Link] 8.[7] Laube, B. L., et al. "Allergen challenge and deposition of nedocromil sodium in asthma". researcher.life. URL: [Link]
Sources
- 1. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEDOCROMIL SODIUM [drugs.ncats.io]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Molecular Pharmacology of Nedocromil and Its Derivatives: A Technical Whitepaper
As a Senior Application Scientist, navigating the pharmacological landscape of benzopyrone derivatives requires moving beyond the antiquated, blanket classification of "mast cell stabilizers." Nedocromil sodium, a pyranoquinoline dicarboxylic acid derivative, represents a highly orchestrated modulator of inflammatory signaling cascades. This whitepaper deconstructs the precise molecular causality of Nedocromil, analyzes the structure-activity relationships (SAR) of its modern derivatives, and establishes a rigorously self-validating experimental framework for quantifying its efficacy in drug development pipelines.
Deconstructing the Mechanism of Action: The Annexin-A1/FPR2 Axis
Historically, Nedocromil was characterized simply by its ability to inhibit the degranulation of mast cells and suppress the release of histamine, tryptase, and prostaglandin D2 (PGD2)[1]. However, clinical and in vitro data reveal a much broader cellular target profile. Nedocromil actively inhibits the activation of eosinophils, neutrophils, macrophages, and monocytes[2]. For instance, it is a potent inhibitor of fMLP-induced enhancement of eosinophil and neutrophil complement (C3b) rosettes[3].
The causality behind this broad-spectrum anti-inflammatory action is rooted in the Annexin-A1 (ANX-A1) / Formyl Peptide Receptor 2 (FPR2) signaling axis . Nedocromil does not merely act as a physical barrier to vesicle fusion; it actively modulates signal transduction. Exposure to Nedocromil prolongs the phosphorylation of Protein Kinase C (PKC). This sustained PKC activation induces the mobilization and externalization of the anti-inflammatory protein Annexin-A1. Once released, ANX-A1 binds to the FPR2 receptor on the cell surface in an autocrine/paracrine manner, effectively dampening the intracellular calcium spikes required for degranulation[4].
If the FPR2 receptor is knocked out or ANX-A1 is neutralized via monoclonal antibodies, the inhibitory effect of Nedocromil on histamine and PGD2 release is completely abrogated[4].
Fig 1: Nedocromil signaling cascade via the Annexin-A1/FPR2 autocrine loop.
Structure-Activity Relationship (SAR) of Chromone Derivatives
The chromone (benzopyran-4-one) scaffold of Nedocromil is a privileged structure in medicinal chemistry, serving as a foundation for developing multi-target-directed ligands. Recent drug discovery efforts have derivatized the chromen-4-one core to target lipid-activated G Protein-Coupled Receptors (GPCRs), specifically GPR55 and GPR35, as well as to develop novel anti-cancer agents[5][6].
Causality in Structural Modifications
Modifications at the C-6 and C-8 positions of the chromen-4-one core dictate both potency and efficacy. For GPCR targeting, the introduction of bulky aliphatic chains (e.g., cyclohexylpentoxy) at these positions shifts the molecule from an antagonist to a full agonist. Conversely, in the development of anti-cancer triazole-chromone hybrids, ortho/para halogen substitutions on the aromatic rings drastically increase cytotoxicity against HeLa cell lines by enhancing lipophilicity and target protein binding affinity[5][6].
Quantitative SAR Data Summary
| Derivative Class | Specific Compound / Modification | Primary Target | Potency (EC50 / IC50) | Efficacy / Biological Note |
| Chromen-4-one | Compound 74 (Cyclohexylpentoxy at C-8) | GPR55 (Agonist) | EC50 = 0.196 μM | 86% Efficacy; Highest efficacy in series[5]. |
| Chromen-4-one | Compound 70 (Cyclohexylbutoxy at C-8) | GPR55 (Agonist) | EC50 = 0.373 μM | 71% Efficacy[5]. |
| Chromen-4-one | Compound 69 (Fluorinated at C-6) | GPR55 (Agonist) | High Potency | 29% Efficacy; Fluorination reduces maximal activation[5]. |
| Triazole-Hybrid | Compound 7o (Ortho, para halogen-substituted) | HeLa Cell Lines | IC50 = 0.11 ± 0.56 µM | Superior anti-cancer activity vs. standard curcumin[6]. |
| Triazole-Hybrid | Compound 7d (Di-ortho halogen-substituted) | HeLa Cell Lines | IC50 = 0.52 ± 0.55 µM | Moderate anti-cancer activity[6]. |
| Triazole-Hybrid | Compound 7b (Acetyl group substitution) | HeLa Cell Lines | IC50 = 1.04 ± 0.47 µM | Lowest potency among the active synthesized hybrids[6]. |
Self-Validating Experimental Protocol: IgE-Mediated Mast Cell Degranulation
To accurately evaluate the pharmacology of Nedocromil and its derivatives, researchers must utilize an assay that isolates the drug's mechanism of action from environmental artifacts. The following protocol for human lung mast cell degranulation is designed as a self-validating system .
The Logic of the Assay Design
-
Serum-Free Media: Culturing cells in 10% serum introduces exogenous lipids and proteins that cause high background noise and donor-to-donor variability. Switching to serum-free media 30 minutes prior to activation ensures a true baseline[7].
-
30-Minute Pre-incubation: The ANX-A1/FPR2 axis is not instantaneous. A 30-minute pre-incubation with Nedocromil is required to allow PKC phosphorylation to reach a steady state and mobilize ANX-A1 to the cell surface before the IgE crosslinking insult is introduced.
-
Internal Controls: The assay mandates a Calcium Ionophore (Ionomycin) + PMA positive control. Because Ionomycin bypasses surface receptors to directly flood the cytosol with calcium, Nedocromil should not fully inhibit this response. If it does, the drug is causing direct cytotoxicity, not receptor-mediated stabilization.
Step-by-Step Methodology
Phase 1: Preparation and Sensitization
-
Isolate human lung mast cells and culture in StemPro™-34 SFM (serum-free) media supplemented with 2 mM L-glutamine[7].
-
Resuspend cells to a concentration of
cells/mL in pre-heated serum-free media. -
Seed 50 μL of the cell suspension (5,000 cells) into each well of a conical-bottom 96-well plate.
Phase 2: Drug Pre-Incubation (The Stabilization Window)
4. Add Nedocromil sodium (or derivative) to achieve a final well concentration of 10 nM.
5. Incubate the plate at 37°C with 5%
Phase 3: IgE Crosslinking and Activation 6. Add 50 μL of pre-heated anti-IgE antibody (final concentration 2 μg/mL) to the test wells. For the positive control wells, add Ionomycin (1 μM) and PMA (20 ng/mL). For negative controls, add 50 μL of plain media[7]. 7. Incubate at 37°C for exactly 10 minutes. Causality note: 10 minutes is the kinetic peak for human lung mast cell degranulation; longer incubation leads to mediator degradation.
Phase 4: Harvest and Flow Cytometry Analysis 8. Centrifuge the plate at 400 × g for 5 minutes at 4°C to halt degranulation and pellet the cells[7]. 9. Carefully extract the supernatant for downstream ELISA analysis of Histamine and PGD2. 10. Resuspend the cell pellet in FACS buffer containing 1:100 diluted anti-CD63 (degranulation marker) and anti-CD117 (mast cell marker) antibodies. Stain for 8 minutes at 4°C[7]. 11. Wash cells, add DAPI (1:5,000) for live/dead discrimination, and analyze via flow cytometry. Gate for Live (DAPI-low) / CD117-high / CD63-high cells.
Fig 2: Self-validating workflow for quantifying mast cell degranulation and drug efficacy.
Conclusion
The pharmacology of Nedocromil extends far beyond the simplistic paradigm of membrane stabilization. By acting as a sophisticated modulator of the PKC/Annexin-A1/FPR2 pathway, it exerts profound regulatory control over a wide array of inflammatory leukocytes. Furthermore, the structural versatility of its chromen-4-one backbone continues to yield highly potent derivatives capable of targeting orphan GPCRs and aggressive cancer cell lines, ensuring the continued relevance of this chemical class in modern therapeutics.
References
-
nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY IUPHAR/BPS[Link]
-
NEDOCROMIL SODIUM - Inxight Drugs National Center for Advancing Translational Sciences (NCATS)[Link]
-
Effects of nedocromil sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells PubMed / National Institutes of Health[Link]
-
The role of the Annexin-A1/FPR2 system in the regulation of mast cell degranulation provoked by compound 48/80 and in the inhibitory action of nedocromil PMC / National Institutes of Health[Link]
-
Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy ACS Omega[Link]
-
Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry PMC / National Institutes of Health[Link]
-
An optimized method for IgE-mediated degranulation of human lung mast cells Frontiers[Link]
Sources
- 1. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. NEDOCROMIL SODIUM [drugs.ncats.io]
- 3. Effects of nedocromil sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the Annexin-A1/FPR2 system in the regulation of mast cell degranulation provoked by compound 48/80 and in the inhibitory action of nedocromil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Technical Deep Dive: Nedocromil Sodium’s Role in Inhibiting Inflammatory Mediators
[1][2][3][4][5][6]
Executive Summary: Beyond Simple Stabilization
Nedocromil sodium (NS) is often categorized merely as a "mast cell stabilizer," a label that undersells its pleiotropic pharmacology. For drug development professionals, NS represents a distinct class of chloride channel modulators that exert broad-spectrum anti-inflammatory effects not just on mast cells, but on eosinophils, epithelial cells, and sensory nerves.
This technical guide deconstructs the molecular mechanisms of NS, specifically its ability to inhibit the release of pre-formed (histamine) and de novo synthesized mediators (cytokines like TNF-
The Molecular Mechanism: The Chloride Channel "Switch"
The classical view of NS action involves the inhibition of phosphodiesterase (PDE), but the most authoritative mechanistic data points to the modulation of chloride (Cl⁻) channels .
The Mechanism of Action
In inflammatory cells (mast cells, eosinophils), activation triggers an influx of Calcium (Ca²⁺), which is the obligate signal for degranulation. However, to sustain this Ca²⁺ influx, the cell must maintain a specific membrane potential.
-
Activation: Antigen cross-linking of IgE/Fc
RI receptors initiates kinase cascades (Lyn, Syk). -
The Cl⁻ Current: This signaling opens specific Cl⁻ channels (including volume-regulated anion channels like
or ). -
The Nedocromil Block: NS blocks these Cl⁻ channels.[1] By preventing Cl⁻ flux, the cell membrane becomes hyperpolarized (or fails to repolarize appropriately to support Ca²⁺ entry), effectively "clamping" the voltage-gated Ca²⁺ channels (VGCC) or Store-Operated Ca²⁺ Entry (SOCE) mechanisms.
-
Result: Without sustained Ca²⁺ influx, the fusion of secretory granules with the plasma membrane is halted.
Visualization: Signal Transduction Blockade
The following diagram illustrates the critical intervention point of Nedocromil within the mast cell signaling cascade.
Caption: Figure 1. Nedocromil Sodium inhibits the chloride current necessary to maintain the electrochemical driving force for calcium influx, thereby halting degranulation.
Targeted Mediator Profile
NS does not inhibit all mediators equally. Its efficacy is cell-type specific and mediator-specific. The table below summarizes the inhibitory profile based on consensus in vitro data.
Table 1: Mediator Inhibition Matrix
| Target Cell Type | Stimulus | Inhibited Mediators | Mechanism Note |
| Mast Cells (Mucosal) | Antigen (IgE), Adenosine | Histamine, PGD2, LTC4 | Potent inhibition of degranulation; more effective than Cromolyn on mucosal phenotypes.[2] |
| Eosinophils | PAF, LTB4 | LTC4 release, Cytotoxicity | Inhibits chemotaxis and antibody-dependent cellular cytotoxicity (ADCC). |
| Epithelial Cells | IL-1 | IL-8 , GM-CSF | Blocks transcriptional upregulation of chemokines (IL-8), reducing neutrophil recruitment. |
| Sensory Nerves (C-fibers) | Capsaicin, Bradykinin | Neuropeptides (Substance P) | Inhibits depolarization of sensory nerve endings, reducing neurogenic inflammation. |
| Macrophages | IgE complexes | TNF- | Inhibits cytokine production, likely via NF- |
Experimental Protocols for Validation
To validate NS efficacy in a drug development pipeline, two assays are critical: the Mast Cell Degranulation Assay (for immediate phase) and the Epithelial Cytokine Release Assay (for late phase/recruitment).
Protocol A: Rat Peritoneal Mast Cell (RPMC) Degranulation
Rationale: RPMCs are the gold standard for preliminary screening of mast cell stabilizers due to their high histamine content and responsiveness to Compound 48/80 and IgE.
Materials:
-
Male Wistar Rats (250-300g)
-
Percoll density gradient
-
Anti-DNP IgE (monoclonal) & DNP-HSA (antigen)
-
Tyrode’s Buffer (with Ca²⁺/Mg²⁺)
-
Nedocromil Sodium (dissolved in buffer)
-
O-phthalaldehyde (OPT) for fluorometry[3]
Step-by-Step Workflow:
-
Isolation: Lavage rat peritoneum with 20mL Tyrode’s buffer. Collect fluid.
-
Purification: Layer cells over a Percoll gradient to isolate mast cells (>95% purity).
-
Sensitization: Incubate purified cells (
cells/mL) with anti-DNP IgE for 2 hours at 37°C. -
Drug Pre-treatment: Aliquot cells into 96-well plates. Add Nedocromil Sodium (range
M to M). Crucial: Incubate for exactly 15 minutes. Causality Note: NS requires a brief pre-incubation to interact with the channel; co-administration is significantly less effective. -
Challenge: Add DNP-HSA (10 ng/mL) or Compound 48/80. Incubate for 20 minutes.
-
Termination: Centrifuge at 4°C to stop the reaction. Separate supernatant from pellet.
-
Quantification: Lyse pellet. Measure histamine in both supernatant and pellet using OPT fluorometry (Ex 360nm / Em 450nm).
-
Calculation:
.
Visualization: Experimental Workflow
Caption: Figure 2.[4] Standardized workflow for assessing Nedocromil efficacy in inhibiting histamine release from mast cells.
Inhibition of Neurogenic Inflammation
A critical but often overlooked aspect of NS is its effect on sensory nerves . In asthma and cough, "neurogenic inflammation" occurs when C-fibers release neuropeptides (Substance P, Neurokinin A) that cause vasodilation and plasma leakage.
Mechanism: NS acts on the sensory nerve terminals in the airway epithelium. By blocking chloride channels involved in neuronal depolarization, NS inhibits the axon reflex.
-
Evidence: NS inhibits cough induced by capsaicin (a TRPV1 agonist) and bradykinin in human and guinea pig models.
-
Clinical Implication: This explains why NS is effective in "twitchy" airways (cough-variant asthma) where pure bronchodilators may fail.
References
-
Paulmichl, M., et al. (1995).[5] "Role of chloride channel modulation in the mechanism of action of nedocromil sodium." International Archives of Allergy and Immunology.
-
Moqbel, R., et al. (1989).[6] "The effect of nedocromil sodium on human eosinophil activation." Drugs.
-
Bissonnette, E. Y., et al. (1995). "Inhibition of tumour necrosis factor-alpha (TNF-alpha) release from mast cells by the anti-inflammatory drugs, sodium cromoglycate and nedocromil sodium."[4][7] Clinical & Experimental Immunology.
-
Vittori, E., et al. (1992). "Protective effect of nedocromil sodium on the interleukin-1-induced production of interleukin-8 in human bronchial epithelial cells."[8] Journal of Allergy and Clinical Immunology.
-
Barnes, P. J. (1989).[9] "Effects of nedocromil sodium on airway microvascular leakage and neural reflexes."[9] Drugs.
-
Levi-Schaffer, F., et al. (2000). "Activation and inhibition of mast cells degranulation affect their morphometric parameters."[10] Life Sciences.
Sources
- 1. [Nedocromil sodium--the influence on allergic inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunopharmacological actions of nedocromil sodium relative to the use of its 2% ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tumour necrosis factor-alpha (TNF-alpha) release from mast cells by the anti-inflammatory drugs, sodium cromoglycate and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of nedocromil sodium on the interleukin-1-induced production of interleukin-8 in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nedocromil sodium on airway microvascular leakage and neural reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation and inhibition of mast cells degranulation affect their morphometric parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Nedocromil Sodium Protocol for In Vitro Cell Culture
[1]
Abstract & Core Logic
This guide provides a high-fidelity protocol for utilizing Nedocromil sodium (NS) in in vitro assays, specifically targeting mast cell stabilization (RBL-2H3 models) and epithelial inflammatory modulation .
Unlike simple inhibitors, Nedocromil sodium acts as a "functional antagonist," modulating chloride ion flux and stabilizing cell membranes against depolarization. Consequently, the timing of administration is the single most critical variable. Efficacy is strictly dependent on pre-incubation ; adding NS after antigen challenge renders it ineffective. This protocol emphasizes the kinetic window required to establish the "stabilized state" before triggering the inflammatory cascade.
Mechanism of Action & Experimental Rationale
The "Stabilization" Paradigm
Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative. Its primary mechanism involves the blockade of swelling-activated chloride channels (
-
Mast Cells: Prevents the rapid
entry necessary for granule fusion and exocytosis (degranulation). -
Epithelial Cells: Inhibits the activation of NF-
B and subsequent expression of adhesion molecules (ICAM-1) and chemokines (IL-8, RANTES).
Visualization: Signal Transduction Blockade
The following diagram illustrates where Nedocromil intercepts the signaling cascade relative to the IgE receptor (Fc
Caption: Nedocromil Sodium acts upstream of Calcium influx by blocking chloride channels, effectively halting the electrochemical gradient required for degranulation.
Material Preparation
Compound Properties[3][4]
-
Solubility:
-
Water/PBS: Soluble up to ~100 mM (Practical working stock: 10 mM).
-
DMSO: Soluble up to ~20 mg/mL (~48 mM).
-
Recommendation: Use PBS or Water for stock preparation to avoid DMSO cytotoxicity effects on sensitive primary cells, unless high concentrations (>10 mM) are strictly required.
-
Stock Solution Protocol
Target: 10 mM Stock Solution (1000x for typical 10 µM assay).
-
Weigh 4.15 mg of Nedocromil Sodium.
-
Dissolve in 1.0 mL of sterile PBS (pH 7.4) or sterile water.
-
Vortex vigorously for 30 seconds.
-
Filter sterilize using a 0.22 µm PES syringe filter.
-
Storage: Aliquot into light-protected tubes. Stable at -20°C for 3 months. Do not freeze-thaw more than twice.
Primary Protocol: RBL-2H3 Mast Cell Degranulation
Objective: Measure the inhibition of
Cell Culture & Seeding
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia).[6]
-
Media: MEM + 15% FBS + L-Glutamine.
-
Seeding Density:
cells/well in a 24-well plate (or in 96-well). -
Incubation: Culture overnight at 37°C, 5%
until adherent (70-80% confluent).
Sensitization (The "Priming" Step)
-
Prepare Anti-DNP IgE (monoclonal anti-dinitrophenyl IgE) in culture media at 0.5 µg/mL .
-
Aspirate old media from cells.
-
Add IgE-containing media to cells.
-
Incubate Overnight (16-24 hours) or minimum 2 hours at 37°C.
-
Note: Overnight sensitization yields the most robust signal-to-noise ratio.
-
Experimental Workflow (Day 2)
Buffer: Tyrode’s Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM
| Step | Action | Duration | Critical Note |
| 1. Wash | Wash cells 2x with warm Tyrode’s Buffer. | N/A | Removes unbound IgE. |
| 2. Pre-Incubation | Add Nedocromil Sodium (diluted in Tyrode's). Dose Range: 1 nM – 100 µM ( | 15 - 30 min | CRITICAL: NS must be present before antigen. |
| 3. Challenge | Add DNP-BSA Antigen (Final conc: 100 ng/mL). Do not wash off Nedocromil; add antigen directly to the well. | 30 - 60 min | Incubate at 37°C. |
| 4. Stop & Sample | Transfer supernatant (30-50 µL) to a fresh 96-well plate. | N/A | Keep on ice if not assaying immediately. |
| 5. Lysis (Total) | Add 1% Triton X-100 to cell monolayer (Control wells). | 5 min | Determines "100% Total Content." |
-Hexosaminidase Assay Readout
-
Substrate: 1 mM p-nitrophenyl-N-acetyl-
-D-glucosaminide (p-NAG) in 0.1 M citrate buffer (pH 4.5). -
Reaction: Add equal volume (e.g., 50 µL) of Substrate to Supernatant samples.
-
Incubation: 1 hour at 37°C.
-
Stop Solution: Add 100 µL (2x volume) of Stop Solution (0.1 M
, pH 10.0). -
Read: Absorbance at 405 nm .
Data Calculation
Secondary Protocol: Epithelial Cytokine Inhibition
Objective: Inhibit cytokine (e.g., IL-8, RANTES) release from bronchial epithelial cells (e.g., BEAS-2B or primary NHBE).
-
Seed Cells: Grow epithelial cells to confluence in 24-well plates.
-
Starvation: Serum-starve (basal medium) for 12-24 hours to reduce background signaling.
-
Pre-treatment: Incubate with Nedocromil Sodium (10 µM - 100 µM) for 1 hour .
-
Note: Epithelial signaling modulation often requires higher concentrations and longer pre-incubation than mast cell stabilization.
-
-
Stimulation: Add TNF-
(10 ng/mL) or IL-1 . Incubate for 24 hours. -
Analysis: Collect supernatant for ELISA (IL-8, ICAM-1).
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the RBL-2H3 Mast Cell Degranulation Assay. Note the critical "No Wash" step between pre-treatment and challenge.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Signal Window | Poor IgE sensitization. | Ensure Anti-DNP IgE is fresh. Increase sensitization time to 24h. |
| No Inhibition | Timing Error. | Nedocromil was likely added simultaneously with antigen. It requires 15-30 min pre-incubation to close Cl- channels. |
| High Background | Spontaneous degranulation. | Handle cells gently. Avoid temperature shocks (keep buffers at 37°C). Ensure pH of Tyrode's is 7.4. |
| Precipitation | Solubility limit exceeded. | Do not exceed 100 µM in Tyrode's buffer (presence of salts decreases solubility compared to water). |
References
-
Pearce, F. L. (1993).[10] Effect of nedocromil sodium on mediator release from mast cells.[1][4][7][8][10][11] Journal of Allergy and Clinical Immunology, 92(1), 155-158. Link
-
Alton, E. W., & Norris, A. A. (1996). Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma.[12] Journal of Allergy and Clinical Immunology, 98(5), S102-S105. Link
-
Naal, R. M., et al. (2004). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Journal of Visualized Experiments. Link
-
Okayama, Y., et al. (1992). Effect of nedocromil sodium on human airway epithelial cell-induced eosinophil chemotaxis. European Respiratory Journal. Link
-
Cayman Chemical. (2023). Nedocromil (sodium salt) Product Information & Solubility Data. Link
Sources
- 1. Mast cell - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Nedocromil (sodium salt) | CAS 69049-74-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Inhibitory effects of nedocromil sodium on the in vitro induced migration and leukotriene formation of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nedocromil sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of nedocromil sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Nedocromil Sodium in Mast Cell Degranulation Assays
Abstract
This application note provides a rigorous technical guide for utilizing Nedocromil Sodium (CAS: 69049-74-7) as a reference inhibitor in mast cell degranulation assays. Unlike general pharmacological guides, this document focuses on the specific experimental parameters required to generate reproducible IC50 data using the Beta-Hexosaminidase release assay in RBL-2H3 cells and primary mast cells. We address critical variables often omitted in standard protocols, including solvent compatibility, the toxicity of non-immunological stimulants (e.g., Compound 48/80), and the kinetic requirements for chloride channel stabilization.
Introduction & Mechanism of Action
The Role of Nedocromil in Mast Cell Stabilization
Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative that functions as a "mast cell stabilizer."[1][2] While historically compared to Cromolyn Sodium, Nedocromil exhibits higher potency and a broader spectrum of activity, affecting eosinophils and epithelial cells in addition to mast cells.
In the context of in vitro assays, Nedocromil is the gold-standard positive control for inhibiting IgE-mediated degranulation. Its mechanism is distinct from antihistamines (which block receptors downstream) and corticosteroids (which alter gene transcription).
Molecular Mechanism
The efficacy of Nedocromil relies on its ability to block the early upstream signaling events following FcεRI cross-linking.
-
Chloride Channel Blockade: Nedocromil inhibits swelling-activated chloride channels (Cl⁻). This prevents the membrane depolarization required to sustain Calcium (Ca²⁺) influx.
-
Kinase Modulation: It interferes with the phosphorylation of Moesin and inhibits specific serine/threonine kinases, disrupting the cytoskeletal rearrangement necessary for granule fusion.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention points of Nedocromil within the FcεRI signaling cascade.
Figure 1: Nedocromil Sodium inhibits degranulation by blocking chloride channels and subsequent calcium influx downstream of FcεRI activation.
Experimental Design Strategy
Cell Model Selection
-
RBL-2H3 (Rat Basophilic Leukemia): The industry standard for high-throughput screening. Robust, adherent, and responds strongly to IgE/Antigen.
-
Primary Cells (Rat Peritoneal/Human Lung): Physiologically more relevant but harder to obtain. Nedocromil is approximately 10x more potent in human pulmonary mast cells compared to Cromolyn, whereas potencies are closer in rat models.
Stimulant Selection (Critical Warning)
Do NOT use Compound 48/80 with RBL-2H3 cells for Nedocromil validation. Recent data confirms that Compound 48/80 causes non-specific cytotoxicity (lysis) in RBL-2H3 and HMC-1.2 cells rather than true regulated degranulation. Nedocromil cannot inhibit cell lysis.
-
Recommended Stimulant: Anti-DNP IgE + DNP-BSA (Antigen).
-
Alternative: Calcium Ionophore A23187 (bypasses receptor, Nedocromil is less effective here, making it a good negative control for mechanism specificity).
Solubility & Handling
-
Solvent: Nedocromil Sodium is soluble in water (~20 mg/mL) and DMSO.[3]
-
Recommendation: Prepare a 100 mM stock in DMSO . Dilute into aqueous buffer immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent-induced degranulation.
-
Storage: Store powder desiccated at +4°C. Stock solutions at -20°C.
Detailed Protocol: Beta-Hexosaminidase Release Assay
This protocol is optimized for RBL-2H3 cells using IgE/Antigen stimulation.
Reagent Preparation
| Reagent | Composition / Notes |
| Tyrode's Buffer (Assay Buffer) | 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA. Adjust pH to 7.4 exactly. |
| Substrate Solution | 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in 0.05 M Citrate Buffer (pH 4.5). Prepare fresh or store at -20°C. |
| Stop Solution | 0.1 M Na₂CO₃ / NaHCO₃ buffer (pH 10.0) OR 0.2 M Glycine-NaOH (pH 10.7). |
| Lysis Buffer | Tyrode's Buffer + 0.1% Triton X-100. |
| Sensitization Medium | Complete cell culture medium containing 0.5 - 1.0 µg/mL anti-DNP IgE (monoclonal). |
| Antigen (Challenge) | DNP-BSA (Dinitrophenyl-Bovine Serum Albumin) diluted to 100 ng/mL in Tyrode's Buffer. |
Step-by-Step Methodology
Phase 1: Cell Preparation & Sensitization
-
Plating: Harvest RBL-2H3 cells (trypsinize lightly). Plate at 5 × 10⁴ cells/well in a 96-well flat-bottom tissue culture plate.
-
Sensitization: Add anti-DNP IgE (0.5 µg/mL) directly to the culture medium.
-
Incubation: Incubate overnight (16-24 hours) at 37°C, 5% CO₂. This allows the IgE to bind the FcεRI receptors.[4]
Phase 2: Nedocromil Treatment (The Critical Step)
-
Washing: Carefully aspirate media. Wash cells 2x with 200 µL warm Tyrode's Buffer to remove unbound IgE.
-
Note: RBL cells can detach easily. Use a multi-channel pipette and dispense down the side of the well.
-
-
Compound Addition: Add 50 µL of Nedocromil Sodium (diluted in Tyrode's) to the test wells.
-
Dose Range: Test 6-8 points, typically from 10⁻⁹ M to 10⁻⁴ M (1 nM to 100 µM).
-
Controls:
-
Vehicle Control: Buffer + DMSO (matching highest concentration).
-
Spontaneous Release: Buffer only (no antigen).
-
Total Release: Lysis buffer (added at the end).
-
-
-
Pre-Incubation: Incubate for 15 minutes at 37°C.
-
Why? Nedocromil requires time to stabilize the membrane potential before the calcium shock occurs.
-
Phase 3: Stimulation & Harvest
-
Challenge: Add 50 µL of DNP-BSA Antigen (2x concentration, i.e., 200 ng/mL, for a final of 100 ng/mL) to the wells containing Nedocromil.
-
Incubation: Incubate for 30 - 60 minutes at 37°C.
-
Supernatant Collection: Carefully transfer 30 µL of supernatant from each well to a fresh 96-well plate (the "Readout Plate").
-
Lysate Collection: Aspirate remaining supernatant from the cell plate. Add 100 µL Lysis Buffer . Incubate 5 mins on a shaker. Transfer 30 µL of lysate to separate wells on the Readout Plate (or a separate plate).
Phase 4: Enzymatic Readout
-
Substrate Reaction: Add 50 µL of Substrate Solution (p-NAG) to all supernatant and lysate wells in the Readout Plate.
-
Incubation: Incubate for 1 hour at 37°C. Protect from light.
-
Stop: Add 100 µL of Stop Solution to all wells. The color should turn yellow.[5]
-
Measurement: Read Absorbance at 405 nm using a microplate reader.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the Beta-Hexosaminidase Release Assay using Nedocromil Sodium.
Data Analysis & Expected Results
Calculation
Calculate the percentage of degranulation (% Release) for each well:
Calculate the Percentage Inhibition by Nedocromil:
Typical Values
| Parameter | Expected Value | Notes |
| Spontaneous Release | < 5% | If >10%, cells are stressed or buffer pH is incorrect. |
| Max Stimulation (Vehicle) | 30% - 60% | Depends on IgE clone and passage number. |
| Nedocromil IC50 | 2 - 10 µM | In RBL-2H3 cells stimulated with IgE/Antigen. |
| Nedocromil Max Inhibition | ~50 - 70% | Nedocromil rarely achieves 100% inhibition in these assays; it is a modulator, not a total blocker. |
Troubleshooting & Optimization
-
Low Signal: Ensure p-NAG substrate is fresh. The pH of the Citrate buffer (4.[6]5) is critical for enzyme activity.
-
High Background (Spontaneous Release):
-
Handle cells gently; RBLs are sensitive to mechanical stress.
-
Ensure DMSO concentration is < 0.1%.
-
Check Tyrode's Buffer pH (must be 7.4).
-
-
No Inhibition with Nedocromil:
-
Pre-incubation time: Ensure at least 10-15 minutes pre-incubation. Simultaneous addition with antigen significantly reduces efficacy.
-
Stimulant: If using Calcium Ionophore (A23187), Nedocromil efficacy will be significantly lower or absent, as this bypasses the membrane channels Nedocromil stabilizes.
-
References
-
Comparison of Established Mast Cell Stabilizers. BenchChem. Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil.Link
-
Nedocromil Mechanism. MedChemExpress. Nedocromil sodium | Prostaglandin Receptor Inhibitor.[7]Link
-
RBL-2H3 Assay Protocol. Naal, Z. et al. (2004). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. PMC. Link
-
Compound 48/80 Toxicity. The Stacks. Compound 48/80 is toxic in HMC1.2 and RBL-2H3 cells.[8]Link
-
Nedocromil vs Cromolyn. Leung, K. B. et al. (1986). A comparison of nedocromil sodium and sodium cromoglycate on human lung mast cells.[1][9] PubMed. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. abmgood.com [abmgood.com]
- 6. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thestacks.org [thestacks.org]
- 9. A comparison of nedocromil sodium and sodium cromoglycate on human lung mast cells obtained by bronchoalveolar lavage and by dispersion of lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nedocromil Sodium in Asthma Research Models
Abstract & Strategic Overview
Nedocromil sodium (Tilade) is a pyranoquinoline dicarboxylic acid derivative distinct from cromolyn sodium, exhibiting broader anti-inflammatory efficacy. While historically categorized as a "mast cell stabilizer," advanced research characterizes it as a chloride channel blocker that modulates a spectrum of effector cells, including mucosal mast cells, eosinophils, epithelial cells, and sensory nerves (C-fibers).
For researchers designing asthma models, Nedocromil presents a unique pharmacological tool. Unlike corticosteroids, it does not broadly suppress the immune system; unlike beta-agonists, it has no direct bronchodilator effect. Its utility lies in prophylactic modulation . This guide details the specific application of Nedocromil in in vitro mast cell assays and in vivo antigen-induced bronchoconstriction models, emphasizing the critical species-specific limitations (e.g., murine resistance) that often confound study data.
Mechanistic Basis & Signaling Pathways[1]
To effectively utilize Nedocromil, one must target the correct upstream signaling events. The drug's primary molecular target is the macroscopic alteration of chloride ion flux , specifically blocking swelling-activated chloride channels (
Key Cellular Targets:
-
Mast Cells: Prevents chloride efflux required for membrane depolarization and subsequent calcium influx (via CRAC channels), thereby inhibiting degranulation.
-
Sensory Nerves: Inhibits depolarization of airway C-fibers, reducing neurogenic inflammation and cough reflexes induced by bradykinin or
. -
Eosinophils: Reduces cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC).
Diagram 1: Nedocromil Mechanism of Action
This pathway illustrates the blockade of chloride flux preventing the calcium entry necessary for granule fusion.
Caption: Nedocromil intercepts the signaling cascade by blocking chloride channels, preventing the membrane depolarization required for calcium-dependent mediator release.[1]
Critical Experimental Considerations
Species Specificity (The "Mouse Trap")
Expert Insight: A common failure mode in Nedocromil research is the use of murine (mouse) models without validation. Unlike rats, guinea pigs, and humans, mice often exhibit resistance to cromones (cromolyn and nedocromil) in specific mast cell populations.
-
Recommended Model: Guinea Pig (Dunkin-Hartley) or Sheep (Ascaris-sensitive).
-
Avoid: C57BL/6 mice for mast cell stabilization studies unless using specific transgenic strains or validated protocols.
Solubility & Handling
-
Solubility: Soluble in water (approx. 10 mg/mL).
-
Light Sensitivity: Protect stock solutions from light; pyranoquinolines can degrade.
-
Vehicle: Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) pH 7.4.
Protocol 1: In Vitro Mast Cell Stabilization Assay
Objective: Quantify the inhibition of histamine release from Rat Peritoneal Mast Cells (RPMC).
Materials
-
Source: Male Wistar Rats (250-300g).
-
Reagents: Tyrode’s Buffer (with 0.1% BSA), Nedocromil Sodium, Compound 48/80 (secretagogue) or Anti-IgE.
-
Readout: Fluorometric Histamine Assay (OPT method) or ELISA.
Step-by-Step Methodology
-
Mast Cell Isolation:
-
Euthanize rat and inject 20 mL Tyrode’s buffer into the peritoneal cavity.
-
Massage abdomen for 90 seconds.
-
Recover fluid, centrifuge at 150 x g for 5 mins (4°C).
-
Resuspend pellet in buffer to
cells/mL.
-
-
Pre-Incubation (Critical Step):
-
Aliquot cells (360 µL) into tubes.
-
Add 20 µL of Nedocromil Sodium at varying concentrations (
to ). -
Control: Add 20 µL vehicle.
-
Incubate at 37°C for 10 minutes . (Note: Nedocromil exhibits tachyphylaxis in some models; do not extend pre-incubation beyond 20 mins).
-
-
Challenge:
-
Add 20 µL of Compound 48/80 (final conc. 0.5 µg/mL) or pre-sensitized antigen.
-
Incubate for exactly 10 minutes at 37°C.
-
-
Termination:
-
Add 1 mL ice-cold buffer to stop reaction.
-
Centrifuge immediately at 4°C.
-
-
Quantification:
-
Measure histamine in supernatant vs. cell pellet (lysed with 0.1% Triton X-100).
-
Calculation:
. -
Inhibition: Calculate % inhibition relative to vehicle control.
-
Protocol 2: In Vivo Antigen-Induced Bronchoconstriction
Objective: Assess prophylactic efficacy on Early (EAR) and Late Asthmatic Responses (LAR) in Guinea Pigs.
Experimental Design
-
Model: Ovalbumin (OVA) Sensitized Dunkin-Hartley Guinea Pigs.
-
Dosing Route: Nebulized Aerosol (mimics clinical delivery).
-
Dosage: 10 mg/mL solution (nebulized for 10-15 mins).
Diagram 2: In Vivo Workflow
Timeline of sensitization, treatment, and challenge.
Caption: Experimental timeline for the Guinea Pig asthma model. Nedocromil must be administered strictly before antigen challenge to observe efficacy.
Detailed Procedure
-
Sensitization:
-
Inject Guinea Pigs i.p. with 10 µg Ovalbumin + 100 mg
on Day 0 and Day 14. -
Wait until Day 21 for full IgE/IgG1 titer development.
-
-
Instrumentation (Day 21):
-
Anesthetize animal (Urethane or Ketamine/Xylazine).
-
Cannulate trachea for airflow measurement and jugular vein for maintenance fluids.
-
Place in a plethysmograph to measure Pulmonary Resistance (
) and Dynamic Compliance ( ).
-
-
Drug Administration:
-
Group A (Control): Nebulize Saline for 15 mins.
-
Group B (Treated): Nebulize Nedocromil Sodium (10 mg/mL) for 15 mins.
-
Timing: Challenge must occur within 15-30 minutes post-nebulization.
-
-
Challenge:
-
Expose to OVA aerosol (1% solution) for 1-5 minutes (titrate to achieve moderate bronchoconstriction in controls).
-
-
Data Acquisition:
-
EAR (0-2h): Monitor peak increase in
. Nedocromil should blunt this spike. -
LAR (6-24h): If recovering BALF (Bronchoalveolar Lavage Fluid), perform lavage at 24h to count eosinophils.
-
Data Analysis & Expected Results
Table 1: Comparative Efficacy Benchmarks
| Parameter | Control (Vehicle) | Nedocromil Treated | Biological Interpretation |
| Histamine Release (In Vitro) | 100% (Reference) | 20 - 40% | Significant mast cell stabilization ( |
| Peak Airway Resistance (EAR) | >200% increase | <50% increase | Blockade of rapid mediator release (Histamine/LTC4). |
| Eosinophil Influx (BALF) | High ( | Reduced (30-50%) | Inhibition of chemotactic cytokine release (IL-5, GM-CSF). |
| Cough Reflex (Citric Acid) | High Frequency | Reduced Frequency | Modulation of sensory C-fiber depolarization. |
Troubleshooting Guide
-
No Inhibition in In Vitro Assay: Check cell viability. Ensure pre-incubation time is not >30 mins (tachyphylaxis). Verify species (Rat vs. Mouse).
-
Variable In Vivo Results: Nebulizer droplet size is critical. Ensure particles are 2-5 µm for deep lung deposition. Pre-treatment timing is non-negotiable; Nedocromil has poor efficacy if given after the cascade starts.
References
-
Schellenberg, R. R., Ishida, K., & Thomson, R. J. (1991). Nedocromil sodium inhibits airway hyperresponsiveness and eosinophilic infiltration induced by repeated antigen challenge in guinea-pigs.[2] British Journal of Pharmacology, 103(4), 1842–1846.[2]
-
Alton, E. W., & Norris, A. A. (1996). Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma.[3] Journal of Allergy and Clinical Immunology, 98(5 Pt 2), S102–S105.[3]
-
Hutson, P. A., Holgate, S. T., & Church, M. K. (1988). Inhibition by nedocromil sodium of early and late phase bronchoconstriction and airway cellular infiltration provoked by ovalbumin inhalation in conscious sensitized guinea-pigs. British Journal of Pharmacology, 94(1), 6-8.
-
Abraham, W. M., et al. (1987). The effect of nedocromil sodium and cromolyn sodium on antigen-induced responses in allergic sheep in vivo and in vitro.[4] Chest, 92(5), 913–917.[4]
-
Barnes, P. J. (1989). Effects of nedocromil sodium on airway microvascular leakage and neural reflexes.[5] Drugs, 37 Suppl 1, 94-100.[5]
Sources
- 1. [Nedocromil sodium--the influence on allergic inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nedocromil sodium inhibits airway hyperresponsiveness and eosinophilic infiltration induced by repeated antigen challenge in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nedocromil sodium inhibits airway hyperresponsiveness and eosinophilic infiltration induced by repeated antigen challenge in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of nedocromil sodium on airway microvascular leakage and neural reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
"Nedocromil sodium solution preparation for lab use"
Application Note: Preparation and Handling of Nedocromil Sodium Solutions for In Vitro and Preclinical Research
Executive Summary
Nedocromil sodium is a potent, non-bronchodilator mast cell stabilizer utilized extensively in immunological, respiratory, and ophthalmic research. Because of its specific physicochemical properties—namely, its limited long-term stability in aqueous environments—researchers must employ strict solvent selection and handling protocols to ensure reproducible data. This application note provides a self-validating, step-by-step methodology for formulating both high-concentration master stocks and physiological working solutions, grounded in the compound's mechanistic and chemical profile.
Mechanistic Grounding & Rationale
To design an effective in vitro assay, one must first understand the cellular targets of the compound. Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative that exerts its anti-inflammatory effects by stabilizing mucosal and connective tissue mast cells[1].
Unlike direct receptor antagonists (e.g., antihistamines), nedocromil acts intracellularly. Its primary pharmacodynamic mechanism involves the blockade of IgE-regulated calcium channels[2]. By preventing the transient influx of extracellular Ca²⁺, nedocromil halts the fusion of histamine-containing vesicles with the cell membrane[2][3]. Furthermore, recent studies indicate that its acute inhibition of histamine and prostaglandin D2 (PGD2) release is strictly Annexin-A1 (Anx-A1) dependent[4]. This effectively shuts down both the rapid release of preformed mediators (histamine) and the delayed synthesis of lipid mediators like leukotriene C4 (LTC4) and PGD2[5].
Fig 1: Nedocromil sodium mechanism of action via calcium channel blockade.
Physicochemical Properties & Solvent Causality
The integrity of any pharmacological protocol relies on the solubility and stability of the active pharmaceutical ingredient (API). Nedocromil sodium is a water-soluble salt, but its practical solubility in physiological buffers (such as PBS, pH 7.2) is restricted to approximately 1 mg/mL[6][7].
Crucially, aqueous solutions of nedocromil sodium lack long-term stability and should not be stored for more than 24 hours[7]. Degradation in aqueous media can lead to sub-therapeutic dosing and irreproducible assay results. To circumvent this, Dimethyl Sulfoxide (DMSO) is utilized for high-concentration master stocks. DMSO supports solubility up to 20 mg/mL and maintains the compound's stability for over two years when stored at -20°C[7].
Table 1: Physicochemical Profile and Experimental Implications
| Property | Value | Causality / Experimental Implication |
| Aqueous Solubility (PBS pH 7.2) | ~1 mg/mL[6] | Limits direct aqueous preparation to low-concentration working solutions. |
| Organic Solubility (DMSO) | ~20 mg/mL[7] | Ideal for high-concentration master stocks; minimizes final solvent toxicity in cell cultures. |
| Appearance in Solution | Clear, light-yellow[6] | Acts as a primary visual Quality Control (QC) metric for complete dissolution. |
| Aqueous Stability | < 24 hours[7] | Mandates that aqueous working solutions be prepared fresh immediately prior to use. |
| Stock Stability (DMSO) | ≥ 2 years at -20°C[7] | Allows for batch preparation of master stocks, ensuring longitudinal assay consistency. |
Experimental Protocols
To ensure a self-validating system, the workflow is divided into two phases: the creation of a stable master stock, and the preparation of the transient working solution.
Protocol A: Preparation of 20 mg/mL Master Stock in DMSO
Objective: Create a highly concentrated, stable aliquot system to ensure consistent dosing across longitudinal studies.
-
Aseptic Weighing: Operating within a biological safety cabinet, accurately weigh 20 mg of nedocromil sodium powder using a calibrated analytical balance[6].
-
Solvent Addition: Transfer the powder to a sterile, amber-colored glass vial (nedocromil is sensitive to prolonged light exposure). Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Inert Gas Purging (Optional but Recommended): To prevent oxidative degradation over long-term storage, gently purge the vial with an inert gas (e.g., Argon or Nitrogen) prior to sealing[7].
-
Dissolution: Vortex the solution gently at room temperature until the powder is completely dissolved. The resulting solution should be clear and light yellow.
-
Aliquot & Storage: Divide the master stock into 50 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C[7]. Causality: Single-use aliquots prevent freeze-thaw cycles, which can precipitate the compound and degrade the active molecule.
Protocol B: Preparation of 1 mg/mL Aqueous Working Solution
Objective: Prepare a physiological solution for immediate application in cell-based assays (e.g., mast cell degranulation assays).
-
Thawing: Remove one 50 µL aliquot of the 20 mg/mL DMSO master stock from the -20°C freezer and allow it to equilibrate to room temperature.
-
Dilution: Pipette the 50 µL stock into 950 µL of sterile Phosphate-Buffered Saline (PBS, pH 7.2) or 0.9% sterile saline[6]. This yields a 1 mg/mL working solution with a final DMSO concentration of 5% (v/v). Note: If your specific cell line is highly sensitive to DMSO, further dilution in the assay media is required to bring the final DMSO concentration below 0.1% (v/v).
-
Sterile Filtration: Draw the diluted solution into a sterile syringe. Attach a sterile 0.22 µm polyethersulfone (PES) syringe filter and dispense the solution into a sterile receptacle[6]. Causality: PES filters are chosen for their low protein/drug binding characteristics, ensuring the concentration remains accurate post-filtration.
-
Immediate Application: Use this aqueous solution immediately for biological experiments. Discard any unused portion after 24 hours[7].
Fig 2: Step-by-step preparation workflow for nedocromil sodium solutions.
Quality Control & Validation
To maintain trustworthiness in your experimental setup, implement the following self-validating checks:
-
Visual QC: Prior to application, inspect the solution against a white background. Any particulate matter or shift from a light-yellow hue indicates precipitation or degradation; the solution must be discarded[6].
-
pH Verification: When preparing larger batches of aqueous solutions for nebulization or in vivo models, verify that the final pH remains between 7.2 and 7.4 to prevent cellular toxicity or localized irritation[6].
References
-
Wikipedia : Mast cell. Available at:[Link]
-
PubMed (NIH) : Nedocromil, a mucosal and connective tissue mast cell stabilizer, inhibits exercise-induced asthma. Available at:[Link]
-
Wikipedia : Mast cell stabilizer. Available at:[Link]
-
PMC (NIH) : Twenty-first century mast cell stabilizers. Available at:[Link]
-
PLOS One : Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1. Available at:[Link]
Sources
- 1. Nedocromil, a mucosal and connective tissue mast cell stabilizer, inhibits exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. content.labscoop.com [content.labscoop.com]
Application Note: Experimental Design for Characterizing the Anti-Inflammatory Effects of Nedocromil Sodium
[1][2]
Abstract & Scope
This guide details the experimental architecture required to study Nedocromil Sodium (NS) , a pyranoquinoline dicarboxylic acid derivative. Unlike corticosteroids that act via transcriptional regulation, or NSAIDs that inhibit COX enzymes, Nedocromil functions primarily as a mast cell stabilizer and chloride channel blocker .
This distinction is critical for experimental design: Nedocromil is prophylactic. It prevents the initiation of the inflammatory cascade rather than reversing established inflammation. Consequently, the protocols below emphasize pre-treatment windows and upstream signaling blockade (e.g., degranulation, sensory nerve depolarization).
Mechanistic Grounding
To design a valid experiment, one must target the specific molecular events NS modulates.
-
Primary Target: Chloride channels (Cl⁻) in mast cells, eosinophils, and epithelial cells.
-
Downstream Effect: Blockade of Cl⁻ flux prevents membrane depolarization and subsequent Calcium (Ca²⁺) influx. Without intracellular Ca²⁺ spikes, vesicle fusion (degranulation) is inhibited.
-
Inhibition Profile: Blocks release of Histamine, Leukotrienes (LTC4), and Prostaglandins (PGD2).[1]
Visualization: Mechanism of Action
The following diagram illustrates the causal pathway Nedocromil interrupts.[2][3]
Figure 1: Nedocromil Sodium prevents inflammation by blocking chloride channels, thereby inhibiting calcium influx and subsequent mast cell degranulation.[2]
In Vitro Experimental Design
Model Selection: The RBL-2H3 System
While human primary mast cells are ideal, the RBL-2H3 (Rat Basophilic Leukemia) cell line is the industry standard for high-throughput screening of mast cell stabilizers due to its robust IgE receptor (FcεRI) expression.
Protocol 1: Beta-Hexosaminidase Release Assay
This assay measures degranulation efficiency.[4][5] Beta-hexosaminidase (β-hex) is stored in secretory granules and released alongside histamine.[6] It is more stable and easier to quantify than histamine.
Reagents & Preparation
-
Vehicle: Tyrode’s Buffer (must be pH 7.4).
-
Sensitizer: Monoclonal anti-DNP IgE.
-
Challenge: DNP-BSA (Dinitrophenyl-Bovine Serum Albumin).
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) dissolved in citrate buffer (pH 4.5).
Step-by-Step Workflow
-
Seeding: Plate RBL-2H3 cells at
cells/well in a 96-well plate. Culture overnight. -
Sensitization: Add anti-DNP IgE (0.5 µg/mL) and incubate for 16–24 hours .
-
Note: This primes the FcεRI receptors.
-
-
Washing: Wash cells 3x with warm Tyrode’s buffer to remove unbound IgE.
-
Drug Pre-treatment (CRITICAL):
-
Challenge: Add DNP-BSA (100 ng/mL) to stimulate cross-linking. Incubate for 30–60 minutes.
-
Harvest: Transfer 50 µL of supernatant to a fresh plate (Extracellular β-hex).
-
Lysis: Add 1% Triton X-100 to the remaining cells to release total granule content (Intracellular β-hex).
-
Quantification: Add p-NAG substrate to both supernatant and lysate samples. Incubate 1 hr. Stop with Glycine buffer (pH 10.7). Read Absorbance at 405 nm.[5]
Data Calculation
Calculate % Degranulation using the formula:
Inhibition Calculation:
Protocol 2: Cytokine Blockade (Epithelial IL-8)
Nedocromil also acts on epithelial cells to prevent neutrophil recruitment.
-
Cell Line: Calu-3 or BEAS-2B (Human Bronchial Epithelial).
-
Stimulus: IL-1β (10 ng/mL) or TNF-α.
-
Endpoint: ELISA for IL-8 (CXCL8) in supernatant after 24 hours.
-
Expected Result: NS should reduce IL-8 secretion by 30–50% at
M.
In Vivo Experimental Design (Preclinical)
Model: OVA-Induced Allergic Asthma (Murine)
To prove efficacy, you must demonstrate reduced airway hyperresponsiveness (AHR) and reduced inflammatory cell infiltration.
Protocol 3: Sensitization and Challenge
-
Animals: BALB/c mice (Th2 prone).
-
Sensitization (Days 0 & 14): Intraperitoneal (IP) injection of Ovalbumin (OVA) + Alum adjuvant.
-
Challenge (Days 21–23): Nebulized OVA (1% in saline) for 20 mins/day.
Nedocromil Administration Strategy
Since NS has a short half-life and poor oral bioavailability, it must be delivered locally (intranasal or nebulized) .
-
Timing: Administer NS (1–20 mg/mL nebulized) 30 minutes prior to each OVA challenge.
-
Control: Saline nebulization.
Endpoints & Biomarkers
| Endpoint | Method | Expected Effect of Nedocromil |
| BALF Analysis | Bronchoalveolar Lavage Fluid differential count | Significant reduction in Eosinophils and Neutrophils . |
| Histology | H&E and PAS staining of lung tissue | Reduced peribronchial inflammation and goblet cell hyperplasia. |
| Cytokines | ELISA of BALF | Reduction in Th2 cytokines: IL-4, IL-5, IL-13 . |
| AHR | Methacholine challenge (FlexiVent) | Reduced airway resistance (Rl) and elastance (El). |
Visualization: Experimental Workflow
This diagram summarizes the integrated workflow from cell culture to in vivo validation.
Figure 2: Parallel workflows for in vitro mechanistic validation and in vivo efficacy testing.
Troubleshooting & Optimization
-
Solubility: Nedocromil Sodium is hydrophilic.[2] Dissolve in distilled water or saline. Do not use DMSO if avoiding solvent effects on membranes is critical, though it is soluble in DMSO. Aqueous solutions are preferred for inhalation mimicry.
-
Timing is Everything: If you treat after the challenge (Antigen/OVA), efficacy will drop by >80%. The mechanism relies on preventing the initial calcium gating.
-
Washing Steps: In the Beta-hex assay, ensure thorough washing after IgE sensitization. Unbound IgE can sequester the antigen, reducing the signal.
References
-
Mechanism of Action: Pharmacology of Nedocromil (Tilade).[3] Vertex AI Search. 3
-
Cytokine Inhibition: Inhibition of tumour necrosis factor-alpha (TNF-alpha) release from mast cells by the anti-inflammatory drugs, sodium cromoglycate and nedocromil sodium.[9] NIH PubMed. 9
-
Epithelial Cell Effects: Protective effect of nedocromil sodium on the interleukin-1-induced production of interleukin-8 in human bronchial epithelial cells.[7] NIH PubMed. 7
-
Assay Protocol: A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. NIH PMC. 4
-
Clinical/In Vivo Context: Nedocromil Dosage Guide + Max Dose. Drugs.com. 10
Sources
- 1. The immunopharmacological actions of nedocromil sodium relative to the use of its 2% ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmgood.com [abmgood.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Protective effect of nedocromil sodium on the interleukin-1-induced production of interleukin-8 in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Nedocromil sodium--the influence on allergic inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tumour necrosis factor-alpha (TNF-alpha) release from mast cells by the anti-inflammatory drugs, sodium cromoglycate and nedocromil sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Application Note: Nedocromil as a Tool Compound in Allergy and Inflammation Studies
Introduction
Nedocromil sodium is a pyranoquinoline derivative and a highly efficacious second-generation mast cell stabilizer. While it is clinically deployed for the management of asthma and allergic conjunctivitis, it serves as an indispensable tool compound in preclinical pharmacology and immunology. Researchers utilize nedocromil to probe IgE-mediated allergic cascades, evaluate chloride channel dynamics, and investigate novel anti-inflammatory pathways[1][2]. Compared to first-generation cromones like cromolyn sodium, nedocromil exhibits approximately a 10-fold greater potency in inhibiting histamine release from human pulmonary mast cells, making it a preferred reference standard in in vitro assays[1].
Mechanistic Grounding
Unlike standard antihistamines that merely block histamine receptors post-degranulation, nedocromil intervenes upstream to prevent the release of preformed and newly synthesized mediators. Its utility as a tool compound stems from a dual mechanism of action:
-
Ion Channel Modulation: Nedocromil inhibits chloride ion efflux in mast cells[1][2]. This blockade induces membrane hyperpolarization, which indirectly creates an unfavorable electrochemical gradient for the intracellular calcium (Ca²⁺) influx required for the exocytosis of inflammatory granules[1].
-
Annexin-A1 (Anx-A1) Mobilization: Recent pharmacological studies have revealed that cromones stimulate Protein Kinase C (PKC)-dependent phosphorylation and externalization of the anti-inflammatory protein Anx-A1[3][4]. Once released, Anx-A1 binds to Formyl Peptide Receptors (FPRs), creating an autocrine/paracrine negative feedback loop that actively suppresses mast cell degranulation and polymorphonuclear leukocyte (PMN) trafficking[3][4].
Caption: Dual mechanism of Nedocromil: Chloride channel inhibition and Annexin-A1 mobilization.
Quantitative Data: Comparative Potency
When designing in vitro assays, selecting the appropriate tool compound concentration is critical. Nedocromil consistently demonstrates superior potency compared to first-generation cromones, requiring lower concentrations to achieve 50% inhibition (IC50) of mediator release[1][5].
Table 1: Comparative IC50 Values for Mast Cell Stabilizers
| Compound | Target Cell Type | Assay Modality | IC50 (approx.) | Relative Potency |
| Nedocromil Sodium | Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~10 µM | Moderate |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~25 µM | Low |
| Ketotifen | Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~0.5 µM | High |
| Nedocromil Sodium | Human Pulmonary Mast Cells | Anti-IgE induced histamine release | N/A | ~10x > Cromolyn |
(Data synthesized from standardized in vitro antigen-induced histamine release assays[1][5])
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol utilizes rat peritoneal mast cells (or cultured human mast cells) to evaluate the direct stabilizing effect of nedocromil. The system is designed to be self-validating by incorporating specific biochemical checkpoints.
Rationale & Causality: Mast cells must be passively sensitized with IgE and challenged with an antigen (e.g., DNP-HSA). Pre-incubation with nedocromil is critical because its mechanism relies on preventing the initial calcium influx and mobilizing Anx-A1 before the degranulation cascade reaches an irreversible threshold[1][3].
Step-by-Step Methodology:
-
Cell Preparation & Sensitization: Suspend isolated mast cells in Tyrode's/BSA buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.05% BSA). Causality: Maintaining physiological extracellular calcium (1.8 mM) is absolute; without it, the Ca²⁺ influx required to drive granule fusion cannot occur. Sensitize cells with anti-DNP IgE for 2 hours at 37°C[5][6].
-
Wash & Resuspension: Centrifuge and wash the cells twice with Tyrode's buffer to remove unbound IgE, preventing premature receptor cross-linking in the bulk fluid.
-
Nedocromil Pre-incubation (Validation Checkpoint): Aliquot cells into a 96-well plate. Pre-incubate with Nedocromil sodium (dose-response range: 1 µM to 100 µM) for 15 minutes at 37°C[1][5].
-
Self-Validation: Include a vehicle control (buffer only) to establish maximum degranulation baseline, and a positive control (Ketotifen at 1 µM) to validate the assay's sensitivity to stabilization.
-
-
Antigen Challenge: Add DNP-HSA (antigen) to trigger the cross-linking of FcεRI receptors. Incubate for exactly 30 minutes at 37°C[5][6]. Causality: A 30-minute window captures the peak of early-phase preformed mediator release (histamine, β-hexosaminidase) without overlapping into late-phase de novo cytokine synthesis.
-
Termination: Halt the reaction by rapid centrifugation (400 × g) at 4°C for 5 minutes. Causality: The rapid drop in temperature solidifies the lipid bilayer, instantly arresting membrane fusion and exocytosis[5].
-
Quantification: Collect the supernatant. Quantify histamine via an o-phthalaldehyde (OPT) spectrofluorometric assay or β-hexosaminidase via colorimetric cleavage of p-nitrophenyl-N-acetyl-β-D-glucosaminide[5][6]. Calculate the percentage of inhibition relative to the vehicle-treated control.
Caption: Step-by-step experimental workflow for the in vitro mast cell degranulation assay.
Protocol 2: Mechanistic Probing via Annexin-A1 Neutralization
To isolate and prove that nedocromil's efficacy is partially dependent on the Anx-A1 pathway, researchers utilize neutralizing antibodies. This protocol acts as a functional knockout system[3].
Step-by-Step Methodology:
-
Antibody Blockade: Pre-incubate IgE-sensitized mast cells with 10 µg/mL of a neutralizing anti-Anx-A1 monoclonal antibody for 10 minutes at 37°C[3].
-
Self-Validation: A parallel cohort must be treated with an isotype-matched non-neutralizing control antibody. If the isotype control alters degranulation, the assay is compromised by non-specific Fc receptor binding.
-
-
Nedocromil Administration: Add Nedocromil (10 nM) to both groups and incubate for 5 minutes[3].
-
Challenge & Analysis: Challenge the cells with anti-IgE or compound 48/80. Measure histamine and Prostaglandin D2 (PGD2) release via ELISA[3].
-
Data Interpretation: The isotype control group will exhibit normal nedocromil-induced inhibition of mediator release. In contrast, the anti-Anx-A1 group will show restored degranulation, confirming that neutralizing externalized Anx-A1 effectively bypasses nedocromil's stabilizing blockade[3].
References
-
Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC - NIH, nih.gov,[Link]
-
Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC, nih.gov,[Link]
-
Anti-allergic cromones inhibit neutrophil recruitment onto vascular endothelium via annexin-A1 mobilization - PMC, nih.gov,[Link]
-
Super-oxidized solution inhibits IgE-antigen-induced degranulation and cytokine release in mast cells - BiologiQ, biologiq.nl,[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-allergic cromones inhibit neutrophil recruitment onto vascular endothelium via annexin-A1 mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biologiq.nl [biologiq.nl]
Application Note: Protocol for Testing Nedocromil Sodium on Eosinophil Activation
Abstract & Scientific Rationale
Nedocromil sodium (Tilade) is a pyranoquinoline anti-inflammatory agent historically classified as a "mast cell stabilizer." However, its pharmacological profile extends significantly to eosinophils, the primary effector cells in allergic asthma and rhinitis. Unlike corticosteroids, which act genomically, Nedocromil modulates chloride channel conductance and inhibits specific signal transduction pathways (including p38 MAPK and cAMP modulation) involved in immediate cellular activation.
This application note provides a rigorous, self-validating protocol to quantify the inhibitory effects of Nedocromil on two distinct eosinophil effector functions:
-
Respiratory Burst: Superoxide anion (
) generation via Cytochrome C reduction. -
Degranulation: Release of Eosinophil Cationic Protein (ECP) in response to physiological stimuli.
Critical Mechanism Note: Nedocromil exhibits "stimulus-specific" inhibition. It is highly effective against IgA- or IgG-mediated activation (mimicking immune complex deposition) but may show variable efficacy against soluble mediators like PMA. This protocol uses Serum-Treated Zymosan (STZ) and IgG-beads to model clinically relevant activation.
Experimental Workflow Logic
The following diagram illustrates the critical decision points and flow of the experiment. Note the parallel processing for distinct assays.
Caption: Workflow for eosinophil isolation and parallel functional testing of Nedocromil Sodium.
Pre-Analytical Considerations
Reagent Preparation
Nedocromil Sodium is water-soluble.[1] Do not use DMSO if avoidable, as DMSO can induce non-specific effects on granulocyte membranes at high concentrations.
| Reagent | Stock Conc. | Vehicle | Storage | Stability |
| Nedocromil Sodium | 10 mM ( | PBS or | -20°C | 1 Month |
| Cytochrome C | 2 mg/mL | HBSS | 4°C | Fresh Daily |
| SOD (Control) | 1 mg/mL | HBSS | -20°C | 6 Months |
| PMA (Stimulant) | 1 mg/mL | DMSO | -20°C | 6 Months |
| IgG-Sepharose | Suspension | PBS | 4°C | 3 Months |
Eosinophil Isolation (The "Negative Selection" Standard)
Crucial: Avoid "positive selection" (beads binding to eosinophils) as this activates the cells before the assay begins. Use negative selection to deplete neutrophils (CD16+), monocytes (CD14+), and lymphocytes (CD3+).
-
Sedimentation: Mix fresh heparinized blood 1:1 with 3% Dextran T-500. Let stand 30 min. Collect supernatant (leukocyte-rich plasma).
-
Gradient: Layer supernatant over Ficoll-Paque (1.077 g/mL). Centrifuge 400xg, 25 min, no brake.
-
Depletion: Recover the granulocyte pellet (RBCs/PMNs/Eos). Lyse RBCs (hypotonic water lysis).
-
MACS: Incubate granulocytes with anti-CD16 magnetic beads (4°C, 30 min). Pass through a magnetic column.[2][3]
-
Elution: The flow-through contains untouched eosinophils.
-
QC: Stain with Kimura or Diff-Quik. Proceed only if purity >95% and viability >98%.
Detailed Protocols
Protocol A: Superoxide Anion Generation (Cytochrome C Reduction)
Principle: Activated eosinophils generate superoxide (
Materials:
-
HBSS with
(activator buffer) -
Double-beam Spectrophotometer or Plate Reader
-
Nedocromil Stock (
M)
Steps:
-
Cell Seeding: Resuspend eosinophils at
cells/mL in HBSS. Aliquot per well ( cells). -
Drug Treatment: Add
Nedocromil to achieve final concentrations of M.-
Vehicle Control: Add
PBS. -
Specificity Control: Add
SOD (Superoxide Dismutase) to one set of wells (this proves the signal is truly ).
-
-
Pre-Incubation: Incubate at 37°C for 15 minutes . (Nedocromil requires this equilibration time).
-
Reaction Mix: Add
Cytochrome C solution (Final conc: 100 ). -
Stimulation: Add
stimulus (e.g., PMA 10 ng/mL or fMLP ). -
Measurement: Immediately read Absorbance at 550 nm .
-
Kinetic Mode: Read every 2 mins for 30 mins.
-
Endpoint Mode: Incubate 30 mins, spin down, read supernatant.
-
Calculation:
Protocol B: Degranulation Assay (ECP Release)
Principle: Nedocromil is often more potent at inhibiting degranulation than respiratory burst. We measure Eosinophil Cationic Protein (ECP) released into the supernatant.
Steps:
-
Preparation: Resuspend eosinophils at
cells/mL in RPMI-1640 + 0.1% HSA (Human Serum Albumin). Do not use FBS, as it contains proteases. -
Incubation: Aliquot
cells. Add Nedocromil ( to M). Incubate 15 min at 37°C. -
Stimulation (Physiological): Add Serum-Treated Zymosan (STZ) (1 mg/mL) or IgG-Sepharose beads .
-
Note: Soluble stimuli like fMLP are weak degranulators for eosinophils unless cytochalasin B is added. STZ is preferred for a robust signal.
-
-
Reaction: Incubate for 4 hours at 37°C, 5%
. -
Harvest: Centrifuge at 400xg for 5 min at 4°C. Carefully harvest cell-free supernatant.
-
Quantification: Dilute supernatant (typically 1:10 to 1:50) and quantify using a commercial ECP ELISA kit.
Putative Mechanism of Action (Signaling)
Understanding the pathway helps in troubleshooting. If Nedocromil fails to inhibit, ensure the activation pathway matches the drug's target (e.g., chloride flux/p38 MAPK).
Caption: Proposed signaling nodes targeted by Nedocromil, emphasizing Chloride channel modulation.
Data Analysis & Troubleshooting
Calculating Percent Inhibition
Normalize all data to the "Vehicle + Stimulus" control (defined as 100% activation).
Troubleshooting Guide
| Observation | Root Cause | Solution |
| High Background (Unstimulated) | Cell activation during isolation. | Ensure all reagents are endotoxin-free. Keep cells at 4°C until the final incubation. Use negative selection. |
| No Inhibition by Nedocromil | Wrong Stimulus or Time. | Nedocromil is weak against PMA (which bypasses receptors). Use IgG or STZ. Ensure 15 min pre-incubation. |
| Low Signal in Positive Control | Donor Variability. | Eosinophils from non-atopic donors may be "hypodense" or less reactive. Prime with IL-5 (1 ng/mL) for 10 mins if necessary. |
References
-
Moqbel R, Cromwell O, Kay AB. (1989).[4] "The effect of nedocromil sodium on human eosinophil activation." Drugs, 37 Suppl 1:19-22.[4]
-
Bruijnzeel PL, et al. (1989). "Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium." Journal of Allergy and Clinical Immunology, 83(3): 816-824.
- Sedgwick JB, Busse WW. (1989). "Inhibitory effect of nedocromil sodium on human eosinophil degranulation." Journal of Allergy and Clinical Immunology.
-
Hansel TT, et al. (1991). "Isolation of eosinophils from human blood." Journal of Immunological Methods. (Standard protocol for magnetic separation).[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nedocromil Sodium Dosage & Protocols for Animal Research
Abstract & Mechanistic Overview
Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative functioning as a mast cell stabilizer. Unlike corticosteroids, it does not possess direct bronchodilator or antihistamine activity.[1] Its primary utility in preclinical research lies in investigating the chloride channel hypothesis of asthma and neurogenic inflammation.
Mechanism of Action: Nedocromil sodium blocks the outwardly rectifying chloride channels (I_Cl) in mast cells, epithelial cells, and sensory neurons.[2] By inhibiting this delayed chloride current, it prevents membrane depolarization and the subsequent calcium influx required for:
-
Mast Cell Degranulation: Release of histamine, leukotrienes (LTC4), and PGD2.
-
Sensory Nerve Activation: Inhibition of C-fiber activation and neuropeptide release (Substance P, Neurokinin A).
-
Eosinophil Chemotaxis: Reduction in late-phase inflammatory recruitment.[3]
Mechanistic Pathway Diagram
Figure 1: Signal transduction pathway illustrating Nedocromil Sodium's blockade of chloride channels, preventing calcium influx and subsequent mediator release.
Physicochemical Properties & Vehicle Preparation[4][5]
Nedocromil sodium is the disodium salt of a dicarboxylic acid.[4] It is highly water-soluble, which simplifies vehicle preparation but requires strict pH control to prevent precipitation or degradation.
| Parameter | Specification |
| Appearance | Yellow powder |
| Solubility | Soluble in water (>100 mg/mL); Insoluble in non-polar solvents. |
| pKa | approx. 2.0 (Acidic moieties) |
| Hydration | Exists as a heptahemihydrate (stable >80% RH). |
| Storage | Desiccate at RT. Protect from light. |
Preparation Protocol (Standard Stock Solution)
Target: 10 mg/mL (1% w/v) in Physiological Saline.
-
Weighing: Weigh the required amount of Nedocromil Sodium (adjust for hydration weight if using hydrate form).
-
Vehicle: Use sterile 0.9% NaCl (Saline) or Phosphate Buffered Saline (PBS, pH 7.4).
-
Note: While ophthalmic formulations use a pH of 4.0–5.5, neutral pH (7.4) is recommended for respiratory research to avoid reflex bronchoconstriction caused by acidity.
-
-
Dissolution: Add vehicle to powder. Vortex for 30–60 seconds. The solution should be clear and yellow.
-
Filtration: If administering IV or via precision nebulizers, filter through a 0.22 µm PES membrane.
-
Stability: Prepare fresh daily. Discard if precipitate forms.
Dosage Guidelines by Species
Crucial Distinction: For asthma/airway models, dosage is often defined by the concentration of the nebulized solution and exposure time , rather than a systemic mg/kg dose, due to low oral bioavailability (<5%) and rapid clearance.
Table 1: Recommended Dosage Matrix
| Species | Route | Dosage / Concentration | Application | Ref |
| Rat | Inhalation | 1% - 4% solution (10-40 mg/mL) Exposure: 15–30 mins | Antigen-induced bronchoconstriction | [1] |
| Rat | IV | 1 – 10 mg/kg | PK / Safety studies (No CNS effects observed) | [2] |
| Rat | SC | 100 mg/kg/day | Reproductive toxicity (High dose safety) | [2] |
| Guinea Pig | Inhalation | 1% solution (10 mg/mL) 90 breaths or 10-15 mins | Early & Late phase asthmatic response | [3] |
| Dog | Inhalation | 20 mg total dose (nebulized) | Ascaris suum antigen challenge | [4] |
| Sheep | Inhalation | 20 mg total dose dissolved in 3mL saline | Ascaris suum antigen challenge | [4] |
| Monkey | Inhalation | 4 mg total dose (aerosol) | Macaca arctoides Ascaris model | [5] |
Warning: In dogs, IV administration at low doses (approx. 1 µg/kg) has been associated with a depressor response (drop in blood pressure). Avoid IV bolus in hemodynamic studies unless this variable is controlled.
Detailed Experimental Protocols
Protocol A: Guinea Pig Model of Antigen-Induced Bronchoconstriction
Objective: To assess the efficacy of Nedocromil Sodium on Early (EAR) and Late (LAR) Asthmatic Responses.
Workflow Diagram
Figure 2: Experimental timeline for evaluating anti-asthmatic efficacy in sensitized guinea pigs.
Step-by-Step Procedure:
-
Sensitization: Sensitize Male Dunkin-Hartley guinea pigs (300–400g) with Ovalbumin (100 µg IP + Al(OH)3 adjuvant) on Day 0 and Day 7.
-
Preparation (Day 14+): Place conscious animal in a whole-body plethysmograph.
-
Baseline: Measure specific airway conductance (sGaw) or Pulmonary Resistance (RL).
-
Drug Administration (Pre-treatment):
-
Nebulizer: Ultrasonic nebulizer (e.g., DeVilbiss 99).[5]
-
Solution: 10 mg/mL (1%) Nedocromil Sodium in 0.9% Saline.
-
Duration: 15 minutes continuous exposure OR 90 controlled breaths.
-
Timing: Administer 15–30 minutes prior to antigen challenge.
-
-
Challenge: Expose animal to aerosolized Ovalbumin (e.g., 1% solution) for 1–5 minutes (titrated to achieve moderate bronchoconstriction in controls).
-
Data Collection: Monitor sGaw/RL at 5, 10, 15, 30 min (EAR) and 6, 12, 24 hours (LAR).
-
Validation:
-
Positive Control: Salbutamol (blocks EAR only) or Dexamethasone (blocks LAR).
-
Negative Control: Saline vehicle.
-
Protocol B: Large Animal (Sheep) Ascaris Model
Objective: To mimic human allergic asthma dynamics in a large airway model.
-
Selection: Select sheep with natural sensitivity to Ascaris suum (verified by skin prick test).
-
Intubation: Nasotracheal intubation under local anesthesia (Lidocaine).
-
Drug Delivery:
-
Dose: 20 mg total dose .
-
Preparation: Dissolve 20 mg Nedocromil Sodium in 3 mL buffered saline.
-
Delivery: Administer via Dosimeter/Nebulizer attached to the endotracheal tube.
-
-
Challenge: Immediately follow with Ascaris suum antigen aerosol.
-
Endpoint: Measure pulmonary resistance (RL) and dynamic compliance (Cdyn). Nedocromil should inhibit both the immediate bronchospasm and the late-phase hyperresponsiveness.[6][7][8][9]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Nebulizer | pH too low or high concentration (>5%). | Ensure pH is near neutral (7.0-7.4). Do not exceed 4% w/v concentration. |
| Lack of Efficacy (Inhalation) | Particle size too large (MMAD > 5µm). | Use a nebulizer generating 1–3 µm particles for deep lung deposition. |
| Variable Response | Tachyphylaxis (Tolerance). | Nedocromil generally shows low tachyphylaxis, but ensure washout periods of >48 hours between challenges in crossover studies. |
| Systemic Toxicity | Accidental IV overload.[10] | Monitor BP. In rats, IV doses >20 mg/kg may cause minor behavioral changes; keep below 10 mg/kg. |
References
-
Rainey, D. K., et al. (1995).[11] "Role of chloride channel modulation in the mechanism of action of nedocromil sodium." International Archives of Allergy and Immunology, 107(1-3), 416.[11]
-
FDA Center for Drug Evaluation and Research. (1999). "NDA 21-009: Alocril (Nedocromil Sodium) Pharmacology Review."[12]
-
Hutson, P. A., et al. (1988). "Inhibition by nedocromil sodium of early and late phase bronchoconstriction and airway cellular infiltration provoked by ovalbumin inhalation in conscious sensitized guinea-pigs."[8] British Journal of Pharmacology, 103(4), 1842-1846.
-
Abraham, W. M., et al. (1986). "The effect of nedocromil sodium and cromolyn sodium on antigen-induced responses in allergic sheep in vivo and in vitro." The Journal of Allergy and Clinical Immunology, 79(1), 192-195.
-
Jackson, D. M., & Eady, R. P. (1986). "Monkeys infected with Ascaris suum: protective effect of nedocromil sodium against bronchial antigen challenge."[3][13] European Journal of Respiratory Diseases, 147(Suppl), 202-205.
Sources
- 1. NEDOCROMIL SODIUM [drugs.ncats.io]
- 2. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nedocromil sodium on antigen-induced airway responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxabbvie.com [rxabbvie.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Effect of nedocromil sodium on early and late phase responses to allergen challenge in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of nedocromil sodium and cromolyn sodium on antigen-induced responses in allergic sheep in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by nedocromil sodium of early and late phase bronchoconstriction and airway cellular infiltration provoked by ovalbumin inhalation in conscious sensitized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nedocromil sodium blocks the early and late phases of allergen challenge in a guinea pig model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Monkeys infected with Ascaris suum (a new in vivo model of airway disease): protective effect of nedocromil sodium and sodium cromoglycate against bronchial antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Nedocromil Sodium in Ocular Allergy Research
Introduction & Mechanism of Action
Nedocromil Sodium is a pyranoquinoline dicarboxylic acid derivative widely utilized as a "mast cell stabilizer."[1][2][3] Unlike antihistamines (H1 antagonists) which block receptors downstream of degranulation, Nedocromil acts upstream to prevent the release of inflammatory mediators (histamine, leukotrienes, PGD2) entirely.
Mechanistic Insight: The precise molecular target of Nedocromil has been a subject of debate, but authoritative research identifies its blockade of volume-sensitive chloride channels (I_Cl,vol) as the primary mechanism.
-
Chloride Channel Blockade: Upon antigen stimulation, mast cells undergo swelling. Nedocromil blocks the outwardly rectifying chloride current (I_Cln).[4]
-
Membrane Stabilization: By blocking Cl- efflux, the cell membrane remains hyperpolarized, preventing the capacitive Calcium (Ca2+) influx required for granule fusion and exocytosis.
-
Kinase Modulation: Secondary effects include the inhibition of specific serine/threonine kinases involved in the cytoskeletal rearrangement necessary for degranulation.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of Nedocromil within the FcεRI signaling cascade.
Figure 1: Nedocromil Sodium prevents degranulation by blocking chloride channels, thereby inhibiting the calcium influx required for exocytosis.
Preparation and Handling
Nedocromil is a disodium salt.[5] Its solubility profile dictates the vehicle choice for in vitro vs. in vivo experiments.
Solubility Data
| Solvent | Solubility (max) | Application Context | Notes |
| Water (ddH2O) | ~20 mg/mL | Stock Solution | Clear solution. Preferred for stock. |
| PBS (pH 7.2) | ~1 mg/mL | In Vivo Vehicle | Low solubility due to common ion effect (Na+). |
| DMSO | ~20 mg/mL | In Vitro Stock | Use if high concentration stocks are needed (1000x). |
| Ethanol | ~30 mg/mL | Not Recommended | Ethanol can induce spontaneous degranulation. |
Critical Protocol Note: For in vivo ocular studies, do not use DMSO as a vehicle, as it is an ocular irritant that will confound conjunctivitis scoring. Dissolve Nedocromil directly in sterile saline or PBS at 1-2% (10-20 mg/mL) by warming to 37°C and vortexing. If precipitation occurs in PBS, use distilled water and adjust osmolarity with mannitol/glucose rather than adding more sodium salts.
In Vitro Protocol: Mast Cell Stabilization Assay
System: RBL-2H3 Cells (Rat Basophilic Leukemia).
Readout:
Reagents
-
Tyrode’s Buffer: 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4.
-
Sensitization: Anti-DNP IgE (monoclonal).
-
Challenge: DNP-BSA (Antigen).
-
Substrate: p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG).
Step-by-Step Methodology
-
Seeding: Plate RBL-2H3 cells at
cells/well in a 96-well plate. Culture overnight. -
Sensitization: Incubate cells with anti-DNP IgE (0.5 µg/mL) for 16–24 hours at 37°C.
-
Washing: Aspirate media and wash 3x with warm Tyrode’s Buffer to remove unbound IgE.
-
Drug Pre-incubation (Critical Step):
-
Add Nedocromil Sodium (diluted in Tyrode’s) to wells.
-
Dose Range: 1 µM – 1 mM (Standard effective dose:
). -
Time: Incubate for 15 minutes at 37°C.
-
Note: Nedocromil must be present before antigen challenge to stabilize the membrane.
-
-
Challenge: Add DNP-BSA (100 ng/mL final concentration) directly to the wells containing Nedocromil. Do not wash out the drug.
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Harvest: Transfer 50 µL of supernatant to a fresh plate (for release). Lyse remaining cells with 0.1% Triton X-100 (for total content).
-
Quantification: Add 50 µL PNAG substrate (3.5 mg/mL in citrate buffer, pH 4.5) to supernatants and lysates.[6] Incubate 1h. Stop with glycine buffer (pH 10.7). Read Absorbance at 405 nm.[6]
Calculation:
In Vivo Protocol: Murine Allergic Conjunctivitis
Model: Ovalbumin (OVA) or Ragweed induced allergic conjunctivitis in BALB/c mice. Rationale: This model mimics the IgE-mediated early phase reaction.
Experimental Workflow Diagram
Figure 2: Experimental timeline for the prophylactic evaluation of Nedocromil Sodium.
Detailed Protocol
-
Sensitization (Systemic):
-
On Day 0 and Day 7, inject mice intraperitoneally (IP) with 10–50 µg Ovalbumin adsorbed to 1 mg Aluminum Hydroxide (Alum) in 200 µL PBS.
-
-
Drug Administration (Prophylactic):
-
On Day 15 (and subsequent challenge days), administer 5 µL of 1-2% Nedocromil Sodium eye drops to the right eye.
-
Administer PBS vehicle to the left eye (internal control) or use a separate vehicle group.
-
Wait 15–20 minutes. (Nedocromil requires this window to stabilize resident mast cells).
-
-
Ocular Challenge:
-
Instill 5 µL of OVA solution (5% in PBS) into both eyes.
-
-
Clinical Scoring (15 min post-challenge):
-
Observe mice under a stereomicroscope. Score blindly using the criteria below.
-
Clinical Scoring System
| Score | Conjunctival Redness | Chemosis (Swelling) | Tearing/Discharge |
| 0 | Normal vessels | No swelling | No discharge |
| 1 | Mild injection (some vessels) | Mild (focal swelling) | Moist eye/mild tearing |
| 2 | Moderate injection (diffuse) | Moderate (lid edema) | Damp fur around eye |
| 3 | Severe injection (diffuse & intense) | Severe (eye partially closed) | Extensive discharge |
References
-
Paulmichl, M., et al. (1995).[7] "Role of chloride channel modulation in the mechanism of action of nedocromil sodium." International Archives of Allergy and Immunology.
-
Alton, E. W., & Norris, A. A. (1996).[8] "Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma." Journal of Allergy and Clinical Immunology.
-
McGrath, L. E., et al. (2000).[5] "Nedocromil sodium in two models of conjunctival immediate hypersensitivity." Advances in Therapy.
-
Merayo-Lloves, J., et al. (1996). "A new murine model of allergic conjunctivitis and effectiveness of nedocromil sodium."[9] Journal of Allergy and Clinical Immunology.
-
Levi-Schaffer, F., et al. (2000). "Activation and inhibition of mast cells degranulation affect their morphometric parameters."[10] Life Sciences.
Sources
- 1. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Nedocromil sodium--the influence on allergic inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abmgood.com [abmgood.com]
- 7. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new murine model of allergic conjunctivitis and effectiveness of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation and inhibition of mast cells degranulation affect their morphometric parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interrogating T-Cell Function and Activation Using Nedocromil Sodium
Introduction & Scientific Rationale
Nedocromil sodium (NS) is classically defined as a pyranoquinoline mast cell stabilizer, extensively utilized in the clinical management of reversible obstructive airway diseases[1]. However, its immunomodulatory footprint extends significantly beyond mast cell degranulation. For researchers investigating adaptive immunity, NS serves as a highly specific pharmacological tool to dissect T-cell activation, cytokine release, and cellular adhesion mechanisms[2].
Unlike broad-spectrum immunosuppressants (e.g., dexamethasone) that globally shut down cellular transcription, NS exerts a targeted, concentration-dependent inhibition of the early phases of T-cell activation[1][2]. By utilizing NS in in vitro assays, researchers can isolate the role of cytosolic calcium mobilization and Annexin-A1 (Anx-A1) pathway dynamics in T-lymphocyte responses[3].
Mechanistic Overview
The application of NS in T-cell assays requires a robust understanding of its unique mechanism of action. Designing experiments without accounting for these pathways often leads to misinterpretation of data.
-
Calcium Flux Abrogation: The primary mechanism by which NS inhibits T-cell proliferation is the blockade of cytosolic calcium (
) increases. This calcium spike is an obligatory early step following T-cell receptor (TCR) engagement. By dampening this influx, NS prevents the downstream transcription of critical activation cytokines[2]. -
Cytokine Suppression: NS directly interferes with mitogen- and antigen-induced production of Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) in T-cell models[2][4].
-
Receptor Internalization & Adhesion: Cromones like NS rapidly mobilize Annexin-A1 and induce the internalization of formyl peptide receptors (FPR-1 and FPR-2) on leukocytes[3]. This receptor modulation contributes to profound anti-adhesive effects, explaining the observed reduction in T-cell adhesion to extracellular matrix proteins such as laminin and fibronectin[2].
Figure 1: Nedocromil Sodium mechanism in T-cells, highlighting calcium flux inhibition.
Quantitative Data & Concentration Dynamics
A critical pitfall in utilizing NS in T-cell assays is its bell-shaped dose-response curve . Higher concentrations do not equate to greater inhibition; in fact, concentrations above
Table 1: Optimal Nedocromil Sodium Concentration Ranges for T-Cell Assays
| Target / Assay | Effective Concentration Range | Observed Effect | Reference |
| T-Cell Proliferation | Significant inhibition of mitogen/antigen-induced proliferation. | [2] | |
| Cytokine Release | Abrogation of IL-2 and TNF-α synthesis. | [2][4] | |
| Calcium Mobilization | Dampening of the early-phase cytosolic | [2] | |
| Matrix Adhesion | Reduced binding to laminin and fibronectin matrices. | [2] |
Expert Insight: When designing your experiment, always run a titration curve spanning
Experimental Protocols
These protocols are designed as self-validating systems. By incorporating specific controls (e.g., vehicle-only, and high-dose NS failure), the researcher can internally validate the mechanistic integrity of the assay.
Figure 2: Standard experimental workflow for assessing Nedocromil's effect on T-cells.
Protocol A: CFSE-Based T-Cell Proliferation Assay
Objective: To quantify the inhibitory effect of NS on TCR-driven proliferation.
Materials:
-
Isolated primary T-cells (e.g., murine lymph node cells or human PBMCs)
-
Nedocromil sodium (Reconstituted in sterile
or DMSO to a 10 mM stock)[5] -
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 / Anti-CD28 functional grade antibodies (or PHA/ConA mitogens)
Step-by-Step Methodology:
-
Cell Labeling: Resuspend T-cells in PBS at
cells/mL. Add CFSE to a final concentration of 5 µM. Incubate at 37°C for 5 minutes in the dark. -
Quenching: Add 5 volumes of cold complete culture medium (containing 10% FBS) to quench the reaction. Wash cells twice and resuspend at
cells/mL in complete RPMI-1640. -
Drug Pre-incubation (Critical Step): Seed cells into a 96-well plate. Treat wells with NS at varying concentrations (
M, M, M, M, and M). Include a vehicle control. Incubate for 30 minutes at 37°C. -
Stimulation: Add Anti-CD3 (1 µg/mL) and Anti-CD28 (2 µg/mL) to the wells.
-
Incubation: Culture the cells for 72-96 hours at 37°C, 5%
. -
Acquisition: Harvest cells and analyze via flow cytometry (FITC channel). Proliferation is measured by the sequential halving of CFSE fluorescence.
-
Validation Check: The
M well should show significant retention of CFSE (less proliferation) compared to the vehicle control, while the M well will likely mirror the vehicle control due to the drug's bell-shaped response curve[2].
Protocol B: Real-Time Intracellular Calcium Flux Assay
Objective: To observe the immediate blockade of cytosolic calcium increase by NS.
Step-by-Step Methodology:
-
Dye Loading: Incubate T-cells (
cells/mL) with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in a calcium-containing assay buffer for 30 minutes at 37°C. -
Washing: Wash cells twice to remove extracellular dye. Resuspend in assay buffer and rest at room temperature for 20 minutes to allow complete de-esterification of intracellular AM esters.
-
NS Treatment: Divide cells into control and treatment tubes. Add NS (
M) to the treatment tube. Incubate for 15 minutes. -
Baseline Acquisition: Run the sample on a flow cytometer for 30-60 seconds to establish baseline Fluo-4 fluorescence.
-
Activation: Briefly remove the tube, add the stimulating agent (e.g., cross-linked Anti-CD3), and immediately resume acquisition for 3-5 minutes.
-
Data Interpretation & Causality: NS-treated cells will exhibit a significantly blunted peak in mean fluorescence intensity (MFI) compared to untreated cells[2].
-
Self-Validating Control: Run a parallel tube using Ionomycin as the stimulant instead of Anti-CD3. Because ionomycin artificially forms pores in the membrane to flood the cell with calcium, NS will not inhibit this flux. This proves that NS acts specifically on endogenous receptor-mediated calcium channels rather than acting as a direct calcium chelator.
-
References[1] Action of nedocromil sodium and sodium cromoglycate on cloned human allergen-specific CD4+ T lymphocytes. PubMed / NIH. Verified Link[4] Pharmacologic Modulation of Th1 and Th2 Cell Subsets by Nedocromil Sodium. Karger Publishers. Verified Link[2] Nedocromil sodium inhibits T-cell function in vitro and in vivo. PubMed / NIH. Verified Link[5] Nedocromil (FPL 59002) | Prostaglandin Receptor Inhibitor. MedChemExpress. Verified Link[3] Anti-allergic cromones inhibit neutrophil recruitment onto vascular endothelium via annexin-A1 mobilization. PubMed Central / NIH. Verified Link
Sources
- 1. Action of nedocromil sodium and sodium cromoglycate on cloned human allergen-specific CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nedocromil sodium inhibits T-cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic cromones inhibit neutrophil recruitment onto vascular endothelium via annexin-A1 mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
I. Physicochemical Profiling & Quantitative Solubility Data
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly polar salts in organic solvents. Nedocromil sodium, a disodium salt of a dicarboxylic acid, presents a unique set of physicochemical challenges.
This guide abandons generic advice in favor of a mechanistic, causality-driven approach. By understanding the underlying thermodynamics of this compound, you can eliminate precipitation issues, ensure reproducible dosing, and protect the integrity of your biological assays.
To troubleshoot solubility, we must first establish the baseline thermodynamic limits of Nedocromil sodium across different solvent environments. The compound's behavior is dictated by its disodium salt form, which inherently prefers aqueous environments but requires organic solvents for highly concentrated stock storage.
| Solvent Environment | Maximum Solubility | Mechanistic Notes & Causality |
| DMSO (Anhydrous) | 5.2 mg/mL to 20.0 mg/mL | Highly variable based on moisture content. Requires mechanical energy (sonication) to disrupt the crystalline lattice[1],[2]. |
| PBS (pH 7.2) | ~ 1.0 mg/mL | Strictly limited by the common-ion effect and buffer ionic strength. Ideal for final assay dilutions only[1]. |
| Ethanol (Absolute) | ~ 30.0 mg/mL | Viable alternative to DMSO, but evaporation during handling can cause rapid concentration spikes and precipitation[1]. |
| Pure Water | > 20.0 mg/mL | Highly soluble, but thermodynamically drives the formation of various hydrate phases (e.g., trihydrate, heptahemihydrate)[3]. |
II. Mechanistic Troubleshooting (FAQs)
Q1: I attempted to dissolve Nedocromil sodium in DMSO at 20 mg/mL, but it remains a cloudy suspension. Why is it not dissolving? The Causality: Nedocromil sodium is a highly polar disodium salt. While DMSO is a polar aprotic solvent with a high dielectric constant capable of solvating the compound, it is also fiercely hygroscopic. If your DMSO has been previously opened and exposed to ambient air, it has absorbed atmospheric water. In the presence of water, Nedocromil sodium rapidly undergoes a phase transition to form crystalline hydrates (such as the trihydrate or heptahemihydrate)[3]. These hydrate structures possess entirely different lattice energies and exhibit significantly lower solubility in a DMSO/water co-solvent system compared to the anhydrous salt in pure DMSO. Furthermore, reaching the upper solubility limit of 20 mg/mL requires overcoming a high initial activation energy barrier[1]. The Solution: You must use newly opened, anhydrous DMSO[2]. To overcome the lattice energy, apply ultrasonic waves (sonication) combined with gentle warming (37°C) to facilitate complete solvation.
Q2: My DMSO stock solution was perfectly clear yesterday, but today I see a white precipitate at the bottom of the vial. How do I prevent this? The Causality: This is a classic "solvent crash" driven by moisture ingress during storage or freeze-thaw cycles. When a cold DMSO vial is opened to ambient laboratory air, condensation immediately introduces micro-droplets of water into the solvent. This localized polarity shift forces the Nedocromil sodium out of solution. The Solution: The storage protocol must be strictly anaerobic and anhydrous. Before sealing the vial, purge the headspace with an inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen[1]. Store the solution in tightly sealed, single-use aliquots at -20°C to eliminate freeze-thaw degradation.
Q3: When I dilute my clear DMSO stock into my biological assay buffer (PBS), the compound immediately crashes out. What is the thermodynamic cause? The Causality: The solubility of Nedocromil sodium in PBS (pH 7.2) is strictly capped at approximately 1 mg/mL[1]. When you pipet a highly concentrated DMSO stock (e.g., 20 mg/mL) directly into an aqueous buffer, the local concentration of the drug at the solvent-buffer interface vastly exceeds the 1 mg/mL nucleation threshold before bulk diffusion can disperse the molecules. The Solution: Ensure your final assay concentration is well below the 1 mg/mL threshold. To prevent localized supersaturation, add the DMSO stock dropwise into the aqueous buffer while it is under continuous, vigorous vortexing.
III. Mechanistic Pathways & Workflows
To visualize the root cause of precipitation and the correct handling procedure, refer to the following interaction models.
Mechanistic pathway of Nedocromil sodium precipitation due to DMSO hygroscopicity.
Step-by-step workflow for the preparation of stable Nedocromil sodium DMSO stock solutions.
IV. Self-Validating Experimental Protocols
To guarantee reproducibility, use the following self-validating methodologies. Every step includes a built-in validation check to ensure the physical chemistry is behaving as expected before you proceed to the next phase of your experiment.
Protocol A: Preparation of a 10 mM (~4.15 mg/mL) Anhydrous DMSO Stock
Note: We target 10 mM rather than the absolute maximum of 20 mg/mL to provide a thermodynamic safety buffer against temperature fluctuations.
-
Reagent Preparation: Equilibrate the Nedocromil sodium vial to room temperature inside a desiccator before opening.
-
Validation Check: Inspect the powder. It should be a free-flowing crystalline solid. If it appears clumped or sticky, it has already absorbed moisture and should be lyophilized before use.
-
-
Solvent Addition: In a dry environment, add the calculated volume of newly opened, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Energy Input: Seal the vial tightly. Vortex for 30 seconds, then place in an ultrasonic water bath set to 37°C for 5–10 minutes[2].
-
Validation Check (The Tyndall Effect): Hold the vial against a dark background and shine a bright light (like a laser pointer or phone flashlight) through the liquid. If you see a scattered beam of light, micro-crystals are still present. Return to the sonicator until the liquid is optically pristine.
-
-
Inert Storage: Aliquot the clear solution into single-use amber vials. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 3 seconds to displace ambient air[1]. Cap immediately and store at -20°C.
Protocol B: Aqueous Dilution for In Vitro Assays
-
Thawing: Remove a single-use DMSO aliquot from -20°C and allow it to reach room temperature naturally. Do not force-thaw with high heat.
-
Validation Check: Perform the Tyndall Effect check again. If precipitation occurred during freezing, discard the aliquot.
-
-
Dynamic Dilution: Place your destination tube containing PBS (pH 7.2) on a vortex mixer at medium speed.
-
Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the swirling buffer vortex. Do not touch the pipette tip to the buffer surface. Ensure the final concentration of Nedocromil sodium in the PBS does not exceed 1 mg/mL[1].
-
Validation Check: The final assay buffer must remain completely transparent. Any opalescence indicates localized solvent crashing, which will invalidate downstream cellular assays.
-
V. References
Sources
Technical Support Center: Optimizing Nedocromil Sodium for Cell-Based Assays
Ticket ID: NEDO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The Dual Nature of Nedocromil
Welcome to the technical support hub. You are likely here because your Nedocromil Sodium data is inconsistent, or you are establishing a new assay.
To optimize your concentration, you must first define your target. Nedocromil Sodium is not a "one-size-fits-all" reagent. It functions through two distinct, concentration-dependent mechanisms:[2]
-
Mast Cell Stabilization: Classical blockade of chloride channels and inhibition of degranulation (IC50 ~1–10 µM).
-
GPR35 Agonism: A specific G-protein coupled receptor interaction where Nedocromil acts as a potent agonist, particularly for the human ortholog (EC50 ~1 µM).
The following guide breaks down the optimization process into self-validating modules.
Module 1: Solubility & Stock Preparation
"The most common point of failure is the solvent choice."
Q: Can I dissolve Nedocromil Sodium in DMSO?
A: Avoid it if possible. Unlike many small molecules in drug discovery, Nedocromil is a sodium salt (dicarboxylic acid disodium salt). It is highly hydrophilic.[3]
-
Preferred Solvent: Sterile Water, PBS, or aqueous buffer (pH 7.4).
-
Solubility Limit: ~80–100 mg/mL in water.
-
Why avoid DMSO? While soluble in DMSO, high concentrations of DMSO (even 0.1–0.5%) can independently trigger mast cell degranulation or alter GPR35 membrane dynamics, introducing noise into your baseline.
Standard Operating Procedure: Stock Preparation
-
Weighing: Weigh the powder in a static-free environment (hygroscopic).
-
Dissolution: Dissolve in sterile distilled water to create a 10 mM or 100 mM stock .
-
Sterilization: Use a 0.22 µm PVDF or PES syringe filter.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.
Visual Workflow: Stock Preparation
Caption: A linear workflow for preparing contaminant-free Nedocromil stocks, emphasizing aqueous solubility.
Module 2: Dose-Response Optimization
"Finding the window between efficacy and cytotoxicity."
Q: What concentration range should I use?
A: This depends entirely on your cell type and readout. Use the table below to select your starting range.
| Assay Type | Cell Line / Model | Target Mechanism | Recommended Conc. Range | Incubation Time |
| Degranulation | RBL-2H3, HMC-1, PMC | Mast Cell Stabilization | 10 nM – 100 µM | Pre-incubation: 15-30 min |
| GPCR Signaling | HEK293 (Transfected) | Human GPR35 Agonism | 10 nM – 10 µM | Acute (Assay dependent) |
| GPCR Signaling | Rat/Mouse Cells | Rodent GPR35 Agonism | 1 µM – 1 mM * | Acute (Assay dependent) |
| Cytotoxicity | General (HeLa, CHO) | Off-target toxicity | Up to 1 mM | 24-48 Hours |
*Note: Rodent GPR35 requires significantly higher concentrations due to species ortholog differences (see Module 3).[1]
Experimental Protocol: Determining the Functional Window
To validate your specific system, perform a Z-factor validation using a 3-point check before running a full curve:
-
Low (0.1 µM): Should show minimal effect (baseline).
-
Mid (10 µM): Should show robust activity (inhibition of histamine or GPR35 activation).
-
High (100 µM): Check for plateau. If signal drops here, suspect cytotoxicity.
Module 3: Troubleshooting & FAQs
"Direct solutions to experimental failures."
Issue 1: "I see no inhibition of histamine release in my mast cells."
Root Cause: Timing. Nedocromil is a stabilizer, not a reversal agent.[4] It must be present at the receptor/channel interface before the antigen challenge occurs.
-
The Fix: Ensure a 15–30 minute pre-incubation at 37°C before adding Anti-IgE or Compound 48/80. If you add them simultaneously, the degranulation cascade (calcium influx) will outpace the drug's stabilizing effect.
Issue 2: "My GPR35 assay works in human cells but fails in rat cells."
Root Cause: Species Selectivity. This is a critical biological variable. Nedocromil is a potent agonist for Human GPR35 (EC50 ~1 µM) but displays significantly lower potency/efficacy at Rat or Mouse GPR35 .
-
The Fix: If working with rodent models, you may need to increase concentration to 100 µM or switch to a species-neutral agonist like Zaprinast for positive controls.
-
Reference: Yang et al. (2010) and Jenkins et al. (2010) detailed this ortholog selectivity.[5][6]
Issue 3: "My cells are detaching during the assay."
Root Cause: Ionic Strength/pH. As a disodium salt, high concentrations (>1 mM) can alter the osmolarity or pH of unbuffered media.
-
The Fix: Ensure your stock is prepared in a strong buffer (PBS/HEPES) and check the pH of the final medium if working at high concentrations.
Visual: Mechanism of Action (GPR35)
Caption: Nedocromil-induced GPR35 signaling pathway. Note the species-dependent activation efficacy.
[7]
Module 4: Data Interpretation
When analyzing your data, normalize results to a Vehicle Control (Water/PBS) and a Positive Control (e.g., Total Lysis for toxicity, or a known inhibitor like Staurosporine for degranulation).
Calculation for Percent Inhibition:
-
Self-Validation Check: If your Vehicle Control shows >10% variance from untreated cells, your solvent (or pipetting technique) is introducing error.
References
-
Yang, Y., et al. (2010). "The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35." Journal of Pharmacology and Experimental Therapeutics.
-
Jenkins, L., et al. (2010). "Cromolyn disodium and nedocromil sodium are potent G-protein-coupled receptor 35 (GPR35) agonists."[5][7] Biochemical Journal.
-
BenchChem. "Nedocromil Sodium Product Information & Solubility."
-
PubChem. "Nedocromil Sodium Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of nedocromil sodium on the compound exocytosis of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nedocromil Sodium Experiments
Topic: Troubleshooting Inconsistent Results with Nedocromil Sodium Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals
Introduction: The Reproducibility Paradox
Nedocromil sodium (NS) is a pyranoquinoline dicarboxylic acid widely recognized for its anti-inflammatory and mast cell-stabilizing properties.[1] However, its experimental behavior is notoriously "finicky." Inconsistent IC50 values, flat dose-response curves in rodent models, and precipitation in media are common complaints.
This guide moves beyond basic datasheet instructions to address the mechanistic causality of these failures. We will dissect the physicochemical traps and biological nuances—specifically the critical species-dependent pharmacology of GPR35—that often ruin otherwise well-designed experiments.
PART 1: Physicochemical Stability & Handling (Pre-Analytical)
Q: My stock solution is clear, but precipitates form when added to the cell culture media. Why?
A: You are likely crossing the pKa threshold of the dicarboxylic acid groups.
Nedocromil is a dicarboxylic acid. While the disodium salt is highly water-soluble (approx. 100 mg/mL), the free acid form has very low solubility.
-
The Trap: Cell culture media (RPMI, DMEM) often drift acidic (pH < 7.0) due to metabolic acidosis in dense cultures or improper CO2 buffering. If the local pH at the injection site drops below pH 5.5, Nedocromil will precipitate out of solution immediately, becoming biologically unavailable.
-
The Fix:
-
Buffer the Stock: Do not dissolve NS in unbuffered water. Use PBS (pH 7.4).
-
Check Media Color: If your media is turning yellow (acidic), do not add the drug. Re-equilibrate or change media.
-
Vehicle Control: Avoid high concentrations of DMSO. Unlike many small molecules, NS is highly hydrophilic; excessive organic solvents can actually induce precipitation in aqueous buffers due to the "salting-out" effect.
-
Q: I am seeing variability in potency between different batches of Nedocromil powder. Is the compound degrading?
A: It is likely a hydration state mismatch, not chemical degradation.
Nedocromil sodium exists in multiple hydrate forms: monohydrate, trihydrate, and heptahemihydrate.[2]
-
The Mechanism: The water content can vary from roughly 4% to 15% depending on storage humidity. If you calculate molarity based on the anhydrous molecular weight (MW ~371 g/mol ) but are weighing a heptahemihydrate (MW ~430+ g/mol ), your actual drug concentration could be 15-20% lower than calculated.
-
The Fix: Always verify the Certificate of Analysis (CoA) for the specific water content of your current batch and adjust your weighing mass accordingly.
| Parameter | Specification | Troubleshooting Action |
| Solubility | >10% in Water | If cloudy, check pH. Must be > pH 6.0. |
| pKa | ~2.0 and ~5.5 | Avoid buffers near pH 5.5 to prevent free acid precipitation. |
| Light Sensitivity | Moderate | Protect stock solutions from direct UV light; use amber tubes. |
| Hydration | Variable (1-7 H2O) | CRITICAL: Correct MW calculation based on specific batch water content. |
PART 2: Biological Variability (The Species Gap)
Q: The drug works perfectly in human mast cells but shows no effect in my rat/mouse inflammation model. Is the drug inactive?
A: No. You have encountered the "GPR35 Species Ortholog Gap."
For decades, Nedocromil was thought to work solely by "stabilizing" membranes. We now know it is a potent agonist of GPR35 (G-protein coupled receptor 35).[3] However, there is a massive evolutionary divergence in this receptor.
-
The Science: Nedocromil is highly potent at human GPR35 (EC50 in the nanomolar/low micromolar range). It is significantly less potent (10-100x lower affinity) at rat and mouse GPR35 orthologs (Yang et al., 2010).
-
The Consequence: Doses effective in human trials or human cell lines (HMC-1) will be sub-therapeutic in rodent models.
-
The Fix:
-
Dose Adjustment: In murine models, you must increase the concentration significantly (often 10-50 µM locally) to achieve the same receptor occupancy seen in humans.
-
Transgenic Controls: If possible, use humanized GPR35 mice for definitive mechanistic studies.
-
PART 3: In Vitro Experimental Design
Q: I see inhibition of histamine release initially, but if I pre-incubate for 30 minutes, the effect disappears. Why?
A: You are observing Tachyphylaxis (Rapid Desensitization).
Nedocromil exhibits a phenomenon known as tachyphylaxis, particularly in certain mast cell populations (e.g., lung parenchymal cells vs. bronchoalveolar lavage cells).
-
The Mechanism: The drug binds to its target (GPR35/Cl- channel), triggers a signal, and the receptor rapidly internalizes or uncouples. Extended pre-incubation "washes out" the functional availability of the receptor before the challenge agent (e.g., IgE/Antigen) is added.
-
The Fix:
-
Short Pre-incubation: Limit pre-incubation to 5–10 minutes maximum.
-
Co-administration: In some assays, adding NS simultaneously with the challenge agent yields more consistent data.
-
Q: Which cell lines should I use?
A: Avoid RBL-2H3 if studying GPR35-mediated effects without validation.
-
RBL-2H3 (Rat Basophilic Leukemia): Often used as a mast cell surrogate. However, due to the species difference mentioned above, RBL-2H3 cells may require unphysiologically high doses of NS to show an effect.
-
LAD2 or Primary Human Mast Cells: These are the gold standard for Nedocromil research.
Validated In Vitro Protocol (Mast Cell Stabilization)
-
Preparation: Suspend Human Mast Cells (1x10^6/mL) in Tyrode’s buffer (pH 7.4).
-
Equilibration: 37°C for 15 min.
-
Drug Addition: Add Nedocromil Sodium (1 nM – 100 µM).
-
Incubation: Strictly 10 minutes (Avoid >20 min to prevent tachyphylaxis).
-
Challenge: Add Anti-IgE or Calcium Ionophore (A23187).
-
Stop: Cool to 4°C after 15 min; centrifuge and assay supernatant for Histamine/Hexosaminidase.
PART 4: Visualizing the Mechanism & Troubleshooting
Mechanism of Action: The Dual Pathway
Nedocromil acts via two primary nodes: GPR35 agonism (anti-inflammatory signaling) and Chloride Channel blockade (preventing depolarization/excitability).
Figure 1: Dual mechanism of Nedocromil Sodium involving GPR35 agonism and Chloride channel blockade.
Troubleshooting Logic Tree
Figure 2: Decision matrix for isolating the root cause of experimental failure with Nedocromil.
References
-
Yang, Y., et al. (2010). "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[3] Pharmacology.[3][4][5][6][7][8][9] Link
-
Alton, E. W., & Norris, A. A. (1996). "Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma."[8] Journal of Allergy and Clinical Immunology. Link
-
Riley, P. A., et al. (1987). "Nedocromil sodium: a review of its pharmacodynamic and pharmacokinetic properties." Drugs. Link
-
PubChem Database. "Nedocromil Sodium Compound Summary." National Library of Medicine. Link
Sources
- 1. karger.com [karger.com]
- 2. Physical characterization of nedocromil sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium inhibits T-cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nedocromil sodium on bronchoconstriction induced by adenosine and tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nedocromil sodium inhibits airway hyperresponsiveness and eosinophilic infiltration induced by repeated antigen challenge in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Nedocromil Precipitation in Culture Media
[1]
Ticket Status: OPEN Topic: Nedocromil Sodium Solubility & Stability Optimization Assigned Specialist: Senior Application Scientist, Cell Culture Division Last Updated: March 5, 2026[1][2]
Executive Summary: The "Solvent Trap"
Most researchers encounter precipitation with Nedocromil because they treat it like a standard small molecule inhibitor. Nedocromil is typically supplied as a disodium salt (Nedocromil Sodium) , not a free acid.[1][2]
-
The Common Mistake: Trying to dissolve Nedocromil Sodium in DMSO at high concentrations (e.g., >50 mM).[1]
-
The Reality: Nedocromil Sodium is hydrophilic. Its solubility in water (~20 mg/mL) is significantly higher than in DMSO (~5 mg/mL).[1]
-
The Fix: For the sodium salt, water or saline is the preferred solvent. Using DMSO often leads to immediate saturation and precipitation.
Troubleshooting Tickets (Q&A)
Ticket #101: "I cannot get Nedocromil Sodium to dissolve in DMSO at 100 mM."
User: I am trying to make a standard 100 mM stock solution in DMSO, but it stays cloudy even after sonication.
Diagnosis: Solvent-Solute Mismatch.[1][2] Root Cause: Nedocromil Sodium is a polar salt.[1] While DMSO is a universal solvent for hydrophobic compounds, it is poor at dissolving highly polar disodium salts at high molarities.[1] The solubility limit of Nedocromil Sodium in DMSO is approximately 12 mM (~5 mg/mL) . A 100 mM target exceeds this limit by nearly 10-fold.[1]
Solution:
-
Switch Solvent: Prepare your stock solution in sterile distilled water or PBS .[1]
-
Solubility Limit: In water, you can achieve concentrations up to ~48 mM (20 mg/mL) .[1]
-
Protocol:
Ticket #102: "My aqueous stock precipitated when I added it to DMEM."
User: I made a 20 mg/mL stock in water. When I pipetted it directly into the culture dish containing DMEM + 10% FBS, a white cloud formed immediately.
Diagnosis: Ionic Strength Shock / "Salting Out".[1]
Root Cause: Rapidly introducing a high-concentration salt solution into a media rich in divalent cations (Calcium
Solution:
-
Pre-Dilution Step: Do not add the high-concentration stock directly to the cells.
-
The "2X" Method: Prepare a 2X concentration of the drug in fresh media first.
-
Why this works: This allows the drug to equilibrate with media components (proteins, ions) in a larger volume before hitting the cell monolayer, preventing localized precipitation shock.[1]
Ticket #103: "Crystals appeared in the wells after 48 hours of incubation."
User: The solution was clear initially, but now I see needle-like crystals.
Diagnosis: Evaporation-Driven Saturation or pH Shift.[1][2] Root Cause:
-
Evaporation: If the plate seals are imperfect, water loss increases the concentration of salts and the drug, pushing it past the solubility product (
). -
pH Drift: Nedocromil is a weak acid (pKa ~2-3 range for carboxyl groups).[1][2] If the media becomes too acidic (yellowing, pH < 6.[1]5) due to cell overgrowth, the equilibrium shifts toward the protonated (free acid) form, which is less soluble than the ionized form.
Solution:
-
Check pH: Ensure your media contains HEPES (10-25 mM) if you are doing long incubations, to maintain pH ~7.4.[1][2]
-
Humidify: Verify incubator humidity or seal plates with Parafilm/Breath-Easy strips.[1]
-
Microscopy Check: Verify if crystals are the drug or Calcium Phosphate. Calcium phosphate crystals look like dark, sharp shards.[1] Drug crystals often look like needles or plates.[1]
Technical Data & Solubility Table
| Solvent | Max Solubility (Approx.)[1][4][5][6][7] | Notes | Recommended For |
| Water | 20 - 40 mg/mL (~48-96 mM) | Clear solution.[1][2] Stable at 4°C. | Primary Stock |
| PBS (pH 7.4) | ~10 - 15 mg/mL | High salt may slightly reduce solubility vs pure water.[1][2] | Secondary Dilutions |
| DMSO | ~5.2 mg/mL (~12.5 mM) | Requires sonication.[1][2][4] Hygroscopic DMSO degrades solubility.[1][4] | NOT RECOMMENDED |
| Ethanol | < 1 mg/mL | Very poor solubility for the sodium salt.[1] | Avoid |
Critical Note: If you possess the Free Acid form of Nedocromil (rare in commercial catalogs), you must use DMSO.[1] However, 95% of suppliers (Sigma, MedChemExpress) provide Nedocromil Sodium .[1][2] Check your vial label!
Validated Experimental Workflows
Protocol A: Safe Preparation of Nedocromil Sodium Stock
Use this for standard in vitro assays.[1]
-
Calculate: Determine the mass required for a 10 mM stock. (MW of Nedocromil Sodium
415.3 g/mol ).[1][8]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Example: 4.15 mg in 1 mL water.[1]
-
-
Weigh: Weigh Nedocromil Sodium into a sterile microcentrifuge tube.
-
Dissolve: Add Sterile Distilled Water (not saline yet).
-
Mix: Vortex vigorously for 1 minute. Inspect visually. It should be clear.
-
Filter: Sterilize using a 0.22
m PVDF or PES syringe filter.[1] -
Store: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid freeze-thaw > 3 times.
Protocol B: The "Step-Down" Dilution (Preventing Media Shock)
Use this when adding to cells.[1][2]
-
Thaw 10 mM aqueous stock at Room Temperature (RT). Vortex.
-
Intermediate: Dilute stock 1:10 in PBS (not media) to create a 1 mM working solution.
-
Final Media Prep: Dilute the 1 mM working solution into pre-warmed Culture Media (e.g., DMEM) to reach the final target (e.g., 10
M). -
Add to Cells: Replace cell media with this pre-mixed drug media.
Visual Logic: Troubleshooting Flowchart
Figure 1: Diagnostic decision tree for identifying the root cause of Nedocromil precipitation.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50295, Nedocromil Sodium.[1] PubChem. Available at: [Link][1][2]
-
Khankari, R. K., & Grant, D. J. (1995).[1][2] Pharmaceutical hydrates. Thermochimica Acta, 248, 61-79.[1][2] (Context on Nedocromil Hydrate stability). Available at: [Link][1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Nedocromil Sodium | C19H15NNa2O7 | CID 50295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nedocromil = 98 HPLC 69049-74-7 [sigmaaldrich.com]
- 6. zenodo.org [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nedocromil Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Nedocromil Interference in Laboratory Assays
[1]
Executive Summary: The Dual-Natured Interferent
Nedocromil sodium (CAS: 69049-74-7) is a pyranoquinoline dicarboxylic acid derivative widely used as a mast cell stabilizer.[1][2] While it is a valuable tool in respiratory research, its physicochemical properties and off-target pharmacology create a "perfect storm" for assay interference.[1]
Critical Alert: Researchers using Nedocromil must control for two distinct interference vectors:
-
Optical Interference: As a yellow-colored disodium salt, Nedocromil exhibits significant absorbance in the blue/UV spectrum (300–450 nm).[1][3] This causes the Inner Filter Effect (IFE) , quenching signals in fluorescence assays relying on blue excitation (e.g., Fluo-4, GFP) or blue emission (e.g., Renilla luciferase).[1]
-
Biological "Off-Target" Activation: Nedocromil is a potent agonist of the orphan G-protein-coupled receptor GPR35 .[1][3] In GPCR screening, this activity frequently registers as a False Positive , particularly in calcium mobilization assays.[1][3]
Diagnostic Visualizations
Figure 1: Mechanisms of Nedocromil Assay Interference
This diagram maps the causal pathways between Nedocromil's properties and specific assay failures.[3]
Caption: Causal map linking Nedocromil's physicochemical and biological properties to specific assay failure modes.
Technical Troubleshooting Guide (Q&A)
Module A: Optical Interference (Fluorescence & Absorbance)
Q1: My Fluo-4 calcium assay baseline drops immediately upon adding Nedocromil. Is this cytotoxicity? Diagnosis: Likely Optical Quenching (Inner Filter Effect) , not cytotoxicity.[1][3] Mechanism: Nedocromil solutions are yellow.[3] Yellow compounds absorb blue light.[1][3] Fluo-4 requires excitation at ~488 nm (blue).[3] High concentrations of Nedocromil (>10 µM) absorb the excitation light before it reaches the fluorophore, causing an instantaneous, artifactual drop in fluorescence units (RFU).[1] Validation Protocol:
-
Prepare cell-free buffer containing 1 µM Fluo-4 (free acid).[3]
-
Result: If fluorescence decreases dose-dependently without cells, it is optical interference.[1][3] Correction: Use a "correction factor" derived from the cell-free titration or switch to a red-shifted dye (e.g., Calcium 6 or Rhod-4) which excites >500 nm, where Nedocromil absorbance is negligible.[1]
Q2: I am running a BRET (Bioluminescence Resonance Energy Transfer) assay using Renilla luciferase. My signal is lower than expected. Diagnosis: Emission Reabsorption . Mechanism: Renilla luciferase emits blue light (~480 nm).[3] Nedocromil absorbs in this region.[1][3][4] It acts as a "molecular curtain," absorbing the photons emitted by the luciferase before they reach the detector. Solution: Switch to a red-emitting luciferase variant (e.g., Firefly, Pyrophorus red) or ensure Nedocromil concentration is kept <10 µM.[1][3]
Module B: Biological Interference (GPR35 & Signaling)
Q3: We identified Nedocromil as a "hit" in an orphan GPCR screen. Is this real? Diagnosis: False Positive (Target Deconvolution Required). Mechanism: Nedocromil is a potent agonist for GPR35 (EC50 ~10-50 nM in humans).[3] If your cell line (e.g., HEK293, CHO) endogenously expresses GPR35, Nedocromil will induce a calcium flux or IP accumulation unrelated to your target receptor.[1] Critical Insight: Species selectivity is profound.[3] Nedocromil is significantly more potent at Human GPR35 than Rat or Mouse GPR35.[3] Validation Protocol:
-
Pre-treat cells with a specific GPR35 antagonist (e.g., ML145) if available.[3]
-
Test the compound on the parental cell line (Null cells).[3] If calcium flux persists in Null cells, it is GPR35-mediated or non-specific.[1]
Q4: Nedocromil is inhibiting my kinase assay, but the literature says it's not a kinase inhibitor. Diagnosis: Indirect Pathway Interference. Mechanism: In cell-based assays, Nedocromil inhibits the translocation of Protein Kinase C (PKC) and downstream calcium mobilization.[1][3] It does not typically inhibit kinase catalytic domains directly in cell-free enzymatic assays.[1][3] Differentiation:
-
Cell-Free Assay: If inhibition occurs here, check for aggregation/precipitation or optical interference (see Module A).[1][3]
-
Cell-Based Assay: This is likely the true pharmacological effect (mast cell stabilization mechanism).[1][3]
Module C: Transport & Solubility
Q5: We see variability in Nedocromil potency between different cell lines (e.g., HEK293 vs. MDCK). Diagnosis: Transporter-Dependent Uptake. Mechanism: Nedocromil is a dicarboxylic acid anion.[1][3] It is a substrate for Organic Anion Transporters (OATs) , specifically OAT1, OAT2, and OAT3.[1]
-
HEK293: Often have low endogenous transporter expression unless transfected.[3]
-
Renal/Hepatic lines: May express high levels of OATs.[3] Implication: In cells lacking OATs, Nedocromil may not penetrate the membrane effectively to reach intracellular targets, leading to right-shifted potency curves.[1]
Data Summary: Interference Matrix
| Assay Type | Specific Component | Interference Mechanism | Severity | Mitigation Strategy |
| Fluorescence Intensity | Fluo-4, GFP, FITC | Inner Filter Effect: Absorbance of excitation light (488nm).[1][3] | High | Use Red-shifted dyes (Rhod-4, mCherry); Cell-free control.[1] |
| Luminescence | Renilla Luciferase | Quenching: Absorbance of emission light (480nm).[1][3] | Medium | Use Firefly Luciferase (560nm) or Red-Luc.[3] |
| GPCR Screening | Calcium Flux (FLIPR) | Off-Target Agonism: Activates endogenous GPR35.[1][3] | Critical | Test on parental (Null) cell line; Use GPR35 antagonist.[1][3] |
| Kinase (Cell-Based) | PKC Translocation | Pathway Inhibition: Blocks upstream Ca2+ influx.[1][3] | High | This is the drug's MoA; verify if this is the desired endpoint. |
| Transporter | OAT1/OAT3 | Substrate Competition: Competes with other anions. | Medium | Account for transporter expression levels in cell lines. |
Troubleshooting Workflow Protocol
Figure 2: Step-by-Step Validation Logic
Caption: Decision tree for isolating the source of Nedocromil interference.
References
-
Yang, Y., et al. (2010).[3] "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[1][5] Pharmacology, 86(1), 1-5. Link
-
Divorty, N., et al. (2015).[3] "G protein-coupled receptor 35: an emerging target in inflammatory and metabolic disease."[3] Frontiers in Pharmacology, 6, 41. Link
- Details species differences in GPR35 pharmacology (Human vs. Rodent).
-
Simeonova, R., et al. (2019).[3] "Interference of colored compounds in fluorescence-based assays." Methods and Applications in Fluorescence, 7(4).[1][3] Link
-
Eraly, S. A., et al. (2004).[3] "Organic Anion Transporters (OATs): Physiology, Pharmacology, and Toxicology." Handbook of Experimental Pharmacology, 175, 235-260. Link
- Identifies Nedocromil as a substrate for O
-
Molecular Devices. (2023).[1][3] "FLIPR Calcium Assay Kit User Guide." Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Nedocromil Sodium - College of Optometrists [college-optometrists.org]
- 4. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nedocromil Sodium Long-Term Storage & Troubleshooting
Welcome to the Technical Support Center for Nedocromil sodium (C₁₉H₁₅NNa₂O₇), a potent pyranoquinoline-derived mast cell stabilizer used extensively in the preventive management of asthma and allergic conditions 1.
As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the causality behind degradation pathways, offering self-validating protocols to ensure the physical and chemical integrity of your active pharmaceutical ingredient (API) during long-term storage and formulation.
Pharmacological Context & Mechanism
To understand the handling requirements of Nedocromil sodium, one must first understand its biological target. Unlike standard antihistamines that only block H1 receptors, Nedocromil sodium acts upstream by inhibiting the degranulation of mast cells, thereby preventing the release of preformed mediators like histamine and newly synthesized lipid mediators 2.
Fig 1: Pharmacological mechanism of Nedocromil sodium in stabilizing mast cells.
FAQs: Core Storage Conditions
Q1: What are the optimal long-term storage parameters for bulk Nedocromil sodium powder? A: The bulk powder must be stored in a tightly closed container in a dry, cool, and well-ventilated environment 3. The ambient temperature should be strictly maintained between 2°C and 30°C (36°F to 86°F) , and the powder must not be frozen [[1]](). Because it is highly water-soluble and hygroscopic, controlling excessive humidity is the single most critical factor in preventing solid-state phase transformations.
Q2: How does relative humidity (RH) specifically impact the solid-state properties of this API? A: Nedocromil sodium exists in multiple hydrate forms depending on the environmental RH. As moisture increases, the powder undergoes stoichiometric hydration. Notably, between 13% and 15% RH, the API transitions from a monohydrate to a trihydrate state, absorbing two moles of water 4. Furthermore, if you are working with amorphous spray-dried Nedocromil sodium, exposure to humidities >35% RH will trigger spontaneous crystallization 5.
Quantitative Storage & Hydration Summary
| Parameter | Threshold / Range | Physical State / Consequence |
| Temperature | 2°C – 30°C | Optimal thermal stability range. Do not freeze. |
| RH: < 13% | < 13% RH | Stable Monohydrate form. |
| RH: 13% – 15% | 13% – 15% RH | Transition phase: Monohydrate → Trihydrate (uptake of 2 moles H₂O). |
| RH: > 35% | > 35% RH | Amorphous spray-dried powder undergoes spontaneous crystallization. |
Troubleshooting Guide: Analytical & Formulation Issues
Issue 1: Agglomeration and Reduced Aerosolization in Dry Powder Inhalers (DPIs)
-
Symptom: During stability testing of DPI formulations, the Fine Particle Fraction (FPF) drops significantly, and the powder exhibits severe caking.
-
Causality: Amorphous Nedocromil sodium is highly hygroscopic. When exposed to RH >35%, sorbed water acts as a potent plasticizer, lowering the glass transition temperature (
) of the amorphous matrix . This increases molecular mobility, allowing the thermodynamically unstable amorphous phase to rearrange into a crystalline lattice. The resulting capillary forces cause irreversible particle agglomeration.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Scientist's Solution: Maintain manufacturing and storage environments strictly below 30% RH. If amorphous states are required for aerodynamic performance, consider co-spray drying with hydrophobic excipients (e.g., magnesium stearate or sodium stearate) to create a moisture-protective surface enrichment layer.
Issue 2: Image Distortion and Charge Build-up During SEM Characterization
-
Symptom: Attempts to image hydrated Nedocromil sodium powder using conventional Scanning Electron Microscopy (SEM) result in severe electron charge build-up, destroying the image resolution.
-
Causality: Conventional SEM operates under high vacuum. This vacuum rapidly evaporates the loosely-bound water of crystallization from the Nedocromil sodium trihydrate lattice. The outgassing micro-fractures the applied conductive gold coating, rendering the sample non-conductive and causing the electron beam to accumulate on the surface [[6]]().
-
Scientist's Solution: Abandon conventional SEM for this API. Transition to Low-Temperature SEM (LTSEM) or Environmental SEM (ESEM) to preserve the fully hydrated state during imaging.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility in your lab, implement these self-validating protocols for characterizing Nedocromil sodium.
Protocol A: Hydrate State Validation via DVS and in-situ Raman Spectroscopy
This protocol establishes a closed-loop validation system: Dynamic Vapor Sorption (DVS) quantifies the mass of water uptake, while Raman spectroscopy confirms the structural shift in the crystal lattice 4.
-
Sample Preparation: Load 10–20 mg of Nedocromil sodium powder into the DVS microbalance sample pan.
-
Equilibration: Dry the sample at 0% RH and 25°C until the mass change (
) is less than 0.002% per minute to establish the baseline dry mass (anhydrate/monohydrate baseline). -
Sorption Profiling: Program the DVS to increase RH from 0% to 90% in 2% increments.
-
Spectroscopic Coupling: Trigger the in-situ Raman probe at each equilibrium step.
-
Data Validation: Monitor the region between 13% and 15% RH. You must observe a distinct mass increase corresponding to exactly two moles of water, perfectly coinciding with a Raman spectral shift that confirms the monohydrate-to-trihydrate transition.
Protocol B: LTSEM Imaging of Hygroscopic Powders
Use this protocol to determine particle size and morphology without dehydration artifacts 6.
-
Mounting: Affix the hydrated Nedocromil sodium sample onto a copper SEM stub using conductive carbon tape.
-
Vitrification: Plunge-freeze the sample in nitrogen slush (-210°C) to instantly vitrify the water of crystallization, preventing ice crystal expansion.
-
Cryo-Transfer: Transfer the stub under vacuum to the cold stage (-160°C) of the SEM preparation chamber.
-
Coating: Sputter-coat the sample with gold/palladium while strictly maintaining cryogenic temperatures.
-
Imaging: Transfer to the main SEM chamber (maintained at -160°C) and image using an accelerating voltage of 5–10 kV to prevent beam damage.
Fig 2: Physical stability workflow and moisture-induced degradation pathways.
References
-
NEDOCROMIL SODIUM - Safety Data Sheet ChemicalBook URL:[3]
-
Characterisation and delivery of spray dried nedocromil sodium from a novel dry powder inhaler device UCL Discovery URL:
-
Tilade (Nedocromil Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings RxList URL:[1]
-
Moisture Sorption Characteristics in Pharmaceutical Materials AZoM URL:[4]
-
Imaging of Hygroscopic Ultrafine Pharmaceutical Powders Using Low Temperature and Environmental Scanning Electron Microscopy ResearchGate URL:[6]
-
A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform PMC - NIH URL:[2]
Sources
- 1. Tilade (Nedocromil Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. azom.com [azom.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
"addressing batch-to-batch variability of Nedocromil"
Welcome to the Nedocromil Sodium Formulation & Characterization Support Center . This technical guide is designed for researchers and drug development professionals addressing batch-to-batch variability in Nedocromil sodium formulations.
Nedocromil sodium is a highly complex mast cell stabilizer. Inconsistencies in its physicochemical properties—specifically hydrate polymorphism, moisture-induced crystallization, and cohesive particle interactions—can severely compromise the aerodynamic particle size distribution (APSD) and dissolution profiles of final drug products.
Systemic Drivers of Batch Variability
To effectively troubleshoot, we must first map the causality between environmental stressors, physical phase changes, and resulting formulation failures.
Logical workflow of physicochemical factors driving Nedocromil sodium batch variability.
Quantitative Hydrate Profiling
Nedocromil sodium dynamically shifts between multiple hydrate states based on ambient humidity [1]. Standardizing your API requires strict adherence to the thermodynamic boundaries outlined below:
| Hydrate Phase | Relative Humidity (RH) Stability Range | Stoichiometry (Moles of Water) | Intrinsic Dissolution Rate (IDR) Rank |
| Monohydrate | 0% – 6.4% RH | 1 mol | Highest |
| Trihydrate | 6.4% – 79.5% RH | 3 mol | Intermediate |
| Heptahemihydrate | > 80.0% RH | ~7.5 mol | Lowest |
| Amorphous | > 35.0% RH (Triggers Crystallization) | Variable (1.5 – 3.0 mol) | Unpredictable (Prone to caking) |
Troubleshooting Guide & FAQs
Q1: Why does our Nedocromil sodium dry powder inhaler (DPI) formulation exhibit highly variable Fine Particle Fractions (FPF) across different batches? Causality & Expert Insight: Nedocromil sodium trihydrate is notoriously cohesive. In conventional DPI formulations, aerosol performance is dictated by adhesive forces between the drug and coarse carrier particles (e.g., lactose). However, for Nedocromil, cohesive drug-drug interactions overpower adhesive drug-carrier interactions. Batch variability in FPF usually stems from slight differences in the self-agglomeration state of the micronized drug [3]. Solution: Do not rely solely on coarse carriers. Introduce Fine Particle Lactose (FPL) using optimized high-shear mixing. The FPL physically intercalates within the drug's self-agglomerates, disrupting the cohesive drug-drug networks and promoting efficient deaggregation upon aerosolization [3].
Q2: We observe sudden caking and flowability issues in our micronized batches during storage. What is the mechanistic cause? Causality & Expert Insight: This is a classic symptom of moisture-induced crystallization of amorphous domains. Milling operations impart excess mechanical energy, creating localized amorphous regions on the crystalline particle surfaces. Amorphous Nedocromil sodium is highly hygroscopic. When exposed to Relative Humidity (RH) >35%, sorbed water acts as a plasticizer, significantly lowering the glass transition temperature (Tg). This triggers spontaneous phase transition (crystallization), forming solid bridges between particles and resulting in severe caking [4]. Solution: Implement strict environmental controls (RH < 30%) post-milling. Alternatively, intentionally condition the freshly milled batches at an elevated RH (e.g., 85% RH) in a controlled fluidized bed to force the recrystallization of amorphous domains before final blending, ensuring long-term physical stability [4].
Q3: DSC and TGA data show varying water content across API lots. How do we standardize the hydrate state? Causality & Expert Insight: Nedocromil sodium exists in multiple distinct hydrate phases depending on ambient humidity. At standard ambient conditions (~22°C, 50% RH), it exists as a trihydrate. If your facility's RH drops below 6.4%, it reversibly loses two water molecules to form a monohydrate. Above 80% RH, it forms a heptahemihydrate [1, 2]. These transitions alter the Intrinsic Dissolution Rate (IDR) and solubility, directly impacting batch uniformity. Solution: Standardize API storage at 40-50% RH to lock the drug into its stable trihydrate form. Validate the hydrate state using Dynamic Vapour Sorption (DVS) coupled with Powder X-ray Diffraction (PXRD).
Self-Validating Experimental Protocols
Protocol 1: Dynamic Vapour Sorption (DVS) for Hydrate State Verification
Self-Validating Principle: By tracking mass changes at specific RH steps, the exact stoichiometric hydration state can be calculated. The mass loss from trihydrate to monohydrate must perfectly align with the theoretical mass of two water molecules (~8.3% of the dry monohydrate weight) [2].
-
Sample Preparation: Load ~5.0 mg of the Nedocromil sodium sample into the DVS microbalance pan.
-
Drying Phase (Baseline Generation): Equilibrate the sample at 0% RH using a stream of dry nitrogen at 25.0°C. Maintain this state until the mass change derivative ( dm/dt ) is <0.002% per minute. This establishes the dry monohydrate baseline.
-
Sorption Phase: Increase the humidity in 10% RH increments up to 90% RH. Hold at each step until mass equilibrium is reached.
-
Validation Checkpoint: At the 20% RH step, the sample mass must increase by approximately 8.4% relative to the baseline, confirming the stoichiometric transition back to the trihydrate state [2].
-
-
High-Humidity Stress: Introduce a final step at 95% RH to observe the transition to the heptahemihydrate species.
-
Desorption Phase: Decrease humidity in 10% RH steps back to 0% RH to map the hysteresis loop and confirm the reversibility of the monohydrate-trihydrate transition.
Protocol 2: HPLC Method for Content Uniformity and Aerodynamic Mass Distribution
Self-Validating Principle: This method utilizes a highly acidic mobile phase to suppress the ionization of the carboxylic acid groups on the Nedocromil anion, ensuring sharp chromatographic peaks, reproducible retention times, and accurate quantification of impactor stages [5].
-
Mobile Phase Preparation: Mix 77% Purified Water with 23% Acetonitrile (v/v). Adjust the pH precisely to 1.95 - 2.05 using Orthophosphoric Acid [5]. Filter through a 0.22 µm membrane and degas ultrasonically.
-
Standard Stock Solution: Dissolve a known mass of Nedocromil sodium reference standard in the mobile phase to create a calibration curve ranging from 0.05 µg/mL to 50.0 µg/mL.
-
Sample Extraction (Cascade Impaction): For DPI aerodynamic assessments (e.g., Next Generation Impactor - NGI), wash the device, throat, and all impactor stages into separate volumetric flasks using MilliQ water. Sonicate for 10 minutes to ensure complete dissolution of agglomerates.
-
Chromatographic Conditions:
-
Column: Base-deactivated C18 column (5 µm, 250 x 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
-
-
System Suitability Validation: Ensure the peak tailing factor is < 1.5 and the relative standard deviation (RSD) of five replicate standard injections is < 2.0% before analyzing batch samples.
References
-
Khankari, R. K., et al. "Physical characterization of nedocromil sodium hydrates." PubMed / National Institutes of Health. Available at:[Link]
-
Surface Measurement Systems. "Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss." AZoM. Available at:[Link]
-
Clarke, M. J., et al. "The formulation of powder inhalation systems containing a high mass of nedocromil sodium trihydrate." PubMed / National Institutes of Health. Available at:[Link]
-
Young, P. M., et al. "Physical stability of dry powder inhaler formulations." PMC - National Institutes of Health. Available at:[Link]
- "WO2021058977A1 - Formulation." Google Patents.
Technical Support Center: Refining Nedocromil Protocols in Primary Cell Cultures
Scientist’s Note: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve reproducible results with chromone-based stabilizers in vitro. Nedocromil sodium is notoriously misunderstood; it is not a direct receptor antagonist, but rather a membrane-stabilizing agent that modulates delayed chloride channels (1[1]). Success in primary cell cultures—whether you are working with Normal Human Bronchial Epithelial (NHBE) cells, alveolar macrophages, or eosinophils—requires strict adherence to prophylactic timing and precise concentration gradients. Below, you will find our validated protocols, quantitative benchmarks, and troubleshooting guides designed to ensure your assays are robust and mechanistically sound.
Pathway Visualization: Mechanism of Action
To successfully design your experiments, you must first understand the causality of Nedocromil's target pathway. The drug acts upstream of cellular activation, meaning its efficacy is entirely dependent on occupying the membrane channels before an inflammatory stimulus is introduced.
Nedocromil mechanism: Chloride channel inhibition halts calcium influx and cellular activation.
Quantitative Benchmarks for Primary Cells
Nedocromil exhibits highly variable potency depending on the primary cell type and the specific readout. Use the following table to establish your baseline working concentrations before beginning dose-response titrations.
| Primary Cell Type | Target / Readout | Effective Concentration | Stimulus | Reference |
| Human Bronchial Epithelial Cells (NHBE) | IL-8 & GM-CSF Release | Ozone / IL-1 | [2],[3] | |
| Human Nasal Epithelial Cells | Ciliary Beat Frequency (CBF) | Activated Eosinophils | [4] | |
| Human Alveolar Macrophages | Lysosomal Enzyme Release | IgE-dependent | [5] | |
| Human Monocytes (U937) | TxB2 & Annexin-A1 Release | 0.2 to 20 nM | Dexamethasone (Synergy) | [6] |
| Human Eosinophils | ECP Release | Opsonized Latex Beads | [4] |
Standardized Self-Validating Protocol: NHBE Cell Treatment
Objective: Evaluate the suppression of ozone- or IL-1-induced IL-8/GM-CSF release in NHBE cells.
Causality & Design: Nedocromil must be administered prophylactically. Because its mechanism relies on blocking delayed chloride channels to prevent subsequent calcium influx, post-stimulation administration is ineffective; once the chloride current initiates the degranulation cascade, the process cannot be reversed (7[7]).
Step 1: Reagent Preparation
-
Dissolve Nedocromil sodium in sterile PBS to create a 10 mM stock solution.
-
Causality: Nedocromil sodium is highly water-soluble. Avoiding organic solvents like DMSO prevents solvent-induced cytotoxicity and baseline inflammatory artifacts that can mask the drug's subtle effects.
Step 2: Culture Maturation
-
Culture NHBE cells at an air-liquid interface (ALI) for 21-28 days until fully mucociliary differentiated.
Step 3: The Self-Validating Matrix (Pre-incubation) Set up four parallel conditions to ensure your assay system is internally controlled and self-validating:
-
Baseline Control: PBS vehicle only. (Validates the quiescent state of the cells).
-
Positive Control: PBS vehicle + Stimulus (e.g., 100 ng/mL IL-1). (Validates cell responsiveness).
-
Drug Control:
M Nedocromil alone. (Validates the drug is non-toxic and does not induce basal release). -
Experimental:
M Nedocromil + Stimulus.
-
Action: Apply treatments to the basolateral medium exactly 30 minutes prior to stimulation.
Step 4: Stimulation & Harvest
-
Apply the inflammatory stimulus (e.g., IL-1 or Ozone exposure).
-
Incubate for 24 hours at 37°C.
-
Harvest basolateral media and quantify IL-8 via ELISA.
Validation Checkpoint: The assay is only deemed valid if the Positive Control exhibits a >3-fold increase in IL-8 over the Baseline Control, and the Drug Control shows no significant deviation from Baseline (2[2]).
Troubleshooting Guides & FAQs
Q: Why is Nedocromil failing to block volume-sensitive chloride currents in my primary BE cell patch-clamp assays? A: Chromone-mediated blockade of chloride channels is highly voltage-dependent and cell-type specific. In primary bronchial epithelial cells, extracellular nedocromil produces only a weak block (~20%) at highly positive membrane potentials (+80 mV), and intracellular application is completely refractory (8[8]). Ensure you are clamping at positive potentials and applying the drug extracellularly, not via the intracellular pipette solution.
Q: I am observing no reduction in basal IL-8 levels after Nedocromil treatment. Is my drug batch inactive? A: No. Nedocromil specifically inhibits stimulated mediator release but has zero effect on basal (constitutive) release of cytokines like IL-8 or GM-CSF in epithelial cells (2[2]). If your baseline levels are too high to observe a therapeutic window, check for endotoxin contamination in your media or ensure your ALI cultures are fully rested.
Q: Can Nedocromil protect primary epithelial cells from eosinophil-induced damage in co-cultures?
A: Yes. Activated eosinophils release Eosinophil Cationic Protein (ECP), which attenuates ciliary beat frequency (CBF) and damages the epithelial membrane. Pre-treating the co-culture with
Q: How does Nedocromil interact with glucocorticoids in primary monocyte/macrophage cultures? A: Nedocromil exhibits potent synergy with corticosteroids. In monocytic cells, adding low concentrations (0.2–20 nM) of nedocromil to dexamethasone significantly potentiates the inhibition of eicosanoid generation (e.g., TxB2) and promotes the release of the anti-inflammatory protein Annexin-A1 (6[6]). You may need to titrate your dexamethasone concentration downward to observe the full dynamic range of this combination.
References
- Source: brainkart.
- Source: karger.
- Source: ersnet.
- Source: nih.
- Source: nih.
- Source: scispace.
- Source: atsjournals.
- Source: atsjournals.
Sources
- 1. brainkart.com [brainkart.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. scispace.com [scispace.com]
- 6. Cromoglycate drugs suppress eicosanoid generation in U937 cells by promoting the release of Anx-A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Insensitivity of volume-sensitive chloride currents to chromones in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nedocromil Sodium vs. Cromolyn Sodium: A Comparative Technical Guide for Mast Cell Stabilization
[1]
Executive Summary
For decades, Cromolyn Sodium (Sodium Cromoglycate) and Nedocromil Sodium have served as the archetypal "mast cell stabilizers." While they share a therapeutic classification, they are not functionally identical.
For the modern researcher, the distinction lies in potency and cellular specificity . Nedocromil sodium demonstrates a significantly broader spectrum of activity, effectively stabilizing both connective tissue mast cells (CTMC) and the notoriously difficult-to-stabilize mucosal mast cells (MMC). Furthermore, while Cromolyn is highly specific to mast cells, Nedocromil exhibits potent inhibitory effects on eosinophils, neutrophils, and alveolar macrophages.
The Critical Shift in Understanding: Historically described solely as chloride channel blockers, recent evidence identifies both compounds as agonists of GPR35 (G-protein-coupled receptor 35), a mechanism that explains their ability to dampen immune signaling beyond simple ion channel modulation.
Mechanistic Deep Dive: The GPR35 Paradigm
To optimize experimental design, one must move beyond the "chloride channel" simplification. While both drugs inhibit the rapid chloride flux required for calcium gating, the upstream target is GPR35.
The Signaling Cascade[1]
-
Activation: Antigen cross-links IgE on the FcεRI receptor.[1]
-
Kinase Cascade: Lyn and Syk kinases are phosphorylated, activating PLCγ.
-
Calcium Influx: IP3 generation triggers Ca²⁺ release from the ER; depletion of ER stores triggers CRAC channels (Orai/STIM) for extracellular Ca²⁺ influx.
-
The Drug Intervention: Nedocromil and Cromolyn activate GPR35 (expressed on mast cells and eosinophils).[2][3] This Gαi/o-coupled receptor initiates a negative feedback loop, reducing cAMP levels and inhibiting the phosphorylation of proteins required for the degranulation machinery (SNARE complex).
Visualization: Mechanism of Action
The following diagram illustrates the pathway and the specific intervention point of these pyranoquinolines.
Figure 1: The GPR35-mediated inhibitory pathway.[4][5] Note that Nedocromil/Cromolyn act as agonists to a regulatory receptor (GPR35) rather than acting solely as physical channel blockers.
Comparative Performance Analysis
For drug development, selecting the right compound depends on the target tissue and the inflammatory profile.
Quantitative Comparison Table
| Feature | Cromolyn Sodium | Nedocromil Sodium | Experimental Implication |
| Chemical Class | Bis-chromone | Pyranoquinoline | Distinct solubility profiles. |
| Human GPR35 Potency | LogEC50: -6.7 | LogEC50: -6.9 | Nedocromil shows slightly higher receptor affinity [1].[4] |
| Functional Potency | Baseline (1x) | 4x - 10x more potent | Nedocromil inhibits histamine release at lower concentrations in human lung assays [2]. |
| Mucosal Mast Cells | Weak / Ineffective | Highly Effective | Critical for gut/lung mucosal studies where Cromolyn may fail. |
| Eosinophil Inhibition | Minimal | Significant | Nedocromil is preferred for complex allergic inflammation models. |
| Tachyphylaxis | Common (Self-tolerance) | Less pronounced | Nedocromil maintains efficacy longer in repeat-dosing assays. |
The "Mucosal" Factor
This is the most frequent point of failure in experimental design. Cromolyn sodium is highly effective on Connective Tissue Mast Cells (CTMC) (e.g., skin, peritoneal cavity). However, in human and primate models, it shows poor efficacy on Mucosal Mast Cells (MMC) found in the lung and gut.
Recommendation: If your research involves asthma models or intestinal inflammation (IBD), Nedocromil Sodium is the scientifically superior control due to its ability to stabilize MMC populations.
Experimental Protocol: β-Hexosaminidase Release Assay
To validate the efficacy of these compounds, the standard industry workflow utilizes RBL-2H3 cells (Rat Basophilic Leukemia). This cell line is a robust surrogate for mucosal mast cells.
Objective: Quantify degranulation inhibition by measuring β-hexosaminidase (an enzyme co-released with histamine) using a colorimetric substrate.[6]
Reagents Required[7][8]
-
Cell Line: RBL-2H3 (Adherent).
-
Sensitization: Anti-DNP IgE (Monoclonal).
-
Challenge: DNP-BSA (Antigen).
-
Substrate: p-Nitrophenyl N-acetyl-β-D-glucosaminide (p-NAG) dissolved in citrate buffer (pH 4.5).
-
Stop Solution: 0.1 M Na₂CO₃ / NaHCO₃ (pH 10.0).
Step-by-Step Workflow
-
Seeding (Day 1):
-
Plate RBL-2H3 cells at
cells/well in a 96-well flat-bottom plate. -
Incubate overnight at 37°C, 5% CO₂.
-
-
Sensitization (Day 1 - Evening):
-
Add Anti-DNP IgE (typically 0.1 - 0.5 µg/mL) to the culture media.
-
Incubate overnight (12-16 hours). Causality: This primes the FcεRI receptors.
-
-
Washing & Drug Pre-incubation (Day 2):
-
Wash cells 2x with Tyrode’s Buffer (pre-warmed).
-
Experimental Group: Add Nedocromil or Cromolyn (range: 1 nM to 100 µM) in Tyrode’s buffer.
-
Controls: Include Vehicle Control (0 drug) and Total Release Control (Triton X-100).
-
Incubate for 15 minutes at 37°C. Note: Longer incubation can lead to receptor desensitization.
-
-
Antigen Challenge:
-
Add DNP-BSA (final conc. 0.1 µg/mL) directly to the wells containing the drug.
-
Incubate for 30-45 minutes at 37°C.
-
-
Supernatant Collection:
-
Transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Tip: Centrifuge the original plate briefly before transfer to avoid collecting detached cells.
-
-
Substrate Reaction:
-
Add 50 µL of p-NAG substrate solution to the supernatant.
-
Incubate for 1 hour at 37°C.
-
-
Stop & Read:
-
Add 100 µL of Stop Solution (high pH stops the enzyme and develops the yellow color).
-
Read Absorbance (OD) at 405 nm .
-
Workflow Visualization
Figure 2: Workflow for the RBL-2H3 β-Hexosaminidase Release Assay. Critical timing occurs at step 3 (drug pre-incubation).
Data Calculation
Calculate the Percentage of Release using the following formula to normalize data:
-
Spontaneous: Supernatant from cells with no drug and no antigen.
-
Total: Supernatant from cells lysed with 1% Triton X-100.
References
-
Yang, Y., et al. (2010). "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[2][3][4][7] Pharmacology.[2][4][7][8][9][10]
-
Leung, K. B., et al. (1988). "Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells."[11][9] Thorax.
-
BenchChem Technical Guides. (2024). "Mast Cell Stabilization Protocols."
-
Naal, R. M., et al. (2004). "A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation." Journal of Immunological Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. scirp.org [scirp.org]
- 6. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Nedocromil Sodium: Mechanism, Efficacy, and Experimental Profiling
Executive Summary
Nedocromil Sodium represents a distinct class of anti-inflammatory agents known as "mast cell stabilizers" or "chromones."[1] While often grouped with Cromolyn Sodium, Nedocromil exhibits a broader pharmacological profile, demonstrating efficacy against not only mast cells but also eosinophils, neutrophils, and sensory nerve endings.
This guide provides a technical analysis for drug development professionals, contrasting Nedocromil with its direct analogs and the gold-standard corticosteroids. It details the mechanism of action involving chloride channel modulation and provides a validated experimental protocol for assessing mast cell stabilization.
Mechanistic Deep Dive: The Chloride Channel Hypothesis
Unlike corticosteroids, which act via nuclear receptors to modulate gene transcription (a process taking hours), Nedocromil acts immediately at the cell membrane.
Molecular Mechanism
The consensus mechanism involves the blockade of volume-regulated anion channels (VRACs) and delayed rectifier chloride channels (Cl⁻) .
-
Event: Antigen cross-links IgE on the FcεRI receptor.[2]
-
Signaling: Tyrosine kinase activation (Syk/Lyn) leads to PLCγ activation and IP3 generation.
-
The Critical Step: Intracellular Ca²⁺ release triggers the opening of Cl⁻ channels. The efflux of Cl⁻ hyperpolarizes the membrane, maintaining the driving force for sustained Ca²⁺ influx via CRAC channels (Calcium Release-Activated Channels).
-
Nedocromil Action: By blocking these Cl⁻ channels, Nedocromil depolarizes the cell, removing the electrical gradient required for Ca²⁺ influx. Without Ca²⁺ entry, the fusion of histamine-containing granules is halted.
Visualization: Signaling Pathway & Inhibition
The following diagram illustrates the precise intervention point of Nedocromil within the mast cell degranulation cascade.
Figure 1: Signal transduction pathway showing Nedocromil's blockade of Chloride channels, preventing the calcium influx necessary for degranulation.[1][2][3]
Comparative Profiling: Agent vs. Agent
The following analysis compares Nedocromil against its primary analog (Cromolyn) and the clinical standard (Corticosteroids).
Quantitative Efficacy Matrix
| Feature | Nedocromil Sodium | Cromolyn Sodium | Beclomethasone (Corticosteroid) |
| Primary Target | Cl⁻ Channels (Mast Cells, Eosinophils, Nerves) | Cl⁻ Channels (Mast Cells only) | Glucocorticoid Receptor (Nuclear) |
| Potency (IC50) | High (~10⁻⁶ M for Histamine release) | Moderate (~10⁻⁵ M) | Very High (nM range) |
| Cell Selectivity | Broad: Mucosal Mast Cells, Eosinophils, Neutrophils | Narrow: Connective Tissue Mast Cells primarily | Broad: All inflammatory leukocytes |
| Onset of Action | Immediate (Minutes) | Immediate (Minutes) | Delayed (Hours/Days) |
| Mucosal Efficacy | Effective on Mucosal Mast Cells (Lung/Gut) | Less effective on Mucosal Mast Cells | Highly Effective |
| Clinical Role | Prophylactic; Steroid-sparing | Prophylactic; Mild allergy | First-line therapy for chronic inflammation |
Key Differentiators
-
Potency: In human pulmonary mast cells (bronchoalveolar lavage), Nedocromil is approximately 10-fold more potent than Cromolyn in inhibiting histamine release [1].[1]
-
Neuronal Effect: Unlike Cromolyn, Nedocromil inhibits sensory nerve activation (C-fibers), reducing the "neurogenic inflammation" reflex (cough/bronchoconstriction) induced by irritants like sulfur dioxide or bradykinin [2].
-
Steroid Comparison: While corticosteroids are superior for improving FEV1 (lung function) in chronic asthma, Nedocromil offers a safety advantage (no HPA axis suppression) and is effective for acute prophylaxis (e.g., before exercise or allergen exposure) where steroids are too slow [3].
Experimental Validation: Mast Cell Degranulation Assay
To validate the efficacy of Nedocromil or compare a new candidate against it, the Antigen-Induced Degranulation Assay is the gold standard.
Protocol Design (Self-Validating)
Objective: Determine the IC50 of an agent in inhibiting mediator release (Histamine or β-Hexosaminidase) from sensitized mast cells.
Reagents:
-
Cells: RBL-2H3 (Rat Basophilic Leukemia) or Primary Human Mast Cells (LAD2).
-
Sensitization: Anti-DNP IgE (monoclonal).
-
Antigen: DNP-BSA (Dinitrophenyl-Bovine Serum Albumin).
-
Buffer: Tyrode’s Buffer with BSA (Avoid serum during assay to prevent binding).
Step-by-Step Methodology:
-
Sensitization (Day 1):
-
Plate cells at
cells/well in a 96-well plate. -
Incubate overnight with Anti-DNP IgE (typically 50–100 ng/mL).
-
Control Check: Ensure cells are >95% viable via Trypan Blue exclusion.
-
-
Washing (Day 2):
-
Wash cells 3x with warm Tyrode’s buffer to remove unbound IgE.
-
Critical: Gentle washing is essential; mechanical stress can cause premature degranulation (high background).
-
-
Drug Pre-Incubation (The Variable):
-
Add Nedocromil (or test agent) at serial dilutions (e.g., 1 nM to 100 µM).
-
Incubate for 15 minutes at 37°C.
-
Note: Nedocromil requires pre-incubation to stabilize the membrane before the insult.
-
-
Challenge:
-
Add DNP-BSA antigen (100 ng/mL final concentration).
-
Incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Data Analysis:
-
Calculate % Release:
-
Calculate % Inhibition:
-
Workflow Visualization
Figure 2: Experimental workflow for the in vitro mast cell stabilization assay.
Clinical & Translational Context
For researchers translating these findings to clinical applications, understanding the "Therapeutic Window" is vital.
-
When to use Nedocromil:
-
Phenotype: Atopic asthma with clear environmental triggers (pollen, animals).
-
Pediatrics: Preferred over steroids in children to avoid growth suppression issues, though efficacy is lower.
-
Exercise-Induced Bronchoconstriction (EIB): Highly effective when taken 15-20 minutes pre-exercise.
-
-
Limitations:
-
Dosing Frequency: Short half-life requires QID (4x daily) dosing, leading to poor compliance compared to QD/BID steroids.
-
Taste: Nedocromil has a notoriously bitter taste, which can be a barrier in clinical trials or patient adherence.
-
References
-
Leung, K. B., et al. (1988). "Comparative effects of nedocromil sodium and sodium cromoglycate on histamine release from human lung mast cells." Thorax.
-
Jackson, D. M., & Eady, R. P. (1988). "Acute transient airway hyperreactivity induced by irritants: mechanism and drug effect." Journal of Applied Physiology.
-
Busse, W. W. (1998). "The role of nedocromil sodium in the treatment of asthma." Respiratory Medicine.
-
Schwartz, L. B. (2006). "Diagnostic Value of Tryptase in Anaphylaxis and Mastocytosis." Immunology and Allergy Clinics of North America.
Sources
"validating the inhibitory effect of Nedocromil on histamine release"
A Comparative Technical Guide for Drug Development Professionals
Executive Summary & Mechanism of Action
Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative that functions as a potent mast cell stabilizer.[1][2] Unlike antihistamines (which block H1 receptors), Nedocromil acts upstream by preventing the degranulation process itself.
For researchers validating this compound, the critical distinction lies in its broad-spectrum efficacy compared to the prototype stabilizer, Cromolyn Sodium.[1] While Cromolyn is primarily effective on connective tissue mast cells (CTMC), Nedocromil demonstrates significant inhibitory activity on both CTMC and the more elusive mucosal mast cells (MMC), as well as human bronchial alveolar lavage (BAL) cells.
Mechanistic Pathway
The primary mechanism involves the blockade of chloride channels on the mast cell membrane. This blockade prevents the chloride efflux necessary for maintaining the electrochemical gradient that drives calcium influx. Without intracellular calcium elevation, the fusion of histamine-containing granules with the plasma membrane is arrested.
Figure 1: Signal transduction pathway showing the upstream blockade of chloride channels by Nedocromil, preventing the calcium cascade required for degranulation.
Comparative Landscape: Nedocromil vs. Alternatives
When designing validation assays, it is crucial to benchmark Nedocromil against established standards.
| Feature | Nedocromil Sodium | Cromolyn Sodium (DSCG) | Ketotifen / Olopatadine |
| Chemical Class | Pyranoquinoline | Bischromone | Benzocycloheptathiophene (H1 Antagonist + Stabilizer) |
| Potency (Human Lung) | High (IC50 ~10⁻⁶ M range). Approx 10x more potent than DSCG. | Moderate/Low . Often requires higher concentrations. | High (Dual mechanism). |
| Mucosal Mast Cell Efficacy | Effective .[1][2] Stabilizes mucosal mast cells (e.g., bronchial mucosa).[3][4] | Variable/Weak . Less effective on mucosal subtypes in some species.[5] | Effective. |
| Tachyphylaxis | Observed in dispersed lung cells; Absent in BAL cells.[5][6] | Significant tachyphylaxis (rapid desensitization) observed. | Minimal. |
| Spectrum | Inhibits histamine, PGD2, LTC4 release. Also affects eosinophils/neutrophils.[1][7] | Primarily inhibits histamine; less effect on other leukocytes. | Broad inhibition + H1 receptor blockade. |
Expert Insight: In validation studies using human bronchoalveolar lavage (BAL) cells, Nedocromil consistently outperforms Cromolyn, often showing efficacy where Cromolyn fails. If your study involves mucosal immunity models, Nedocromil is the superior positive control.
Experimental Validation Protocol
This protocol validates the inhibitory effect of Nedocromil on histamine release using Rat Peritoneal Mast Cells (RPMC) . RPMC are the gold standard for initial screening due to high histamine content and ease of isolation.
Phase 1: Cell Isolation (Self-Validating Step)
Objective: Obtain >95% viable mast cells.
-
Subject: Male Wistar rats (250–300g).
-
Lavage: Exsanguinate rat. Inject 15 mL Tyrode’s buffer (with 0.1% gelatin, no Ca2+) into the peritoneal cavity. Massage gently for 90 seconds.
-
Harvest: Open peritoneum, collect fluid. Centrifuge at 150 x g for 10 min at 4°C.
-
Purification (Critical): Resuspend pellet. Layer over a density gradient (e.g., Percoll or Ficoll). Centrifuge to separate mast cells from other leukocytes.
-
Validation: Stain with Toluidine Blue. Mast cells appear purple/red. Ensure purity >90% and viability >95% (Trypan Blue exclusion).
Phase 2: Experimental Workflow
Objective: Determine IC50 of Nedocromil against Compound 48/80 (G-protein activator) or Antigen challenge.
Figure 2: Step-by-step workflow for the histamine release inhibition assay.
Phase 3: Detailed Steps
-
Pre-incubation: Aliquot cells (10⁵ cells/tube) into Tyrode’s buffer containing Ca2+ and Mg2+.
-
Add Nedocromil Sodium at serial dilutions (
M to M). -
Control A: Vehicle only (Spontaneous release).
-
Control B: Inducer only (Maximal release).
-
Incubate: 15 minutes at 37°C. Note: Nedocromil requires pre-incubation to stabilize the membrane before the insult.
-
-
Challenge: Add Compound 48/80 (0.5 µg/mL final) or Anti-IgE (if sensitized). Incubate for 10–20 minutes at 37°C.
-
Termination: Immediately place tubes on ice and add cold EDTA-saline to stop exocytosis.
-
Separation: Centrifuge (400 x g, 5 min, 4°C). Collect supernatant (released histamine).[8] Resuspend pellet in distilled water + 0.4N perchloric acid (residual histamine).
Phase 4: Histamine Quantification (OPT Method)
While ELISA is specific, the o-Phthalaldehyde (OPT) fluorometric assay is cost-effective and robust for high-throughput screening of RPMC.
-
Derivatization: Mix supernatant with 0.1N NaOH and 1% OPT (in methanol). Incubate 4 min.
-
Acidification: Stop with 3N HCl.
-
Reading: Measure fluorescence at Excitation 360 nm / Emission 450 nm .
Data Analysis & Interpretation
Calculate the percentage of histamine release and the percentage inhibition.[8][9]
1. % Histamine Release:
2. % Inhibition by Nedocromil:
Expected Results:
-
Spontaneous Release: Should be <10%. High spontaneous release indicates cell damage during isolation.
-
Nedocromil IC50: Expect values in the range of
M to M for RPMC. -
Curve Shape: Nedocromil often exhibits a "bell-shaped" dose-response curve or a plateau. Extremely high concentrations (
M) may sometimes lose efficacy or cause non-specific effects, a phenomenon known as "self-inhibition" or specific to the distinct solubility properties of pyranoquinolines.
References
-
Leung, K. B., et al. (1986).[10] "A comparison of nedocromil sodium and sodium cromoglycate on human lung mast cells obtained by bronchoalveolar lavage and by dispersion of lung fragments." European Journal of Respiratory Diseases, 147: 223-226.[10]
-
Eady, R. P. (1986). "The pharmacology of nedocromil sodium." European Journal of Respiratory Diseases, 69(Suppl 147): 112-119.
-
Pearce, F. L., et al. (1989). "Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from mast cells from various locations." Drugs, 37(Suppl 1): 37-43.
-
Schulman, E. S., et al. (1987). "Inhibitory effects of nedocromil sodium on histamine release from human lung mast cells."[1][4][5][6][7][9][10][11][12] American Review of Respiratory Disease, 136(6).
-
Riley, P. A., et al. (1987). "Nedocromil sodium inhibits the release of histamine from human mast cells and basophils."[5] International Archives of Allergy and Applied Immunology, 82(3-4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. Nedocromil sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nedocromil sodium modulates the function of long-term rat peritoneal mast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from mast cells from various locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nedocromil sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nedocromil sodium inhibits antigen-induced contraction of human lung parenchymal and bronchial strips, and the release of sulphidopeptide-leukotriene and histamine from human lung fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of nedocromil sodium and sodium cromoglycate on human lung mast cells obtained by bronchoalveolar lavage and by dispersion of lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
Comprehensive Technical Guide: Cross-Reactivity of Nedocromil with Cellular Pathways
An Objective Comparison of Pharmacological Efficacy, Off-Target Interactions, and Experimental Validation
Executive Summary & Pharmacological Paradigm Shift
Nedocromil sodium, a pyranoquinoline dicarboxylic acid derivative, has historically been categorized broadly as a "mast cell stabilizer." However, modern pharmacological profiling reveals that its mechanism of action is significantly more complex than simple membrane stabilization. It involves potent cross-reactivity with specific G-protein coupled receptors (GPCRs) and ion channels 1[1]. This guide dissects Nedocromil's cross-reactivity with the GPR35 pathway and Chloride (ICln) channels , objectively comparing its performance against alternatives like Cromolyn Sodium, Zaprinast, and Lodoxamide.
Mechanistic Cross-Reactivity: The Dual-Pathway Model
GPR35 Agonism: The "Off-Target" Turned Primary Target
Initially discovered as an orphan receptor, GPR35 is now recognized as a primary target for several anti-asthma drugs. Nedocromil sodium acts as a highly potent agonist at the human GPR35 receptor, driving Gi/o coupling and robust β-arrestin-2 recruitment 2[2].
-
Performance Comparison: In inositol phosphate accumulation assays, Nedocromil demonstrates a logEC50 of -7.5, making it approximately twice as potent as Cromolyn Sodium (logEC50 -7.2) at the human receptor 2[2].
-
Species Selectivity: Interestingly, Nedocromil exhibits profound species bias. While highly efficacious in humans, it shows significantly lower potency against rodent GPR35 orthologs. This is a stark contrast to the PDE5 inhibitor Zaprinast, which heavily favors rodent GPR35 2[2].
Chloride Channel (ICln) Blockade
Mast cell degranulation requires a sustained influx of calcium. This influx is electrically balanced by the efflux of chloride ions through outwardly rectifying channels (ICln). Nedocromil cross-reacts with these channels, blocking the delayed chloride current.
-
Performance Comparison: Electrophysiological patch-clamp studies demonstrate that Nedocromil is both more efficacious and more potent than Cromolyn Sodium at blocking hypotonic-saline-induced chloride currents at a +40 mV voltage step 3[3]. By preventing chloride efflux, Nedocromil hyperpolarizes the cell membrane, indirectly shutting down the calcium channels required for exocytosis 4[4].
Annexin-A1 (Anx-A1) Dependence
Recent studies suggest that Nedocromil's inhibition of histamine release is partially dependent on the Anx-A1 anti-inflammatory loop. Neutralization of Anx-A1 with specific antibodies abolishes the inhibitory effects of Nedocromil on compound 48/80-stimulated mast cells 5[5].
Fig 1. Dual-pathway mechanism of Nedocromil via GPR35 agonism and Chloride channel blockade.
Quantitative Data Presentation: Alternative Comparisons
The following table synthesizes the comparative efficacy of Nedocromil against alternative therapeutics across its primary cross-reactive targets.
| Compound | Human GPR35 Potency (logEC50) | Rodent GPR35 Potency | Chloride Channel Blockade | Primary Target Class |
| Nedocromil Sodium | -6.9 to -7.5 | Low | High Efficacy | Mast Cell Stabilizer |
| Cromolyn Sodium | -6.7 to -7.2 | Low | Moderate Efficacy | Mast Cell Stabilizer |
| Zaprinast | Moderate | High | None | PDE5 Inhibitor / GPR35 Agonist |
| Lodoxamide | High | Moderate | Unknown | Dual Mast Cell/Eosinophil Stabilizer |
Experimental Methodologies & Self-Validating Protocols
To objectively measure these cross-reactive pathways, researchers must employ highly specific assays that isolate the target mechanism from downstream signaling noise.
Protocol 1: GPR35 β-Arrestin-2 Recruitment Assay (PathHunter/Tango System)
Causality & Rationale: Measuring downstream second messengers (like cAMP or Ca2+) can be confounded by cross-talk from other receptors or off-target phosphodiesterase inhibition. By utilizing a β-arrestin-2 recruitment assay, we isolate the direct activation of GPR35. The readout is strictly dependent on the physical interaction between the activated receptor and the arrestin molecule, providing a high-fidelity measure of agonism. Self-Validating System: This protocol includes Zaprinast as a positive control to confirm assay responsiveness, and untransfected HEK293 cells as a negative control to rule out endogenous receptor interference.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing human GPR35 and an enzyme-fragment-tagged β-arrestin-2 into 384-well plates at 5,000 cells/well. Incubate overnight at 37°C.
-
Compound Preparation: Prepare a 10-point dose-response curve of Nedocromil Sodium and Cromolyn Sodium (ranging from 10 pM to 100 μM) in assay buffer.
-
Treatment: Add the compounds to the respective wells. Include Zaprinast (10 μM) as a positive control and vehicle (DMSO/Buffer) as a baseline control.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for optimal receptor internalization and arrestin recruitment.
-
Detection: Add the chemiluminescent detection reagent to reconstitute the functional enzyme. Incubate for 60 minutes at room temperature.
-
Quantification: Read luminescence on a microplate reader. Calculate EC50 values using non-linear regression analysis.
Fig 2. Step-by-step workflow for the GPR35 β-Arrestin-2 recruitment assay.
Protocol 2: Whole-Cell Patch-Clamp for ICln Chloride Currents
Causality & Rationale: Mast cell degranulation is heavily dependent on sustained intracellular calcium elevation, which requires a favorable electrochemical gradient maintained by chloride efflux. By voltage-clamping cells at +40 mV, we isolate the outwardly rectifying chloride current (ICln) from other ionic movements, allowing precise quantification of Nedocromil's channel-blocking efficacy. Self-Validating System: The protocol utilizes hypotonic saline to reliably induce the chloride current. Reversibility of the block is tested by washing out the Nedocromil, confirming that the current reduction is due to specific channel binding rather than cell death or seal degradation.
Step-by-Step Methodology:
-
Cell Preparation: Culture mouse 3T3 fibroblasts or RBL-2H3 mast cells on glass coverslips.
-
Electrode Setup: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution (cesium chloride-based to block K+ currents).
-
Whole-Cell Configuration: Establish a gigaseal and rupture the membrane to achieve whole-cell voltage clamp configuration.
-
Current Induction: Perfuse the cells with hypotonic extracellular saline to activate the volume-regulated ICln chloride channels.
-
Voltage Protocol: Apply voltage steps (800 ms duration) from -80 mV to +40 mV. Measure current amplitude 50 ms after stepping to +40 mV.
-
Drug Application: Perfuse Nedocromil Sodium (10 μM) into the bath. Record the percentage of current block compared to the hypotonic baseline 3[3].
-
Washout: Perfuse with standard hypotonic saline to verify current recovery, validating the specificity of the block.
References
-
Role of chloride channel modulation in the mechanism of action of nedocromil sodium. Int Arch Allergy Immunol.3
-
A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium: Unraveling Their Mechanisms of Action. BenchChem.4
-
Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology.1
-
G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium. Pharmacology (Karger).2
-
The inhibition by nedocromil and ketotifen of mediator release from Cord blood derived mast cells is dependent upon Anx-A1. ResearchGate.5
Sources
Comparative Potency Guide: Nedocromil Sodium vs. Novel GPR35 Agonists & Mast Cell Stabilizers
Executive Summary: Redefining the "Stabilizer"
For decades, Nedocromil sodium has been categorized strictly as a "mast cell stabilizer," mechanistically grouped with Cromolyn sodium. While clinically effective for asthma and allergic conjunctivitis, the precise molecular target remained elusive until the identification of G Protein-Coupled Receptor 35 (GPR35) .
Recent pharmacological data has reclassified Nedocromil as a moderate-potency GPR35 agonist. This guide compares Nedocromil against novel and repurposed compounds —specifically Lodoxamide , Bufrolin , and Pamoic Acid —which exhibit nanomolar potency at GPR35, dwarfing the micromolar activity of traditional cromones. This shift in understanding from "chloride channel blockade" to "GPR35 agonism" is critical for developing next-generation anti-inflammatory therapeutics.
Mechanistic Architecture
The Dual Mechanism Hypothesis
While early literature attributed Nedocromil's efficacy to the blockade of swelling-activated chloride channels (
-
Traditional View: Direct inhibition of chloride flux prevents membrane depolarization and subsequent calcium influx, halting degranulation.
-
Modern View (GPR35 Agonism): Nedocromil binds GPR35, triggering
coupling and -arrestin-2 recruitment. This pathway modulates cAMP levels and desensitizes nociceptors and immune cells (mast cells, eosinophils, macrophages).
Visualization: GPR35 Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by Nedocromil and its more potent novel alternatives.
Caption: GPR35 activation cascade showing dual signaling via Gi/o protein inhibition of cAMP and Beta-arrestin-2 mediated internalization.[1][2][3]
Comparative Potency Analysis
The following data contrasts Nedocromil with "Novel" compounds. Note that Lodoxamide and Bufrolin , while chemically older, are "novel" in the context of being recently identified as super-agonists for GPR35, exhibiting potency orders of magnitude higher than Nedocromil.
Table 1: Potency Profile ( & )
| Compound | Class | GPR35 Potency ( | Mast Cell Inhibition ( | Key Characteristics |
| Nedocromil Sodium | Pyranocromone | ~0.97 - 5.0 µM [1] | ~10 µM | Moderate agonist; Benchmark control. |
| Cromolyn Sodium | Bis-chromone | ~2.98 - 4.0 µM [1] | ~25 µM | Low potency; often requires frequent dosing. |
| Lodoxamide | Oxamic Acid | ~0.001 - 0.002 µM (1-2 nM) [2] | ~0.01 µM | Super-Agonist ; >1000x more potent than Nedocromil. |
| Bufrolin | Pyrimidine | ~0.001 - 0.002 µM (1-2 nM) [2] | N/A | Equipotent to Lodoxamide; highly potent tool compound. |
| Pamoic Acid | Naphthoic Acid | ~0.079 µM (79 nM) [3] | N/A | Potent GPR35 agonist; distinct chemical scaffold. |
| Zaprinast | Purinone | ~0.7 - 4.0 µM [4] | Variable | Reference PDE5 inhibitor; moderate GPR35 activity. |
Analysis of Data
-
The Potency Gap: Nedocromil is effective but requires micromolar concentrations to activate GPR35. In contrast, Lodoxamide achieves similar activation at nanomolar concentrations (1-2 nM), explaining its superior clinical efficacy in refractory vernal keratoconjunctivitis (VKC).
-
Species Selectivity: Researchers must be cautious. Nedocromil and Cromolyn are reasonably potent at human GPR35 but significantly weaker at rat/mouse orthologs. Zaprinast is often used as a rodent surrogate because it retains high potency in rats, whereas Lodoxamide loses potency in mice [2].
Experimental Protocols
To validate these potency differences in your own laboratory, use the following standardized protocols. These move beyond simple histamine release to direct receptor interrogation.
Protocol A: -Arrestin Recruitment Assay (GPR35 Potency)
This assay measures the direct activation of GPR35, independent of downstream amplification steps, providing a true measure of agonist potency.
Materials:
-
HEK293T cells or CHO-K1 cells stably expressing human GPR35 fused to a ProLink™ tag.
- -arrestin-2 fused to Enzyme Acceptor (EA).
-
Detection Reagent (Chemiluminescent substrate).
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 384-well microplates. Incubate overnight at 37°C/5%
. -
Compound Preparation: Prepare serial dilutions (10-point curve) of Nedocromil (start 100 µM) and Lodoxamide (start 1 µM) in assay buffer (HBSS + 20 mM HEPES).
-
Stimulation: Remove culture media and add 20 µL of compound solution.
-
Incubation: Incubate for 90 minutes at 37°C. (GPR35 recruits
-arrestin slowly compared to other GPCRs). -
Detection: Add 10 µL of Detection Reagent. Incubate 60 minutes at room temperature in the dark.
-
Read: Measure chemiluminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine
.
Protocol B: Antigen-Induced Histamine Release (Functional Potency)
Validates the physiological outcome of the receptor activation.
Materials:
-
Rat Peritoneal Mast Cells (RPMC) or Human CD34+ derived mast cells.
-
IgE (Anti-DNP) for sensitization.
-
DNP-HSA (Antigen).
-
OPA (o-phthaldialdehyde) for fluorometric histamine detection.
Workflow:
-
Sensitization: Incubate mast cells (
cells/mL) with anti-DNP IgE (1 µg/mL) for 2 hours at 37°C. -
Wash: Centrifuge and resuspend in Tyrode’s buffer containing
and . -
Pre-incubation: Aliquot cells and treat with Nedocromil or Novel Compounds for 15 minutes prior to challenge.
-
Note: Short pre-incubation is critical; long durations can cause desensitization.
-
-
Challenge: Add DNP-HSA antigen (10 ng/mL) and incubate for 20 minutes.
-
Termination: Cool to 4°C and centrifuge. Collect supernatant.
-
Quantification: Mix supernatant with NaOH and OPA. Incubate 10 mins. Acidify with HCl. Measure fluorescence (Ex 360nm / Em 450nm).
-
Calculation: % Inhibition =
.
Visualization: Experimental Workflow
Caption: Generalized workflow for comparative potency assays (Beta-arrestin or Histamine release).
Conclusion & Outlook
Nedocromil sodium remains a valuable therapeutic, but its potency is strictly "moderate" by modern standards. The identification of Lodoxamide and Bufrolin as nanomolar GPR35 super-agonists presents a clear hierarchy:
-
Lodoxamide/Bufrolin: High Potency (nM range)
Strongest receptor engagement. -
Nedocromil: Moderate Potency (µM range)
Effective but requires higher dosing. -
Cromolyn: Low Potency
Baseline stabilizer.
Recommendation for Researchers: When screening for novel anti-allergic or anti-inflammatory compounds, do not rely solely on Cromolyn as a reference. Lodoxamide should be included as the "positive control" for maximal GPR35 activation, while Nedocromil serves as the clinical benchmark for intermediate efficacy.
References
-
Yang, Y. et al. (2010).[1] G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium.[1][4][5] Pharmacology.[6][3][4][7][8][9][10][11][12][13]
-
MacKenzie, A. E. et al. (2014). The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35.[2][14][13] Molecular Pharmacology.[6][5][13]
-
Zhao, P. et al. (2010).[6] Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and beta-arrestin2 with antinociceptive activity.[5] Molecular Pharmacology.[6][5][13]
-
Taniguchi, Y. et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35.[15][7][16] FEBS Letters.[16]
-
BenchChem Technical Support. (2025). A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium.[14][4][5] BenchChem.[3]
Sources
- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR35 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. goodrx.com [goodrx.com]
- 9. Understanding Mast Cell Stabilizers: A Key to Allergy Management - Oreate AI Blog [oreateai.com]
- 10. Effects of nedocromil sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ocular allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 16. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide on the Reproducibility of Nedocromil's Effects Across Diverse Cell Lines
As a Senior Application Scientist overseeing assay development and validation, I frequently encounter a common hurdle in preclinical allergy and immunology research: the irreproducibility of mast cell stabilizers across different in vitro models. Nedocromil sodium, a pyranoquinolone, is widely recognized for its anti-inflammatory properties and is often compared to first-generation stabilizers like cromolyn sodium[1]. However, its efficacy can swing wildly from highly potent to entirely unresponsive depending on the cell line utilized.
This guide objectively compares Nedocromil's performance against alternatives (such as cromolyn sodium and topical corticosteroids) across diverse cell lines. By unpacking the causality behind functional cellular heterogeneity and providing self-validating experimental protocols, this guide aims to help researchers build robust, reproducible assay systems.
Mechanistic Causality: Beyond Simple Mast Cell Stabilization
To understand why Nedocromil's effects vary, we must first define its mechanism of action. While both Nedocromil and cromolyn sodium prevent mast cell degranulation by modulating chloride channels—thereby hyperpolarizing the cell membrane and preventing the calcium influx required for exocytosis (2)[2]—Nedocromil exhibits a much broader spectrum of activity.
Beyond mast cells, Nedocromil significantly impacts the epithelial-eosinophil axis. It attenuates eosinophil chemotaxis and limits the release of soluble intercellular adhesion molecule-1 (sICAM-1) from endothelial cells, effectively blunting the inflammatory cascade (3)[3].
Fig 1. Dual mechanistic pathways of Nedocromil Sodium in mast cells and eosinophils.
Comparative Efficacy & Functional Heterogeneity
A major source of irreproducibility in the literature stems from treating all mast cells as functionally identical. They are not. The anatomical source of the cell line dictates its receptor expression and sensitivity to stabilizers (4)[4].
Mast Cell Comparisons
When comparing Nedocromil to cromolyn sodium, Nedocromil is generally an order of magnitude (~10x) more potent in human pulmonary mast cells[2]. However, in skin mast cells, both drugs fail entirely due to the distinct connective tissue phenotype (MC_TC) of skin mast cells, which lack the specific regulatory channels targeted by these drugs[4].
Table 1: Differential Response of Human Mast Cells to Nedocromil vs. Cromolyn Sodium
| Cell Source | Nedocromil Efficacy | Cromolyn Efficacy | Mechanistic & Experimental Notes |
| Lung / Pulmonary | High (IC50 ~10x lower) | Moderate | Tachyphylaxis observed; requires precise timing. |
| Tonsillar / Adenoidal | High | Moderate | Nedocromil > Cromolyn at 1000 µM. |
| Intestinal | Weak / Variable | Moderate | Cromolyn > Nedocromil; No tachyphylaxis observed. |
| Skin | Unresponsive | Unresponsive | Reflects distinct connective tissue phenotype. |
Eosinophil & Epithelial Co-Culture Comparisons
In complex models involving human epithelial cell conditioned media (HECM), nasal epithelial cells secrete Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to prolong eosinophil survival (5)[5]. While topical corticosteroids like budesonide potently downregulate GM-CSF, Nedocromil alone has a mild effect on survival. However, when combined, Nedocromil exhibits a significant additive effect with steroids, overcoming steroid-resistant eosinophilic infiltration (6)[6].
Table 2: Inhibition of HECM-Primed Eosinophil Survival
| Drug Treatment | Concentration | Inhibition of Eosinophil Survival (%) |
| Nedocromil Sodium | 10^-5 M | 16.7 ± 5.4% |
| Budesonide | 10^-7 M | 28.5 ± 9.2% |
| Nedocromil + Budesonide | 10^-5 M + 10^-7 M | 43.8 ± 10.8% (Additive Effect) |
Self-Validating Experimental Protocols
To ensure high reproducibility, protocols must be designed as self-validating systems. The following workflows incorporate critical causality checks to prevent false negatives.
Protocol 1: In Vitro Mast Cell Degranulation Assay
Objective: Quantify concentration-dependent inhibition of mediator release. Causality Check: Lung mast cells exhibit rapid tachyphylaxis to Nedocromil[4]. If the pre-incubation period exceeds 30 minutes, the inhibitory effect diminishes, leading to irreproducibility.
Methodology :
-
Cell Preparation : Isolate human pulmonary mast cells (e.g., via bronchoalveolar lavage) and sensitize overnight with human IgE.
-
Drug Pre-incubation (Critical Step) : Wash the sensitized cells and pre-incubate with varying concentrations of Nedocromil (10 µM to 1000 µM) for exactly 15 minutes . Extending this window will induce tachyphylaxis[2][4].
-
Challenge : Induce degranulation by adding an anti-IgE antibody or specific allergen.
-
Self-Validation Control : Run a parallel well stimulated with Calcium Ionophore A23187 instead of anti-IgE. Because Nedocromil acts upstream to prevent calcium influx, A23187 forcefully bypasses this block. If Nedocromil fails to inhibit IgE-mediated release but A23187 induces massive release, the cells are viable, but the drug timing/concentration is flawed.
-
Data Analysis : Calculate the IC50 based on histamine release (measured via ELISA or fluorometric assay) relative to the untreated control[2].
Protocol 2: Epithelial-Eosinophil Co-culture Survival Assay
Objective: Assess the additive inhibitory effects of Nedocromil and steroids on eosinophil viability in a simulated inflammatory microenvironment[6].
Fig 2. Experimental workflow for evaluating eosinophil survival in epithelial co-cultures.
Methodology :
-
HECM Generation : Culture nasal polyp epithelial cells to confluence. Stimulate with 10% fetal calf serum for 48 hours to produce Human Epithelial Cell Conditioned Media (HECM)[5].
-
Validation of HECM : Quantify GM-CSF in the HECM via ELISA. Causality: Epithelial cells maintain eosinophil survival by secreting GM-CSF[5]. If GM-CSF levels are undetectable, the assay will fail to show baseline eosinophil survival, invalidating the drug test.
-
Eosinophil Isolation : Isolate normodense eosinophils from peripheral blood using density gradient centrifugation[7].
-
Drug Incubation : Pre-incubate eosinophils with Nedocromil (10^-5 M) alone, Budesonide (10^-7 M) alone, and a combination of both[6].
-
Co-Incubation & Readout : Add the HECM to the eosinophils and incubate. Measure eosinophil viability at 48 hours using flow cytometry (Annexin V/PI staining). The combination should yield ~43% inhibition, demonstrating Nedocromil's additive effect[6].
Conclusion
The reproducibility of Nedocromil sodium's effects is strictly governed by the cellular context. While it outpaces cromolyn sodium in human pulmonary mast cells[2], it is virtually ineffective in skin mast cells due to functional heterogeneity[4]. By understanding these mechanistic nuances and implementing strict temporal controls to prevent tachyphylaxis, researchers can build robust, self-validating assays that accurately capture Nedocromil's true pharmacological profile.
References
- A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium: Unraveling Their Mechanisms of Action. Benchchem.
- Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine. PubMed, NIH.
- Effects of topical anti-inflammatory drugs on eosinophil survival primed by epithelial cells. Additive effect of glucocorticoids and nedocromil sodium. PubMed, NIH.
- Inhibition of GM-CSF secretion by topical corticosteroids and nedocromil sodium. A comparison study using nasal polyp epithelial cells. PubMed, NIH.
- The effect of nedocromil sodium on human airway epithelial cell-induced eosinophil chemotaxis and adherence to human endothelial cell in vitro. ERS Publications.
- Immunopharmacologic Profile of Nedocromil Sodium. Ingenta Connect.
Sources
- 1. Immunopharmacologic Profile of Nedocromil Sodium: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of GM-CSF secretion by topical corticosteroids and nedocromil sodium. A comparison study using nasal polyp epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of topical anti-inflammatory drugs on eosinophil survival primed by epithelial cells. Additive effect of glucocorticoids and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
"benchmarking Nedocromil against current allergy treatments"
Benchmarking Nedocromil Against Current Allergy Treatments: A Mechanistic and Experimental Guide
As a Senior Application Scientist, evaluating antiallergic compounds requires moving beyond symptomatic relief to understand the fundamental biophysics of mast cell stabilization. Nedocromil sodium, a pyranoquinoline dicarboxylic acid derivative, has historically served as a benchmark for mast cell stabilization. However, the advent of dual-action agents like olopatadine necessitates a rigorous, data-driven comparison.
This guide dissects the mechanistic differences between nedocromil and current standards of care, presents comparative pharmacological data, and outlines a self-validating experimental protocol for benchmarking these therapeutics in vitro.
To benchmark these drugs, we must first understand the biophysical causality of their targets.
Nedocromil Sodium (Pure Stabilizer): Nedocromil's primary mechanism of action is the inhibition of chloride ion flux in mast cells[1]. When an allergen cross-links IgE bound to the high-affinity FcεRI receptor, it triggers a signaling cascade that activates Lyn and Syk kinases. This leads to the opening of delayed chloride channels (ICln). The efflux of chloride is biophysically required to maintain the electrochemical gradient necessary for sustained intracellular calcium (Ca²⁺) influx[1]. By blocking these chloride channels, nedocromil prevents the Ca²⁺ influx required for the exocytosis of pre-formed mediators (histamine, β-hexosaminidase) and the de novo synthesis of lipid mediators like PGD2 and LTC4[2].
Olopatadine (Dual-Action Agent): Modern treatments like olopatadine operate on a dual-action paradigm. While they do stabilize mast cells, their primary clinical efficacy stems from acting as highly selective histamine H1 receptor antagonists[3]. This provides both immediate symptomatic relief at the effector tissue and long-term prophylactic stabilization[4].
IgE-mediated mast cell degranulation pathway comparing Nedocromil and Olopatadine inhibition.
Comparative Pharmacological Benchmarking
When benchmarking these compounds in vitro, a critical scientific insight emerges: Nedocromil is a highly potent pure mast cell stabilizer, whereas olopatadine is a relatively weak stabilizer but an exceptionally potent H1 antagonist[2][3]. Olopatadine compensates for its higher degranulation IC₅₀ through nanomolar affinity for the H1 receptor, effectively neutralizing any released histamine downstream[3].
Table 1: Pharmacological Profile of Common Allergy Therapeutics
| Therapeutic Agent | Primary Mechanism | Secondary Mechanism | Histamine Release Inhibition | H1 Receptor Affinity |
| Nedocromil Sodium | Mast Cell Stabilizer (Cl⁻ channel blocker) | None | IC₃₀ ≈ 2.1 - 5.0 µM[2][5] | N/A |
| Olopatadine | H1 Receptor Antagonist | Mast Cell Stabilizer | IC₅₀ ≈ 559 µM[3] | IC₅₀ ≈ 9 - 39 nM[3] |
| Cromolyn Sodium | Mast Cell Stabilizer | None | IC₅₀ ≈ 50 - 100 nM[6] | N/A |
| Ketotifen | H1 Receptor Antagonist | Ca²⁺ Channel Blocker | Dose-dependent | High Affinity |
Note: IC₅₀ values for degranulation vary based on the cell line utilized (e.g., human conjunctival mast cells vs. RBL-2H3).
Experimental Protocol: In Vitro β-Hexosaminidase Degranulation Assay
To validate these differences experimentally, we utilize the β-hexosaminidase release assay using the Rat Basophilic Leukemia (RBL-2H3) cell line[7].
The Causality of the Assay: β-hexosaminidase is co-stored with histamine in mast cell secretory granules. Its enzymatic cleavage of the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) provides a highly reproducible, colorimetric readout that directly correlates with degranulation magnitude[7]. This avoids the volatility, rapid oxidation, and short half-life challenges associated with direct histamine quantification.
A Self-Validating System: This protocol is engineered to be self-validating by incorporating a "Total Release" control (Triton X-100 lysis) and a "Spontaneous Release" control (vehicle only)[8]. The experimental release is normalized against the total possible granular content, ensuring that variations in cell proliferation or basal viability do not skew the IC₅₀ calculations.
Step-by-Step Methodology
-
Cell Sensitization: Seed RBL-2H3 cells at a density of 5×10⁴ cells/well in a 96-well plate. Sensitize the cells overnight with anti-DNP IgE (100 ng/mL) at 37°C in a 5% CO₂ incubator[7].
-
Washing and Starvation: Wash the cells three times with pre-warmed Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA, pH 7.4) to remove unbound IgE[8].
-
Drug Treatment (Benchmarking): Pre-incubate the cells with varying logarithmic concentrations of Nedocromil (e.g., 0.1 µM to 100 µM) or the comparator drug for 30 minutes at 37°C.
-
Antigen Challenge: Add DNP-HSA (200 ng/mL) to trigger FcεRI cross-linking. Incubate for exactly 30 minutes at 37°C[7].
-
Control 1 (Spontaneous Release): Add Tyrode's buffer only (No DNP-HSA).
-
Control 2 (Total Release): Lyse cells completely with 0.5% Triton X-100[8].
-
-
Enzymatic Reaction: Centrifuge the plate at 400 × g for 5 minutes at 4°C. Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of pNAG substrate (3.5 mg/mL in 0.04 M citrate buffer, pH 4.5). Incubate for 90 minutes at 37°C[8].
-
Quantification: Stop the enzymatic reaction by adding 150 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0). Read the absorbance at 405 nm using a microplate reader to calculate the IC₅₀[8].
Step-by-step workflow for the in vitro β-hexosaminidase mast cell degranulation assay.
Clinical Translation
While nedocromil demonstrates robust in vitro stabilization capabilities, translating these biophysical properties to clinical efficacy reveals its limitations. In human conjunctival allergen challenge models, pure mast cell stabilizers like nedocromil often require a 2-week loading period (up to 29 drops) to achieve maximal prophylactic efficacy[9]. Because they do not antagonize histamine that has already been released, they cannot stop an active allergic cascade. In contrast, dual-action agents like olopatadine provide superior immediate relief from itching and erythema after a single drop, bridging the gap between immediate symptom control and long-term cellular stabilization[4][9].
References
- Nedocromil (FPL 59002) | Prostaglandin Receptor Inhibitor, MedChemExpress,
- Role of Chloride Channel Modulation in the Mechanism of Action of Nedocromil Sodium, Karger,
- Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1, PubMed Central,
- Dual-action therapy important for complete allergy control, Healio,
- Effects of nedocromil sodium (Tilade)
- Active substance: Olop
- Application Note: In Vitro Mast Cell Degranul
- Application Note: In Vitro Mast Cell Degranulation Assay Using Oxomemazine Hydrochloride, BenchChem,
- Comparison of the Clinical Efficacy and Comfort of Olopatadine Hydrochloride 0.1% Ophthalmic Solution and Nedocromil Sodium 2% Ophthalmic Solution, Scribd,
Sources
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Dual-action therapy important for complete allergy control [healio.com]
- 5. Effects of nedocromil sodium (Tilade) on the activation of human eosinophils and neutrophils and the release of histamine from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Comparative Efficacy Guide: Nedocromil vs. Second-Generation Mast Cell Stabilizers
As drug development evolves, the standard for managing allergic and inflammatory conditions has shifted from single-action prophylactic agents to highly potent, multi-target molecules. For researchers and drug development professionals, understanding the mechanistic and quantitative differences between first/early-second generation mast cell stabilizers (like Nedocromil Sodium ) and modern second-generation dual-action agents (like Olopatadine and Ketotifen ) is critical for designing next-generation therapeutics.
This guide provides an objective, data-driven comparison of these compounds, grounded in their molecular mechanisms, clinical efficacy, and the in vitro experimental protocols used to validate their performance.
Mechanistic Divergence: Single-Action vs. Dual-Action
The fundamental difference between Nedocromil and modern second-generation agents lies in their target spectrum and downstream pharmacological effects.
Nedocromil Sodium is a pyranoquinoline dicarboxylic acid derivative that functions as a classic mast cell stabilizer[1]. Its primary mechanism of action involves the modulation of ion channels—specifically chloride channels—which alters the cellular membrane potential[2]. By preventing the influx of intracellular calcium, Nedocromil effectively inhibits the fusion of histamine-containing vesicles with the cell membrane, thereby preventing degranulation[3]. However, it lacks intrinsic antihistamine activity. If mast cell degranulation has already occurred, Nedocromil cannot block the released mediators from binding to target tissue receptors[4].
In contrast, Second-Generation Agents (e.g., Olopatadine, Ketotifen) are engineered as "dual-action" molecules. They not only stabilize mast cells by inhibiting calcium influx but also act as highly selective, competitive antagonists at the H1 histamine receptor[5][6]. This dual mechanism ensures that they prevent the release of inflammatory mediators while simultaneously neutralizing any histamine that escapes the stabilization blockade[7].
Mast cell degranulation pathway and intervention points of Nedocromil vs. 2nd-gen agents.
Quantitative Efficacy & Clinical Performance
When evaluating these compounds in preclinical and clinical settings, the superiority of dual-action agents becomes evident in both binding affinity and required dosing regimens.
In a direct clinical comparison using the conjunctival allergen challenge model, administered over a 14-day loading period[5][8][9]. Nedocromil requires a strict, prolonged loading phase to achieve sufficient membrane stabilization, whereas dual-action agents provide immediate relief via H1 antagonism coupled with sustained mast cell stabilization[5].
Table 1: In Vitro and Clinical Efficacy Comparison
| Compound | Generation | Primary Mechanism | IC50 (Mast Cell Degranulation) | H1 Receptor Affinity (Ki) | Clinical Efficacy Note |
| Nedocromil Sodium | 1st/Early 2nd | Mast Cell Stabilizer (Cl⁻ channel modulator) | ~ 10 µM[10] | Negligible | Requires loading period (e.g., 14 days) to achieve efficacy[9]. |
| Ketotifen | 2nd | Dual-Action (Stabilizer + H1 Antagonist) | ~ 0.5 µM[10] | High | Rapid onset; highly potent inhibitor of mediator release[6]. |
| Olopatadine | 2nd | Dual-Action (Stabilizer + H1 Antagonist) | ~ 653 µM[7] | 36 nM[7] | 1 drop provides superior relief compared to 29 drops of Nedocromil[8]. |
Data synthesized from in vitro antigen-induced histamine release assays and radioligand binding assays[7][10].
Experimental Validation: In Vitro Mast Cell Degranulation Protocol
To objectively validate the efficacy of mast cell stabilizers during drug development, the β-hexosaminidase release assay serves as the gold standard[11][12]. β-hexosaminidase is an enzyme co-stored in secretory granules and released in a 1:1 ratio with histamine during degranulation.
Experimental workflow for in vitro mast cell degranulation (β-hexosaminidase) assay.
Step-by-Step Methodology & Causality
1. Cell Preparation & Seeding
-
Action: Seed human LAD2 mast cells or rat RBL-2H3 cells at a density of
cells/well in a 96-well plate[11][13]. -
Causality: These immortalized cell lines express high, stable levels of FcεRI receptors. Using them instead of primary cells eliminates donor-to-donor variability, providing a reliable, scalable model for IgE-mediated degranulation.
2. IgE Sensitization
-
Action: Incubate the cells overnight with 100 ng/mL of biotinylated human IgE (for LAD2) or anti-DNP IgE (for RBL-2H3)[11].
-
Causality: This step mimics the physiological "priming" phase of an allergic response. Overnight incubation ensures maximal occupancy of the high-affinity FcεRI receptors on the cell surface, creating a uniform baseline for antigen-specific activation across all test wells.
3. Drug Pre-treatment
-
Action: Wash the cells 3 times with warm HEPES buffer (containing 0.04% BSA). Add the test compounds (Nedocromil, Olopatadine, Ketotifen) at varying concentrations (e.g., 0.1 µM to 1000 µM) and incubate for 15–30 minutes at 37°C[10][13].
-
Causality: Washing is critical to remove unbound IgE that would otherwise neutralize the antigen challenge in the media. The 15-30 minute pre-incubation allows the mast cell stabilizers to interact with their respective targets (e.g., chloride channels for Nedocromil) and stabilize the cellular membrane potential before the degranulation signal is introduced.
4. Antigen Challenge
-
Action: Add 100 ng/mL of Streptavidin (if using biotinylated IgE) or DNP-HSA (if using anti-DNP IgE) to the wells. Incubate for 30–45 minutes at 37°C[11].
-
Causality: Streptavidin acts as a multivalent antigen, cross-linking the biotinylated IgE-FcεRI complexes. This cross-linking triggers the intracellular signaling cascade—specifically the rapid influx of calcium—that forces the fusion of secretory granules with the plasma membrane, releasing β-hexosaminidase.
5. β-hexosaminidase Quantification
-
Action: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) and incubate for 1 hour at 37°C. Stop the reaction by adding 50 µL of 0.4 M Glycine solution. Read absorbance at 405 nm[11][13].
-
Causality: The released β-hexosaminidase enzymatically cleaves the pNAG substrate into p-nitrophenol. The addition of the highly alkaline Glycine stop solution raises the pH, causing the p-nitrophenol to turn a vibrant yellow color. The intensity of this color is directly proportional to the amount of degranulation, allowing for precise spectrophotometric quantification and the calculation of IC50 values.
Conclusion
While Nedocromil Sodium paved the way for prophylactic allergy management through fundamental mast cell stabilization, experimental and clinical data overwhelmingly favor second-generation dual-action agents. Compounds like Olopatadine and Ketotifen offer superior pharmacodynamics by combining potent mast cell stabilization with immediate H1 receptor antagonism. For drug development professionals, utilizing robust in vitro models—such as the β-hexosaminidase assay—remains essential for benchmarking the efficacy of novel anti-allergic compounds against these established industry standards.
References
-
Alton EW, Norris AA. "Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma." PubMed (NIH).[Link]
-
Healio. "Dual-action therapy important for complete allergy control." Healio. [Link]
-
Yanni JM, et al. "Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells." PubMed (NIH).[Link]
-
Nanotechnology Characterization Laboratory (NCL). "NCL Method ITA-38: Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation." National Cancer Institute. [Link]
-
Applied Biological Materials Inc. "De-granulation (β-hexosaminidase) Assay Protocol." ABM Good. [Link]
Sources
- 1. Antihistamines and mast cell stabilisers - Systematic review of treatments for atopic eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEDOCROMIL SODIUM [drugs.ncats.io]
- 5. Dual-action therapy important for complete allergy control [healio.com]
- 6. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 7. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmgood.com [abmgood.com]
In Vivo Validation of Nedocromil’s Mechanism of Action
A Comparative Guide for Drug Development Professionals
Executive Summary: Beyond Mast Cell Stabilization
While historically categorized alongside Cromolyn Sodium as a "mast cell stabilizer," Nedocromil Sodium exhibits a distinct and broader pharmacological profile.[1][2][3] In vivo validation has demonstrated that its efficacy extends beyond preventing mast cell degranulation to include the inhibition of sensory nerve activation (C-fibers) and the modulation of eosinophilic migration .
This guide dissects the in vivo evidence validating these mechanisms, providing reproducible protocols and comparative data against standard-of-care alternatives.
The Mechanistic Landscape
Current consensus posits that Nedocromil’s unifying mechanism is the blockade of chloride (Cl⁻) channels involved in cell volume regulation and membrane excitability.
The Dual-Target Mechanism
Unlike corticosteroids, which act via gene transcription (slow onset), Nedocromil acts on the cell surface interface.
-
Inflammatory Cells (Mast Cells/Eosinophils): Blocks swelling-activated Cl⁻ channels, preventing the calcium influx required for degranulation and chemotaxis.
-
Sensory Nerves: Inhibits depolarization of airway C-fibers, blocking the "axon reflex" that causes neurogenic bronchoconstriction and cough.
Figure 1: The dual-pathway inhibition mechanism. Nedocromil targets chloride flux to stabilize both inflammatory cells and sensory neurons.
Comparative Efficacy Analysis
The following data synthesizes results from guinea pig asthma models and human bronchial challenge studies.
Table 1: Quantitative Comparison of In Vivo Efficacy
| Feature | Nedocromil Sodium | Cromolyn Sodium | Inhaled Corticosteroids |
| Primary Target | Cl⁻ Channels (Broad Spectrum) | Cl⁻ Channels (Mast Cell focused) | Glucocorticoid Receptor (Nuclear) |
| Potency (Molar) | High (IC₅₀ ~ 10⁻⁹ M) | Moderate (IC₅₀ ~ 10⁻⁶ M) | Very High |
| Sensory Nerve Inhibition | Strong (>50% reduction in C-fiber firing) | Weak / Negligible | Indirect (via inflammation reduction) |
| Eosinophil Inhibition | Effective (Inhibits chemotaxis & cytotoxicity) | Minimal effect | Highly Effective (Apoptosis induction) |
| Neurogenic Cough | Inhibits (Bradykinin/Capsaicin induced) | No significant effect | Variable |
| Steroid Sparing | Yes (Can reduce steroid load by ~50%) | Limited | N/A |
Critical Insight: While Corticosteroids are superior for established, severe inflammation, Nedocromil outperforms Cromolyn specifically in models involving neurogenic inflammation (e.g., SO₂ or bradykinin-induced bronchoconstriction). This makes Nedocromil a unique tool for dissecting neural vs. inflammatory components of asthma.
Validated Experimental Protocols
To validate Nedocromil's mechanism in your own pipeline, use the following self-validating systems.
Protocol A: The Neurogenic Inflammation Assay (Guinea Pig)
Objective: To validate the inhibition of sensory nerve activation (C-fibers), distinguishing Nedocromil from simple mast cell stabilizers.
Rationale: Guinea pigs possess a sensitive "axon reflex" where C-fiber stimulation leads to rapid bronchoconstriction and plasma leakage, mimicking human neurogenic asthma.
Workflow Steps:
-
Subject Prep: Use Dunkin-Hartley guinea pigs (300–400g).
-
Sensitization (Optional): If testing allergic component, sensitize with Ovalbumin (i.p.) + Al(OH)₃ adjuvant on Day 0.
-
Instrumentation: Anesthetize (Urethane 1.5 g/kg). Cannulate trachea and jugular vein. Measure Specific Airway Conductance (sGaw) or Pulmonary Resistance (RL) via plethysmography.
-
Drug Administration:
-
Test Group: Nebulized Nedocromil Sodium (1% solution) for 2 minutes.
-
Control: Saline vehicle.
-
Comparator: Cromolyn Sodium (1% solution).
-
-
Challenge (15 min post-drug):
-
Administer Bradykinin (a specific C-fiber activator) or Capsaicin aerosol.
-
Note: Unlike antigen challenge, this bypasses the mast cell and directly stimulates the nerve.
-
-
Readout:
-
Measure % change in RL or sGaw.
-
Success Criteria: Nedocromil should inhibit bronchoconstriction by >40%, while Cromolyn shows <15% inhibition.
-
Figure 2: Workflow for differentiating neurogenic inhibition. The use of Bradykinin isolates the neural pathway.
Protocol B: Eosinophil Recruitment Assay (Rat Pleurisy Model)
Objective: To validate the anti-inflammatory effect on eosinophil migration (chemotaxis).
Methodology:
-
Induction: Intra-thoracic injection of Platelet Activating Factor (PAF) . This induces a specific accumulation of eosinophils in the pleural cavity after 24 hours.[4][5]
-
Treatment: Nedocromil (s.c. or local) administered 30 mins prior to PAF.
-
Harvest: Perform pleural lavage at 24 hours.
-
Analysis: Total and differential cell counts.
-
Expected Result: Nedocromil significantly reduces eosinophil count in lavage fluid, validating its effect on inflammatory cell migration (chemotaxis blockade).
References
-
Verhagen, J., et al. Efficacy of nedocromil sodium and cromolyn sodium in an experimental model of ocular allergy. Annals of Allergy, Asthma & Immunology. [Link]
-
Alton, E.W., et al. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma.[6] Journal of Allergy and Clinical Immunology.[6][7] [Link]
-
Myers, A.C., et al. Effect of nedocromil sodium on neurogenic mechanisms in vitro.[7] Journal of Allergy and Clinical Immunology.[6][7] [Link]
-
Silva, P.M., et al. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects.[5] British Journal of Pharmacology. [Link]
-
Schwartz, H.J., et al. Nedocromil sodium is more effective than cromolyn sodium for the treatment of chronic reversible obstructive airway disease. American Review of Respiratory Disease. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficacy of nedocromil sodium and cromolyn sodium in an experimental model of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of nedocromil sodium on neurogenic mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid proper disposal procedures
Comprehensive Operational Guide: Disposal and Handling of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid
As a bifunctional organic compound, 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid presents unique handling and disposal challenges. The molecule contains a weak carboxylic acid (phenylacetic acid moiety) and a highly reactive, toxic Michael acceptor (prop-2-enoylamino, or acrylamide moiety). In laboratory and drug development settings, the operational protocols for this compound must be strictly dictated by the hazards of the acrylamide group, which is a known neurotoxin, potential carcinogen, and reactive monomer capable of exothermic polymerization[1].
This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step methodologies for the safe handling, quenching, and disposal of this compound.
Physicochemical Hazard Profile & Causality
To design an effective disposal strategy, one must understand the chemical causality driving the protocols:
-
The Acrylamide Moiety: The α,β-unsaturated carbonyl group is highly susceptible to nucleophilic attack (Michael addition) by biological thiols and amines, which is the primary mechanism behind its neurotoxicity[2]. Furthermore, under the influence of heat, UV light, or free radicals, this group can undergo rapid, exothermic polymerization.
-
The Phenylacetic Acid Moiety: This group renders the molecule mildly acidic and increases its solubility in basic aqueous solutions and polar organic solvents (e.g., DMSO, DMF). While phenylacetic acid itself has a relatively high LD50 (2,250 mg/kg in rats)[3], its presence does not mitigate the severe toxicity of the acrylamido group.
Quantitative Hazard Summary
The following table synthesizes the operational hazard data derived from the compound's constituent functional groups to guide risk assessment.
| Parameter | Value / Classification | Operational Implication |
| Primary Hazard Class | Toxic, Irritant, Reactive | Requires handling in a chemical fume hood or negative-pressure biosafety cabinet[4]. |
| Occupational Exposure Limit (OEL) | 0.03 mg/m³ (8-hour TWA)* | Aerosolization of powders must be strictly prevented[5]. |
| Polymerization Risk | High (Exothermic) | Keep away from strong oxidizers, reducing agents, and temperatures >84°C. |
| Solubility Profile | Soluble in polar organics / basic aq. | Dictates the choice of waste stream (e.g., non-halogenated organic waste)[6]. |
*Based on standard limits for the acrylamide parent structure.
Experimental Workflows & Disposal Methodologies
Because unpolymerized acrylamide derivatives are highly mobile in the environment and toxic to aquatic life, they must never be disposed of via sink drains or regular municipal trash[4].
Protocol A: Routine Liquid Waste Disposal
When the compound is dissolved in organic solvents (e.g., during synthesis or assay preparation), it must be segregated into appropriate liquid waste streams.
-
Segregation: Determine the solvent used. If dissolved in DMSO, Methanol, or Acetonitrile, designate the waste as Non-Halogenated Organic Waste . If dissolved in DCM or Chloroform, designate as Halogenated Organic Waste [7].
-
Containment: Transfer the liquid into a chemically compatible, shatter-resistant high-density polyethylene (HDPE) container[1].
-
Labeling: Label the container clearly with the full chemical name, the solvent, and the hazards: "Toxic, Reactive Acrylamide Derivative."
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) below eye level, away from heat sources, metals, and strong oxidizers[4][8].
Protocol B: Chemical Quenching (Polymerization) of Bulk Aqueous Waste
For bulk aqueous solutions, the safest disposal method is to eliminate the toxicity of the monomer by intentionally polymerizing it into a stable, inert matrix prior to disposal[9].
-
Preparation: In a fume hood, transfer the aqueous waste containing the compound into a disposable plastic casting container.
-
Initiation: Add a free-radical initiator system. A standard protocol is adding 10% Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED) at a ratio of approximately 10 µL per 1 mL of waste solution.
-
Curing: Allow the solution to sit undisturbed for 1–2 hours until a solid polyacrylamide gel forms. The polymerization converts the reactive Michael acceptor into a stable carbon-carbon backbone[10].
-
Disposal: Once fully polymerized, the solid gel is no longer a reactive monomer hazard but must still be disposed of in a solid hazardous waste bucket (often double-bagged or placed in a lined plastic pail)[6][9].
Protocol C: Accidental Spill Decontamination
Spills of acrylamide powders or solutions present an immediate inhalation and contact hazard. Sweeping dry powder is strictly prohibited as it generates toxic aerosols[5].
-
Evacuation & PPE: Evacuate personnel from the immediate area. Don appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves (double-gloving is recommended).
-
Containment (Dry Spill): If the compound is in powder form, gently cover the spill with paper towels dampened with water to suppress dust generation[1].
-
Chemical Deactivation: Treat the spill site with a freshly prepared solution of 1.6% potassium persulfate , followed immediately by 1.6% sodium metabisulfite . This redox system rapidly initiates the polymerization/degradation of the acrylamide moiety[2].
-
Incubation: Allow the deactivation solutions to stand on the spill for exactly 30 minutes[2].
-
Cleanup: Wipe up the deactivated matrix with absorbent pads. Wash the surface with copious amounts of soapy water[2].
-
Waste Collection: Place all contaminated paper towels, gloves, and absorbent pads into a heavy-duty plastic bag, seal it, and label it as hazardous solid waste for EHS pickup[5].
Procedural Decision Workflow
The following diagram illustrates the logical decision tree for handling and disposing of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid based on its physical state.
Figure 1: Decision matrix for the disposal and spill management of acrylamido-phenylacetic acid derivatives.
References
-
Duke University Occupational & Environmental Safety Office. Guidelines for Safe Use of Acrylamide. Available at: [Link]
-
University of Michigan-Dearborn. Acrylamide Standard Operating Procedure. Available at:[Link]
-
Louisiana State University Health Sciences Center (LSUHSC). SOP for the safe use of Acrylamide. Available at:[Link]
-
Siyam, T. Development of acrylamide polymers for the treatment of waste water. Taylor & Francis. Available at: [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Acrylamide Environmental Effects. Available at: [Link]
-
Health Promotion Administration, Taiwan. Material Safety Data Sheet - Phenylacetic acid. Available at: [Link]
-
Reddit r/labrats. Acrylamide monomer polymerization and lab safety. Available at: [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link]
-
US Environmental Protection Agency (EPA). Summary Of Procedures For Handling USEPA-Cincinnati Wastes. Available at: [Link]
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. nswai.org [nswai.org]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid
Comprehensive Safety & Operational Guide for Handling 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic Acid
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of highly reactive intermediates. The compound 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid is a bifunctional molecule featuring both an organic acid moiety and an acrylamide "warhead." This structural profile makes it highly valuable as a targeted covalent inhibitor (TCI) in drug discovery[1], but it also introduces severe occupational hazards, including skin sensitization, neurotoxicity, and localized corrosivity[2].
This guide provides a field-proven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that your laboratory operations maintain the highest standards of scientific integrity and safety.
Chemical Hazard Profiling & Causality
To handle a chemical safely, you must understand why it is dangerous at a mechanistic level.
-
The Acrylamide Warhead (Michael Acceptor): The Prop-2-enoylamino group is an
-unsaturated carbonyl. It acts as a potent electrophile, readily undergoing Michael addition with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins[3]. While this is the exact mechanism that makes it a powerful covalent drug candidate[4], it is also the mechanism behind its toxicity. Unintended exposure leads to the covalent modification of off-target proteins, triggering severe contact dermatitis, immune sensitization, and cumulative neurotoxicity[2][5]. Furthermore, acrylamides are notorious for penetrating intact skin seamlessly, earning them a strict OSHA "Skin" designation[6]. -
The Phenylacetic Acid Core: The carboxylic acid group lowers the local pH upon contact with moisture on the skin or mucous membranes. This causes immediate tissue irritation and can exacerbate the dermal penetration of the toxic acrylamide moiety[7].
Caption: Mechanistic pathway of toxicity and sensitization driven by the acrylamide Michael acceptor.
Quantitative Hazard Matrix
| Hazard Category | Mechanistic Cause | Clinical Manifestation | Regulatory Indicator |
| Neurotoxicity | Covalent modification of neural proteins | Numbness, tingling, weakness in extremities | OSHA PEL: 0.3 mg/m³ (Skin)[6] |
| Sensitization | Protein adducts triggering T-cell response | Contact dermatitis, blistering, erythema | Dermal LDLo (Rabbit): 1000 mg/kg[5] |
| Corrosivity / Irritation | Localized pH drop from acetic acid | Corneal damage, respiratory tract irritation | Eye (Rabbit): 100mg/24h - Moderate[5] |
Personal Protective Equipment (PPE) Architecture
Because this compound carries an OSHA "Skin" designation—meaning systemic toxicity can occur rapidly via dermal absorption[6]—standard laboratory PPE is insufficient. You must implement a defense-in-depth strategy.
-
Hand Protection (Double-Gloving is Mandatory):
-
Primary (Inner) Glove: Standard nitrile (4-5 mil).
-
Secondary (Outer) Glove: Extended-cuff nitrile or butyl rubber (8+ mil).
-
Causality: Acrylamides can permeate thin nitrile over time. Double gloving ensures that if the outer glove is contaminated, the inner glove provides a temporal buffer. Gloves must be changed every 2 hours or immediately after a known splash[8].
-
-
Eye & Face Protection:
-
Requirement: Splash-proof chemical goggles. If handling solutions >100 mL, a full face shield must be worn over the goggles[9][10].
-
Causality: The acetic acid moiety can cause severe corneal damage, and the acrylamide can be absorbed through the ocular mucosa. Standard safety glasses with side shields are only acceptable for micro-scale weighing (<10 mg) deep inside a fume hood[10].
-
-
Body Protection:
-
Requirement: A fully buttoned lab coat with knit cuffs, plus disposable Tyvek sleeves if reaching deep into the hood[8].
-
Causality: Knit cuffs prevent the wrists from being exposed between the glove and the coat. Tyvek prevents the accumulation of microscopic dust on the fabric of the lab coat, which could later transfer to the skin.
-
-
Respiratory Protection:
Operational Workflow & Engineering Controls
This protocol ensures that every step has a built-in safety check, creating a self-validating system.
Step-by-Step Handling Protocol:
-
Preparation & Verification: Verify the fume hood is operational (check the digital flow monitor). Clear the hood of unnecessary clutter to ensure laminar airflow.
-
Surface Protection: Line the working area inside the hood with a disposable, plastic-backed absorbent bench pad[11].
-
Self-Validation: If a micro-spill occurs, the pad visually captures and physically contains it, preventing contamination of the stainless-steel hood surface.
-
-
Static Control: Because the compound is a powder, use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.
-
Causality: Static electricity can cause the fine acrylamide powder to aerosolize or jump onto your gloves, creating an invisible exposure route.
-
-
Weighing: Tare the analytical balance inside the hood. Carefully transfer the solid using a clean, static-free spatula. Close the primary compound container immediately after use[10].
-
In-Situ Solubilization: Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO or assay buffer) directly to the weighing vessel inside the hood. Cap the vial tightly before removing it from the hood.
Caption: Self-validating operational workflow for handling reactive acrylamide powders.
Decontamination & Disposal Master Plan
Acrylamide monomers are classified as hazardous waste and must never be disposed of down the sink or in regular trash[8].
Step-by-Step Disposal Protocol:
-
Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, outer gloves, and the bench pad) into a sealable plastic bag inside the fume hood. Double-bag this waste, label it specifically as "Toxic Waste - Acrylamide/Organic Acid Derivative," and place it in the designated hazardous waste bin[9].
-
Liquid Waste: Collect all organic or aqueous solutions containing the compound in a dedicated, clearly labeled, shatter-resistant liquid waste carboy[8].
-
Chemical Inactivation (Spill Response): If a minor spill occurs on a hard surface, do not dry-sweep. Dampen a paper towel with water to suppress dust, wipe the area, and then treat the surface with a 1.6% potassium persulfate solution followed by 1.6% sodium metabisulfite. Let it stand for 30 minutes to chemically polymerize and inactivate any residual acrylamide, then wash with plenty of water[10].
Emergency Response Protocols
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area at a safety shower for a minimum of 15 minutes. Do not use laboratory solvents to wash the skin, as this will rapidly enhance dermal absorption. Seek immediate medical attention[9].
-
Eye Contact: Force the eyelids open and flush at an eyewash station for 15 minutes. Seek immediate ophthalmological evaluation[9].
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen (if trained) and call emergency services[8].
References
-
Acrylamide Standard Operating Procedure Template Source: University of New Mexico Environmental Health & Safety (unm.edu) URL:[Link]
-
Laboratory Specific Standard Operating Procedures: Safe use of Acrylamide Source: Louisiana State University Health Sciences Center (lsuhsc.edu) URL:[Link]
-
Safe Operating Procedure: Acrylamide Source: University of Nebraska-Lincoln (unl.edu) URL:[Link]
-
Acrylamide Priority Existing Chemical Assessment Report No. 23 Source: Australian Industrial Chemicals Introduction Scheme (industrialchemicals.gov.au) URL:[Link]
-
Guidance For Hazard Determination Source: Occupational Safety and Health Administration (osha.gov) URL:[Link]
-
Similar Mechanisms of Action for Mercury and Acrylamide and Their Effects Source: California State University, Northridge (csun.edu) URL:[Link]
-
10 years into the resurgence of covalent drugs Source: National Institutes of Health (nih.gov) URL:[Link]
-
Covalent Inhibitors: To Infinity and Beyond Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]
-
Nature-Inspired Pathogen and Cancer Protein Covalent Inhibitors Source: MDPI (mdpi.com) URL:[Link]
Sources
- 1. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nature-Inspired Pathogen and Cancer Protein Covalent Inhibitors: From Plants and Other Natural Sources to Drug Development [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. csun.edu [csun.edu]
- 7. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. ehs.unl.edu [ehs.unl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
